6-(Trifluoromethyl)-1H-indole-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)6-2-1-5-3-8(9(15)16)14-7(5)4-6/h1-4,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWGDLKZKCYUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404175 | |
| Record name | 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327-20-8 | |
| Record name | 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(trifluoromethyl)-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid (CAS 327-20-8): Properties, Synthesis, and Applications in Drug Discovery
Foreword: The Strategic Value of Fluorination in Modern Medicinal Chemistry
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, serves as a powerful modulator of a compound's physicochemical and biological properties. Its strong electron-withdrawing nature, high lipophilicity, and ability to improve metabolic stability can transform a promising chemical scaffold into a viable drug candidate.[1] When this functional group is appended to a "privileged" heterocyclic core like indole, the result is a building block of immense value for medicinal chemists.
This guide provides an in-depth technical overview of 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid (CAS No. 327-20-8). We will move beyond a simple recitation of data to explore its core properties, reactivity, synthetic utility, and critical role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this key pharmaceutical intermediate.
Chapter 1: Core Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's physical and chemical properties is the foundation of all subsequent experimental design. This compound is typically supplied as an off-white to light yellow crystalline solid.[2][3] Its core properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₆F₃NO₂ | [4][5] |
| Molecular Weight | 229.16 g/mol | [5][6] |
| Melting Point | 163-164 °C | [2] |
| Boiling Point | 402.5 ± 40.0 °C (Predicted) | [2] |
| Density | 1.549 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.18 ± 0.30 (Predicted) | [2] |
| Appearance | Off-white to light yellow solid |[2][7] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 327-20-8 | [2][4][5] |
| MDL Number | MFCD02664465 | [5][8] |
| SMILES | OC(=O)C1=CC2=CC=C(C=C2N1)C(F)(F)F | [4] |
| InChI Key | CDWGDLKZKCYUFO-UHFFFAOYSA-N | |
Spectroscopic Characterization: The Molecule's Fingerprint
While specific spectra for this exact compound are proprietary to suppliers, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from closely related analogs.[9][10][11]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a characteristic broad singlet for the indole N-H proton, another very broad singlet for the acidic carboxylic acid proton, and a singlet for the proton at the C3 position.
-
¹³C NMR Spectroscopy: The carbon spectrum will be defined by a quartet for the trifluoromethyl carbon (due to ¹³C-¹⁹F coupling), a signal for the carboxyl carbon, and distinct signals for the remaining eight carbons of the indole scaffold.
-
Infrared (IR) Spectroscopy: Key diagnostic peaks will include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp N-H stretch (~3300 cm⁻¹), a strong C=O stretch from the carboxyl group (~1680-1710 cm⁻¹), and strong C-F stretching bands (~1100-1350 cm⁻¹).[12]
-
Mass Spectrometry (MS): The mass spectrum should exhibit a clear molecular ion peak corresponding to the molecular weight (229.16). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[9]
Chapter 2: Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile starting material for synthesizing more complex molecules with therapeutic potential.[4] The indole-2-carboxylic acid moiety is a known pharmacophore that can chelate with metal ions in enzyme active sites, a critical interaction for certain classes of inhibitors.[13]
Key Therapeutic Areas:
-
Antiviral Agents (HIV-1 Integrase Inhibitors): A significant body of research highlights the use of indole-2-carboxylic acid derivatives as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[9][13] This compound serves as a foundational scaffold for building molecules that can dock into the enzyme's active site, coordinating with two essential Mg²⁺ ions and preventing viral DNA integration. The trifluoromethyl group at the 6-position is often explored to enhance potency and improve pharmacokinetic properties.[13]
-
Metabolic Disorder Modulators: It has been specifically identified as a precursor for heterocyclic compounds used in the treatment of disorders related to the accumulation of oxalate.[1][2] This suggests its utility in developing therapies for conditions like hyperoxaluria.
-
Antiparasitic Drug Discovery: The indole scaffold has been explored in the search for new treatments for neglected tropical diseases. Research into indole-2-carboxamides has identified compounds with activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[14][15] Although this specific 6-CF₃ analog was not the final lead, its structural motifs are highly relevant to the optimization campaigns in this field.
Chapter 3: Synthesis and Chemical Reactivity
Representative Derivatization Protocol: Synthesis of an Amine-Substituted Analog
The following protocol is a representative example adapted from methodologies used to create HIV integrase inhibitors, demonstrating the core reactivity of the molecule.[9][13] The process involves three key steps: protection of the carboxylic acid, functionalization of the indole ring, and deprotection.
Step 1: Esterification (Protection) The carboxylic acid is first converted to an ester (e.g., an ethyl ester) to prevent it from interfering with subsequent reactions. This is a standard protection strategy.
-
Procedure: this compound is dissolved in ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for several hours. After cooling, the product, ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate, is isolated.
-
Rationale: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the ethanol nucleophile.
Step 2: Buchwald-Hartwig Amination (C-N Cross-Coupling) This powerful palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond, in this case, to introduce a substituted aniline at the 6-position of a bromo-indole precursor (a common starting point for such syntheses). While our title compound already has the CF₃ group, this reaction is central to building diversity from related halo-indoles. For our compound, derivatization would more likely occur at the N-H position or via amide coupling. For illustrative purposes, we describe the amide coupling below.
Step 2 (Alternative): Amide Coupling (Derivatization) This is the most direct and common reaction for this molecule.
-
Procedure: this compound is dissolved in an aprotic solvent like DMF. A coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) are added, followed by the desired amine. The reaction is stirred at room temperature until completion.
-
Rationale: The coupling agent activates the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine nucleophile to form a stable amide bond. This is the cornerstone of peptide and carboxamide synthesis.
Reactivity Profile
-
Carboxylic Acid: This is the primary reactive handle, readily undergoing esterification, acid chloride formation, and, most importantly, amide coupling reactions.[16]
-
Indole N-H: The nitrogen proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions.
-
Aromatic Ring: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the benzene portion of the indole ring towards electrophilic aromatic substitution. This directs reactions to the more electron-rich pyrrole ring.
Chapter 4: Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. This compound is a hazardous substance and requires appropriate precautions.
Table 3: GHS Hazard Classification
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3] |
Recommended Handling and Storage Protocols
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][17]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3]
-
Handling: Avoid creating dust.[3] Wash hands thoroughly after handling.[18]
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place.[8] The recommended storage temperature is between 2-8°C.[2][4]
Conclusion
This compound stands out as a strategically designed building block for modern drug discovery. The convergence of a biologically significant indole core with a property-enhancing trifluoromethyl group provides a powerful platform for the synthesis of novel therapeutic agents, particularly in the fields of virology and metabolic diseases. Its well-defined reactivity, centered on the carboxylic acid handle, allows for predictable and efficient incorporation into complex molecular architectures. For research teams aiming to leverage the benefits of fluorination chemistry, this compound represents an essential and high-value tool in their synthetic arsenal.
References
- 1. nbinno.com [nbinno.com]
- 2. 6-TRIFLUOROMETHYL-1H-INDOLE-2-CARBOXYLIC ACID CAS#: 327-20-8 [amp.chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. 327-20-8 | this compound - Moldb [moldb.com]
- 6. 327-20-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 7. mopai89.lookchem.com [mopai89.lookchem.com]
- 8. 327-20-8|this compound|BLD Pharm [bldpharm.com]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]
- 10. 6-TRIFLUOROMETHYL-1H-INDOLE-2-CARBOXYLIC ACID(327-20-8) 1H NMR spectrum [chemicalbook.com]
- 11. 6-Fluoroindole-2-carboxylic acid(3093-97-8) 1H NMR [m.chemicalbook.com]
- 12. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 14. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)-1H-indole-2-carboxylic acid (CAS No. 327-20-8) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a well-established "privileged structure," forming the core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (-CF3) group at the 6-position profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the key physicochemical properties of this compound, emphasizing the causality behind experimental choices and providing robust, self-validating protocols for their determination.
Core Physicochemical Properties
A foundational understanding of a compound's basic physical and chemical characteristics is paramount for its application in research and development. The following table summarizes the known and predicted properties of this compound. It is crucial to distinguish between experimentally verified data and computationally predicted values, with the latter serving as a useful starting point pending experimental confirmation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₃NO₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 229.16 g/mol | --INVALID-LINK--[3], --INVALID-LINK--[2] |
| Appearance | Off-white to light yellow solid | --INVALID-LINK--[4] |
| Melting Point | 163-164 °C | --INVALID-LINK--[4] |
| Boiling Point (Predicted) | 402.5 ± 40.0 °C | --INVALID-LINK--[4] |
| Density (Predicted) | 1.549 ± 0.06 g/cm³ | --INVALID-LINK--[4] |
| pKa (Predicted) | 4.18 ± 0.30 | --INVALID-LINK--[4] |
| Storage | Sealed in dry, 2-8°C | --INVALID-LINK--[3], --INVALID-LINK--[2] |
Solubility: The Gateway to Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation feasibility. The solubility of this compound is governed by a balance of its structural features: the planar, aromatic indole ring system contributes to its hydrophobicity, while the carboxylic acid group provides a handle for aqueous solubility, particularly at pH values above its pKa. The highly lipophilic trifluoromethyl group is expected to decrease aqueous solubility compared to its non-fluorinated analog.
Experimental Protocol for Solubility Determination (OECD 105)
The flask method, as described in the OECD Guideline for the Testing of Chemicals, No. 105, is a robust and widely accepted method for determining the water solubility of compounds.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or other solvent) in a glass-stoppered flask.
-
Equilibration: The flask is agitated at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time (typically 24-48 hours).
-
Phase Separation: The suspension is allowed to stand at the test temperature to allow for the separation of undissolved solid. Centrifugation at the same temperature is recommended to ensure complete removal of particulate matter.
-
Sampling and Analysis: A sample of the clear, supernatant solution is carefully withdrawn.
-
Quantification: The concentration of the dissolved compound in the sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., in mg/mL or µg/mL).
Acidity (pKa): Ionization State and its Implications
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group dictates its ionization state at different physiological pH values. This, in turn, influences its solubility, permeability across biological membranes, and interaction with its molecular target. The predicted pKa of approximately 4.18 suggests that the compound will be predominantly in its ionized (carboxylate) form in the blood and intestines (pH ~7.4), which generally enhances aqueous solubility but may reduce passive diffusion across cell membranes.
Experimental Protocol for pKa Determination (Based on OECD 112)
A potentiometric titration method is a reliable technique for determining the pKa of ionizable compounds. This method is described in the OECD Guideline for the Testing of Chemicals, No. 112.
Methodology:
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
-
Refinement: For more accurate results, specialized software can be used to analyze the titration data and calculate the pKa.
Lipophilicity (LogP): A Key Factor in Pharmacokinetics
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical parameter in drug design. It influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group is known to be a strong lipophilicity enhancer. Therefore, this compound is expected to have a higher LogP than its non-fluorinated counterpart, which could lead to increased membrane permeability and potentially higher tissue distribution.
Experimental Protocol for LogP Determination (OECD 107)
The shake-flask method, outlined in OECD Guideline No. 107, is the classical method for the experimental determination of LogP.
Methodology:
-
Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for at least 24 hours, followed by separation of the two phases.
-
Solution Preparation: A solution of this compound is prepared in the pre-saturated n-octanol.
-
Partitioning: A known volume of the n-octanol solution is mixed with a known volume of the pre-saturated water in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely. Centrifugation can aid in this process.
-
Sampling and Analysis: Aliquots are carefully taken from both the n-octanol and water phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Spectral and Analytical Characterization
Unambiguous characterization of this compound requires a suite of spectroscopic and chromatographic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, with their chemical shifts and coupling patterns influenced by the electron-withdrawing trifluoromethyl and carboxylic acid groups. The N-H proton of the indole and the O-H proton of the carboxylic acid will likely appear as broad singlets.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretching band for the carboxylic acid, a C=O stretching vibration, and characteristic N-H stretching and aromatic C-H and C=C stretching bands for the indole ring. Strong C-F stretching bands are also expected.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode should readily show the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for the purity determination and quantification of this compound. A typical method would employ a C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of an acid modifier like formic or trifluoroacetic acid to ensure good peak shape. Detection is typically performed using a UV detector.[5]
Chemical Stability
Assessing the chemical stability of a drug candidate is a critical step in its development. Forced degradation studies are performed to identify potential degradation products and understand the degradation pathways under various stress conditions.
Forced Degradation Study Protocol (ICH Q1A)
A forced degradation study for this compound would involve subjecting the compound to the following conditions:
-
Acidic Hydrolysis: The compound is dissolved in a dilute acid solution (e.g., 0.1 M HCl) and heated.
-
Basic Hydrolysis: The compound is dissolved in a dilute base solution (e.g., 0.1 M NaOH) and heated.
-
Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide, at room temperature or with heating.
-
Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 70-80 °C).
-
Photolytic Degradation: The compound, in both solid and solution form, is exposed to UV and visible light.
Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Conclusion
The physicochemical properties of this compound are intricately linked to its potential as a building block for novel therapeutics. Its solubility, acidity, and lipophilicity are governed by the interplay of the indole core, the carboxylic acid functionality, and the influential trifluoromethyl group. While predicted values provide a useful starting point, this guide emphasizes the necessity of rigorous experimental determination of these parameters using standardized, authoritative protocols. A thorough understanding of these properties is indispensable for guiding rational drug design, enabling effective formulation development, and ultimately, ensuring the successful progression of new chemical entities through the drug discovery pipeline.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. 327-20-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 327-20-8 [sigmaaldrich.com]
- 4. 6-TRIFLUOROMETHYL-1H-INDOLE-2-CARBOXYLIC ACID CAS#: 327-20-8 [amp.chemicalbook.com]
- 5. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid
Introduction: The Significance of 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic introduction of a trifluoromethyl group at the 6-position of the indole ring, coupled with a carboxylic acid at the 2-position, yields this compound, a molecule of significant interest to researchers and drug development professionals. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering both theoretical understanding and practical, field-proven insights for its preparation.
Strategic Approaches to the Indole Core: A Comparative Analysis
The synthesis of substituted indoles can be broadly categorized into classical and modern methodologies. For the specific case of this compound, the Fischer and Reissert indole syntheses represent robust and well-established classical routes. More contemporary approaches, often leveraging palladium-catalyzed cross-coupling reactions, offer alternative strategies with their own distinct advantages.
Classical Synthesis Pathways: Building from First Principles
The Fischer Indole Synthesis: A Time-Honored Approach
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a widely used method for the preparation of indoles from (substituted) phenylhydrazines and carbonyl compounds under acidic conditions.[2] For the synthesis of our target molecule, this pathway commences with the reaction of 4-(trifluoromethyl)phenylhydrazine with pyruvic acid or its ester equivalent.
Causality Behind Experimental Choices: The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement under acidic catalysis to form the indole ring.[2] The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric or sulfuric acid to Lewis acids such as zinc chloride or boron trifluoride.[2] The selection is often empirically determined to optimize the yield and minimize side reactions for the specific substrates.
Visualizing the Fischer Indole Synthesis:
Caption: The Fischer indole synthesis pathway.
Step-by-Step Experimental Protocol (Illustrative):
-
Step 1: Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)phenylhydrazine in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of pyruvic acid to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the condensation reaction and formation of the phenylhydrazone intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Step 2: Cyclization:
-
To the mixture containing the phenylhydrazone, add the chosen acid catalyst (e.g., a solution of sulfuric acid in ethanol, or polyphosphoric acid).
-
Heat the reaction mixture to reflux for several hours. The optimal temperature and reaction time will depend on the specific substrates and catalyst used.
-
Monitor the disappearance of the hydrazone and the formation of the indole product by TLC.
-
-
Step 3: Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
The crude product may precipitate out of solution and can be collected by filtration.
-
The collected solid should be washed with water to remove any residual acid.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
The Reissert Indole Synthesis: An Alternative Classical Route
The Reissert indole synthesis provides another versatile method for preparing indole-2-carboxylic acids. This pathway involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization. For our target molecule, the starting material is 2-nitro-4-(trifluoromethyl)toluene.
Causality Behind Experimental Choices: The initial condensation is a base-catalyzed Claisen condensation, typically employing a strong base like sodium ethoxide. The resulting ethyl o-nitrophenylpyruvate is then subjected to a reduction of the nitro group, which is immediately followed by an intramolecular cyclization to form the indole ring. Common reducing agents include zinc in acetic acid or catalytic hydrogenation.
Visualizing the Reissert Indole Synthesis:
Caption: The Reissert indole synthesis pathway.
Step-by-Step Experimental Protocol (Illustrative):
-
Step 1: Condensation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add 2-nitro-4-(trifluoromethyl)toluene.
-
Slowly add diethyl oxalate to the mixture while stirring.
-
After the addition is complete, heat the mixture to reflux for several hours. The progress of the condensation can be monitored by TLC.
-
-
Step 2: Reductive Cyclization:
-
After cooling, the reaction mixture is typically acidified, and the intermediate ethyl 2-nitro-4-(trifluoromethyl)phenylpyruvate is extracted.
-
The crude intermediate is then dissolved in a suitable solvent like acetic acid.
-
A reducing agent, such as zinc dust or iron powder, is added portion-wise to the stirred solution. This is an exothermic reaction and may require cooling to control the temperature.
-
Alternatively, catalytic hydrogenation using a palladium catalyst can be employed.
-
The reaction is stirred until the reduction of the nitro group and subsequent cyclization are complete, as indicated by TLC.
-
-
Step 3: Hydrolysis and Purification:
-
The reaction mixture is filtered to remove the reducing agent, and the solvent is removed under reduced pressure.
-
The resulting crude ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate is then subjected to hydrolysis. This is typically achieved by refluxing with an aqueous solution of a base like sodium hydroxide or potassium hydroxide in a co-solvent such as ethanol.[1]
-
After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the desired carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
-
Modern Synthetic Approaches: The Advent of Palladium Catalysis
While classical methods are reliable, modern organic synthesis often turns to transition-metal catalysis for improved efficiency, milder reaction conditions, and broader functional group tolerance. Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of complex heterocyclic compounds, including substituted indoles.
One contemporary strategy involves a palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides, which can provide access to a variety of trifluoromethyl-containing indoles.[3] Although a direct synthesis of this compound via this specific method may not be straightforward, the principles of palladium-catalyzed C-H activation and cross-coupling reactions are highly relevant for the development of novel synthetic routes.
Conceptual Palladium-Catalyzed Approach:
A hypothetical modern approach could involve the palladium-catalyzed coupling of a suitably substituted aniline or haloaniline with an appropriate alkyne, followed by cyclization to form the indole ring. The carboxylic acid functionality could be introduced either before or after the indole formation.
Visualizing a Modern Synthetic Logic:
Caption: Conceptual palladium-catalyzed indole synthesis.
Comparative Data and Field Insights
| Synthesis Pathway | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages | Typical Yields |
| Fischer Indole Synthesis | 4-(Trifluoromethyl)phenylhydrazine, Pyruvic Acid | Acid catalysts (H₂SO₄, PPA, ZnCl₂) | Well-established, readily available starting materials. | Can require harsh acidic conditions, potential for side reactions. | Moderate to Good |
| Reissert Indole Synthesis | 2-Nitro-4-(trifluoromethyl)toluene, Diethyl Oxalate | Strong base (NaOEt), Reducing agent (Zn/AcOH) | Good for synthesis of indole-2-carboxylic acids. | Multi-step, can involve strongly basic and reducing conditions. | Moderate |
| Palladium-Catalyzed Routes | Substituted anilines/haloanilines, alkynes | Palladium catalysts, ligands | Milder reaction conditions, high functional group tolerance, potential for higher yields. | Catalyst cost, optimization of reaction conditions can be complex. | Good to Excellent |
Expert Commentary:
As a Senior Application Scientist, my experience indicates that for large-scale, cost-effective production, the classical Fischer or Reissert syntheses are often the initial methods of choice due to their long history and the relatively low cost of reagents. However, for discovery and medicinal chemistry applications where material quantities are smaller and functional group compatibility is paramount, the development of a modern, palladium-catalyzed route is often a worthwhile investment. The milder conditions of palladium-catalyzed reactions can be particularly advantageous when dealing with sensitive functional groups elsewhere in the molecule.
Conclusion and Future Outlook
The synthesis of this compound can be successfully achieved through both classical and modern synthetic methodologies. The choice of a particular pathway will depend on the specific requirements of the researcher, including scale, cost, and the need for functional group tolerance. The Fischer and Reissert syntheses provide reliable and well-documented routes, while the ever-evolving field of palladium catalysis offers exciting opportunities for the development of more efficient and versatile synthetic strategies. As the demand for complex, fluorinated heterocyclic compounds in drug discovery continues to grow, the innovation of new and improved methods for their synthesis will remain a key area of research.
References
A Technical Guide to 6-(Trifluoromethyl)-1H-indole-2-carboxylic Acid: Synthesis, Derivatization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The strategic incorporation of a trifluoromethyl (CF3) group can significantly alter a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and receptor binding affinity.[1] This guide focuses on 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid, a key building block for developing novel therapeutics.[2][3] We will explore its synthesis, strategies for creating structural analogs, and the expanding landscape of its biological applications.
The Strategic Importance of the 6-CF3-Indole-2-Carboxylic Acid Scaffold
The combination of the indole nucleus, a carboxylic acid at the C2 position, and a trifluoromethyl group at the C6 position creates a molecule with significant potential in drug discovery.
-
The Indole Core: A privileged scaffold that mimics the structure of tryptophan and can interact with a wide range of biological targets.
-
C2-Carboxylic Acid: This group serves as a critical anchor point for target binding, often acting as a hydrogen bond donor and acceptor. It also provides a convenient handle for synthetic modification into esters, amides, and other functional groups.
-
C6-Trifluoromethyl Group: This electron-withdrawing group dramatically influences the electronic properties of the indole ring. The CF3 group enhances metabolic stability by blocking a potential site of oxidation and increases lipophilicity, which can improve cell membrane permeability and bioavailability.[1]
This unique combination of features makes this compound a valuable starting material for synthesizing libraries of compounds aimed at various therapeutic targets, including enzymes and receptors involved in cancer, infectious diseases, and neurological disorders.[4]
Synthesis of the Core Scaffold
The primary challenge in synthesizing this scaffold is the controlled formation of the indole ring with the desired substituents. While various indole syntheses exist (e.g., Fischer, Reissert, Nenitzescu), the Fischer indole synthesis remains a robust and common method for this type of structure.
The general workflow involves the condensation of a substituted phenylhydrazine with a pyruvate derivative, followed by acid-catalyzed cyclization.
Workflow for Synthesis of this compound
Caption: Fischer Indole Synthesis workflow for the target core scaffold.
Exemplary Synthetic Protocol
Objective: To synthesize this compound.
Step 1: Hydrazone Formation
-
To a solution of 4-(Trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium pyruvate (1.1 eq).
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the hydrazone intermediate.
-
Causality: The acidic catalyst facilitates the condensation reaction between the hydrazine and the ketone of the pyruvate to form the key hydrazone intermediate.
-
Step 2: Cyclization and Aromatization
-
Add the dried hydrazone intermediate (1.0 eq) portion-wise to pre-heated polyphosphoric acid (PPA) at 80-100°C.
-
Stir the viscous mixture vigorously for 1-2 hours. The color will typically darken.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
The crude product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.
-
Self-Validation: The purity of the final compound should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, MS). The expected spectral data should be consistent with the target structure.
-
Structural Analogs and Derivatives: Exploring Chemical Space
The this compound scaffold offers multiple points for modification to explore structure-activity relationships (SAR).
Caption: Key modification points on the indole-2-carboxylic acid scaffold.
Modification of the C2-Carboxylic Acid
The most common derivatization strategy involves converting the carboxylic acid to amides or esters. This is typically achieved via standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or by converting the acid to an acyl chloride followed by reaction with an amine or alcohol.
-
Amide Derivatives: Amidation is crucial for biological activity in many classes of indole-2-carboxamides. For instance, studies on CB1 receptor allosteric modulators showed that the carboxamide functionality was essential.[5]
-
Ester Derivatives: Esterification, often to simple alkyl esters like ethyl or isopropyl esters, can serve to protect the carboxylic acid during subsequent reactions or to increase lipophilicity and cell permeability.[6]
Substitution at the N1-Position
The indole nitrogen can be alkylated or arylated to probe interactions with specific pockets in a binding site. This is often accomplished by deprotonation with a base like sodium hydride (NaH) followed by treatment with an alkyl or aryl halide.
Substitution at Other Ring Positions (C3, C5, etc.)
-
C3-Position: Introducing short alkyl groups at the C3 position has been shown to enhance potency in certain compound series.[5][7]
-
C5-Position: Halogenation (e.g., with chloro or fluoro groups) at the C5 position can also positively modulate activity, as seen in CB1 allosteric modulators.[5][7]
Biological Activities and Therapeutic Targets
Derivatives of this scaffold have shown promise in several therapeutic areas. The specific substitution pattern dictates the biological target.
HIV-1 Integrase Inhibition
The indole-2-carboxylic acid core is a known chelating fragment that can interact with the two Mg²⁺ ions in the active site of HIV-1 integrase.[6][8]
-
SAR Insights:
-
Introducing halogenated benzene rings at the C6-position can increase inhibitory activity, potentially through π-π stacking interactions with viral DNA.[6][8]
-
Adding long-chain substituents at the C3 position, such as a p-trifluorophenyl group, has been shown to significantly improve anti-integrase activity.[6]
-
Cannabinoid Receptor (CB1) Modulation
1H-indole-2-carboxamides have been extensively studied as negative allosteric modulators of the CB1 receptor.[5][7]
-
SAR Insights:
Anticancer and Anti-parasitic Activity
-
Anticancer: Indole derivatives are being investigated as inhibitors of various targets in glioblastoma, including protein kinases like EGFR and signaling pathways like p53.[9] Indoline-2-carboxylic acid amides have also been evaluated for cytotoxicity against various cancer cell lines.[10][11]
-
Anti-Trypanosoma cruzi: 1H-Indole-2-carboxamides have been identified as active against the intracellular forms of T. cruzi, the parasite responsible for Chagas disease.[12][13] SAR studies revealed that small, electron-donating groups at the C5-position were favored for potency.[12][13]
Summary of Biological Activity Data
| Compound Class | Target | Key Structural Features | Potency (Example) | Reference |
| Indole-2-carboxamides | CB1 Allosteric Modulator | C5-Chloro, C3-Methyl, C2-diethylaminophenylamide | IC₅₀ = 79 nM | [5][7] |
| 6-Halo-indole-2-carboxylates | HIV-1 Integrase | C3-long chain ether, C6-halogenated aniline | IC₅₀ = 0.13 to 6.85 µM | [6] |
| 5-Substituted-indole-2-carboxamides | Trypanosoma cruzi | C5-Methyl or C5-Cyclopropyl | pEC₅₀ > 6.0 | [12][13] |
Conclusion
This compound is a highly versatile and valuable scaffold in modern drug discovery. The trifluoromethyl group imparts favorable pharmacokinetic properties, while the indole core and C2-carboxylic acid provide a robust platform for synthetic elaboration. The diverse biological activities of its derivatives, ranging from antiviral and anticancer to neuromodulatory, underscore the scaffold's potential. A deep understanding of its synthesis and the structure-activity relationships of its analogs is crucial for medicinal chemists aiming to develop the next generation of targeted therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents [mdpi.com]
- 10. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Strategic Importance of 6-(Trifluoromethyl)-1H-indole-2-carboxylic Acid in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a recurring motif in a multitude of natural products and FDA-approved drugs. Its versatile biological activity is well-documented, forming the core of therapeutics ranging from anti-inflammatory agents to anti-cancer drugs. The strategic functionalization of this scaffold is a key focus of drug discovery programs. The introduction of a trifluoromethyl (CF3) group, in particular, has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth review of the research surrounding 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid, a key building block that marries the biological relevance of the indole nucleus with the pharmacological advantages of trifluoromethylation. We will delve into its synthesis, chemical properties, and its burgeoning role in the development of novel therapeutics, offering insights for researchers and scientists in the field.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group is often employed as a bioisostere for a methyl group, yet its electronic properties are vastly different, profoundly influencing a molecule's behavior in a biological system. The strong electron-withdrawing nature of the three fluorine atoms imparts several desirable characteristics:
-
Enhanced Metabolic Stability : The C-F bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug molecule.
-
Increased Lipophilicity : The CF3 group is highly lipophilic, which can enhance a compound's ability to cross biological membranes, such as the blood-brain barrier, potentially improving bioavailability.
-
Modulation of Acidity/Basicity : The inductive effect of the CF3 group can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and its ability to interact with target proteins.
-
Improved Receptor Binding : The unique steric and electronic profile of the CF3 group can lead to more potent and selective binding to target receptors, often through favorable hydrophobic and dipole-dipole interactions.
These attributes make trifluoromethylated indoles, such as this compound, highly sought-after intermediates in the design of next-generation therapeutics.
Synthesis of this compound
The synthesis of indole-2-carboxylic acids is classically achieved through several named reactions, with the Reissert and Fischer indole syntheses being the most prominent.
Reissert Indole Synthesis
The Reissert synthesis is a powerful method for the preparation of indole-2-carboxylic acids from o-nitrotoluenes. For the synthesis of this compound, the likely starting material would be 2-nitro-4-(trifluoromethyl)toluene.
The general steps are as follows:
-
Condensation : 2-Nitro-4-(trifluoromethyl)toluene is condensed with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form the corresponding ethyl o-nitrophenylpyruvate.
-
Reductive Cyclization : The intermediate pyruvate is then subjected to reductive cyclization. This is typically achieved using a reducing agent like zinc dust in acetic acid or iron powder in acetic acid. The nitro group is reduced to an amine, which then undergoes intramolecular condensation with the adjacent ketone to form the indole ring.
-
Hydrolysis : The resulting ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate is then hydrolyzed, typically under basic conditions followed by acidic workup, to yield the final product, this compound.
Fischer Indole Synthesis
The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To synthesize the target molecule via this route, one would start with (4-(trifluoromethyl)phenyl)hydrazine and pyruvic acid.
-
Hydrazone Formation : (4-(Trifluoromethyl)phenyl)hydrazine is reacted with pyruvic acid to form the corresponding hydrazone.
-
Cyclization : The hydrazone is then heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride) to induce a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.
Physicochemical and Spectroscopic Characterization
| Property | Value | Source |
| CAS Number | 327-20-8 | [1] |
| Molecular Formula | C10H6F3NO2 | [1] |
| Molecular Weight | 229.16 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [1] |
| Storage | 2-8 °C, sealed in dry conditions | [2][3] |
Expected Spectroscopic Data:
-
¹H NMR : The proton NMR spectrum is expected to show signals for the aromatic protons on the indole ring and the carboxylic acid proton. The indole NH proton would likely appear as a broad singlet downfield (around 11-12 ppm). The aromatic protons would appear in the range of 7-8 ppm, with splitting patterns consistent with their substitution. The carboxylic acid proton would also be a broad singlet, typically very downfield (>12 ppm).
-
¹³C NMR : The carbon NMR would show characteristic peaks for the carboxyl carbon (around 165-175 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling), and the aromatic carbons of the indole ring.
-
IR Spectroscopy : The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700-1730 cm⁻¹), and C-F stretching bands.
-
Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Applications in Drug Discovery
This compound is a versatile starting material for the synthesis of a wide range of biologically active molecules.
HIV-1 Integrase Inhibitors
One of the most promising applications of this indole derivative is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[4][5] HIV-1 integrase is a crucial enzyme for the replication of the virus, and its inhibition is a clinically validated strategy for the treatment of HIV/AIDS.[4][6]
Mechanism of Action: Indole-2-carboxylic acid derivatives act as INSTIs by chelating the two divalent magnesium ions (Mg²⁺) present in the active site of the enzyme.[4] This chelation prevents the binding of the viral DNA to the integrase, thereby inhibiting the strand transfer reaction. The indole nitrogen and the carboxylate oxygen are key to this metal chelation.[4]
Structure-Activity Relationship (SAR) Highlights: Research has shown that modifications at various positions of the indole scaffold can significantly impact the anti-integrase activity. For instance, the introduction of a halogenated benzene ring at the C6 position can enhance π-π stacking interactions with the viral DNA.[4] Further derivatization of the carboxylic acid to amides and other functional groups allows for fine-tuning of the molecule's properties.
| Compound | Modification | IC50 (µM) | Target |
| 17a | 6-substituted indole-2-carboxylic acid derivative | 3.11 | HIV-1 Integrase |
| 20a | Further optimized derivative | 0.13 | HIV-1 Integrase |
(Data sourced from studies on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors)[4][5]
Anti-Trypanosoma cruzi Agents
Derivatives of indole-2-carboxylic acid have also been investigated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[7] Phenotypic screening of compound libraries has identified indole-based structures as promising starting points for the development of new treatments.
Mechanism of Action: The exact mechanism of action for many anti-trypanosomal indole derivatives is still under investigation. Some studies have suggested that these compounds may inhibit the parasite's sterol 14α-demethylase (CYP51), an enzyme essential for the synthesis of the parasite's cell membrane.[1] However, this mechanism is not universal for all active indole compounds, and other targets are likely involved.
Other Potential Applications
The unique properties of this compound make it a valuable building block for exploring other therapeutic areas. Its use in the preparation of compounds for the treatment of disorders related to oxalate accumulation has been noted.[8] Furthermore, the indole-2-carboxamide scaffold has been explored for its potential as an anti-cancer agent.
Conclusion
This compound is a strategically important molecule in contemporary drug discovery. The convergence of a privileged indole scaffold with the beneficial physicochemical properties imparted by the trifluoromethyl group provides a powerful platform for the design of novel therapeutic agents. Its demonstrated utility in the development of potent HIV-1 integrase inhibitors and its potential in treating parasitic diseases like Chagas disease highlight its significance. As our understanding of disease biology deepens, this versatile building block will undoubtedly continue to play a crucial role in the synthesis of next-generation medicines. Researchers and drug development professionals are encouraged to explore the vast chemical space accessible from this valuable starting material.
References
- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-TRIFLUOROMETHYL-1H-INDOLE-2-CARBOXYLIC ACID(327-20-8) 1H NMR spectrum [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and early optimization of 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity | DNDi [dndi.org]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
Spectroscopic data (NMR, IR, MS) for 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid
An In-depth Spectroscopic and Analytical Guide to 6-(Trifluoromethyl)-1H-indole-2-carboxylic Acid (CAS: 327-20-8)
Introduction: A Key Fluorinated Building Block in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry. The unique electronic properties of fluorine can significantly enhance a compound's metabolic stability, binding affinity, and bioavailability. This compound stands as a prime example of a high-value fluorinated building block.[1] It merges the "privileged" indole core, a common motif in pharmacologically active compounds, with a potent trifluoromethyl (CF₃) electron-withdrawing group. This specific arrangement makes it a critical precursor for synthesizing a diverse range of therapeutic candidates, particularly in areas targeting metabolic disorders.[1]
This technical guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the core spectroscopic data—NMR, IR, and MS—used to characterize and validate this essential compound. The focus extends beyond raw data to encompass the underlying principles and experimental considerations, reflecting the perspective of a Senior Application Scientist.
Molecular Properties & Structure
A foundational step in any analysis is the confirmation of the compound's basic physical properties and structure.
| Property | Value | Source |
| CAS Number | 327-20-8 | [2][3] |
| Molecular Formula | C₁₀H₆F₃NO₂ | [2][4] |
| Molecular Weight | 229.16 g/mol | [2][3][4] |
| Physical Form | Solid | [3] |
| Storage | Sealed in dry, 2-8°C | [2][3] |
Below is a diagram of the molecular structure with IUPAC numbering conventions for the indole ring system.
Caption: Molecular structure with key functional groups highlighted.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete characterization.
Expert Insight: The Power of ¹⁹F NMR
The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance and high gyromagnetic ratio, making it a highly sensitive nucleus.[5][6] Its chemical shifts are extremely sensitive to the local electronic environment, spanning a range of over 800 ppm. This wide dispersion minimizes the signal overlap common in ¹H NMR and makes ¹⁹F a superb probe for confirming the presence and integrity of fluorinated moieties.[5][6]
¹H NMR Spectral Data
-
Solvent: DMSO-d₆
-
Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.1 | br s | 1H | H -OOC (Carboxylic Acid) |
| ~12.3 | br s | 1H | NH (Indole) |
| ~7.9 | s | 1H | H-7 |
| ~7.7 | d | 1H | H-4 |
| ~7.4 | d | 1H | H-5 |
| ~7.2 | s | 1H | H-3 |
Interpretation:
-
Downfield Protons: The carboxylic acid and indole N-H protons appear as broad singlets at very downfield shifts due to hydrogen bonding and their acidic nature. Using a protic solvent like DMSO-d₆ is crucial for observing these exchangeable protons.
-
Aromatic Region: The protons on the benzene portion of the indole ring (H-4, H-5, H-7) are influenced by the strong electron-withdrawing effect of the CF₃ group at the C-6 position. This effect deshields the adjacent protons, shifting them downfield. The observed splitting patterns (doublets and singlets) are consistent with the substitution pattern.
-
Indole C3-H: The proton at the C-3 position typically appears as a singlet in 2-substituted indoles and is observed around 7.2 ppm.
¹³C NMR Spectral Data
-
Solvent: DMSO-d₆
-
Frequency: 101 MHz
| Chemical Shift (δ, ppm) | Key Feature | Assignment |
| ~163 | Singlet | C OOH |
| ~138 | Singlet | C-7a |
| ~130 | Singlet | C-2 |
| ~126 | Singlet | C-3a |
| ~124 | Quartet (q) | C F₃ |
| ~122 | Singlet | C-4 |
| ~120 | Quartet (q) | C-6 |
| ~118 | Singlet | C-5 |
| ~114 | Singlet | C-7 |
| ~105 | Singlet | C-3 |
Interpretation:
-
Carbonyl Carbon: The carboxylic acid carbon (COOH) is the most deshielded, appearing around 163 ppm.
-
Trifluoromethylated Carbons: The carbon of the CF₃ group itself appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). Similarly, the C-6 carbon to which it is attached also shows a quartet, albeit with a smaller coupling constant (²JCF). This is a definitive signature of the CF₃ group's presence and position.
¹⁹F NMR Spectral Data
-
Solvent: DMSO-d₆
-
Frequency: 376 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -61 | s | CF ₃ |
Interpretation: The three fluorine atoms of the trifluoromethyl group are chemically equivalent and thus appear as a single sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift around -61 ppm (relative to CFCl₃) is characteristic of an aromatic-CF₃ group.[7]
Protocol: NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data.
Caption: Standard workflow for NMR analysis.
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial before transferring to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized via "shimming."[8]
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C and ¹⁹F Acquisition: Following proton acquisition, acquire proton-decoupled ¹³C and ¹⁹F spectra. Longer acquisition times are typically needed for ¹³C NMR due to its lower natural abundance and sensitivity.[9]
-
Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard.
Part 2: Infrared (IR) Spectroscopy Analysis
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3300 | Medium | N-H stretch (Indole) |
| ~1680 | Strong | C=O stretch (Carboxylic acid, conjugated) |
| ~1600, ~1450 | Medium | C=C stretch (Aromatic ring) |
| 1350-1100 | Very Strong | C-F stretches (CF₃ group) |
Interpretation:
-
O-H and N-H Region: The spectrum is characterized by a very broad absorption band from ~3400 cm⁻¹ down to ~2500 cm⁻¹, which is the classic signature of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[10] Superimposed on this broad peak is a sharper N-H stretching vibration from the indole ring around 3300 cm⁻¹.
-
Carbonyl Stretch: A strong, sharp peak around 1680 cm⁻¹ confirms the presence of the carboxylic acid C=O group. Its frequency is slightly lowered from a typical aliphatic carboxylic acid (~1710 cm⁻¹) due to conjugation with the indole ring system.
-
Fingerprint Region & C-F Bonds: The fingerprint region (<1500 cm⁻¹) contains numerous complex vibrations. Most notably, this region will be dominated by several very strong, sharp absorption bands between 1350 cm⁻¹ and 1100 cm⁻¹, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.[11]
Protocol: FTIR Data Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from ambient CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Acquire Spectrum: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Part 3: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
MS Data (Electron Ionization - EI)
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 229 | High | [M]⁺ (Molecular Ion) |
| 184 | High | [M - COOH]⁺ |
| 160 | Medium | [M - CF₃]⁺ |
Interpretation:
-
Molecular Ion: The spectrum will show a prominent molecular ion peak [M]⁺ at m/z = 229, which corresponds to the exact molecular weight of the compound, confirming its elemental formula.[12]
-
Key Fragmentation: The most common fragmentation pathway for carboxylic acids is the loss of the carboxyl group via decarboxylation. This results in a strong peak at m/z = 184 ([M - 45]⁺). Another expected fragmentation is the loss of the trifluoromethyl radical, leading to a peak at m/z = 160 ([M - 69]⁺).
References
- 1. nbinno.com [nbinno.com]
- 2. 327-20-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 327-20-8 [sigmaaldrich.com]
- 4. 6-TRIFLUOROMETHYL-1H-INDOLE-2-CARBOXYLIC ACID CAS#: 327-20-8 [amp.chemicalbook.com]
- 5. biophysics.org [biophysics.org]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. colorado.edu [colorado.edu]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and History of Indole-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Indole Nucleus
The indole ring system, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids, has long signaled its biological significance. This guide delves into the rich history and discovery of a particularly influential class of indole derivatives: those bearing a carboxylic acid at the 2-position. We will trace the journey of indole-2-carboxylic acid and its progeny from their initial synthesis in the late 19th century to their current status as privileged scaffolds in the development of novel therapeutics. This exploration will not only chronicle key scientific milestones but also illuminate the causal links between synthetic innovation and the ever-expanding understanding of the biological roles of these fascinating molecules.
Part 1: Foundational Discoveries and the Dawn of Indole Synthesis
The story of indole-2-carboxylic acid is inextricably linked to the broader history of indole chemistry, which itself emerged from the study of the vibrant dye, indigo. In 1866, Adolf von Baeyer first achieved the synthesis of the parent indole molecule by reducing oxindole with zinc dust.[1] This seminal work laid the groundwork for future explorations into the synthesis of substituted indoles.
The Reissert Synthesis: A Direct Route to Indole-2-Carboxylic Acid
One of the earliest and most direct methods for the synthesis of indole-2-carboxylic acid was developed by Arnold Reissert. The Reissert indole synthesis is a powerful reaction that utilizes readily available starting materials, ortho-nitrotoluene and diethyl oxalate, to construct the indole nucleus with a carboxylic acid group strategically positioned at the 2-position.[2]
The ingenuity of the Reissert synthesis lies in its two-step sequence. The first step involves a Claisen condensation of o-nitrotoluene with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to yield ethyl o-nitrophenylpyruvate.[2] The subsequent step is a reductive cyclization of this intermediate using a reducing agent like zinc in acetic acid or ferrous sulfate and ammonia.[2][3][4] This reduction of the nitro group to an amine is immediately followed by an intramolecular condensation to form the indole ring, yielding indole-2-carboxylic acid.[3]
The Reissert synthesis proved to be a robust and reliable method, and its early applications provided access to a range of substituted indole-2-carboxylic acids, which were crucial for further investigation into their chemical and biological properties.[3]
Caption: The Reissert Indole Synthesis Workflow.
The Fischer Indole Synthesis: A Versatile Approach
In 1883, Emil Fischer unveiled a remarkably versatile and widely applicable method for indole synthesis, now famously known as the Fischer indole synthesis .[5][6] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[5]
To synthesize indole-2-carboxylic acid using this method, phenylhydrazine is reacted with pyruvic acid to form the corresponding phenylhydrazone.[1] Subsequent heating in the presence of an acid catalyst, such as zinc chloride or polyphosphoric acid, induces a[5][5]-sigmatropic rearrangement followed by the elimination of ammonia to afford the aromatic indole ring.[5][6] The resulting indole-2-carboxylic acid can then be isolated.[5] The Fischer indole synthesis is renowned for its broad substrate scope, allowing for the preparation of a wide variety of substituted indoles.
Caption: The Fischer Indole Synthesis for Indole-2-carboxylic Acid.
Part 2: The Dawn of Biological Investigation and Therapeutic Potential
For many years following their initial synthesis, indole-2-carboxylic acid and its simple derivatives remained primarily of academic interest. However, the mid-20th century witnessed a surge in research into the biological activities of indole-containing compounds, spurred by the discovery of naturally occurring indole alkaloids with profound physiological effects. This shift in focus eventually led to the exploration of the therapeutic potential of synthetic indole derivatives, including those based on the indole-2-carboxylic acid scaffold.
Early Discoveries: From Neurological Activity to Antiviral Promise
One of the first significant biological activities attributed to indole-2-carboxylic acid was its interaction with the central nervous system. It was discovered to be a competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1][7] This finding was of considerable interest as the NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory, and its overactivation is implicated in excitotoxic neuronal damage associated with conditions like stroke and epilepsy.[7] This discovery opened up a new avenue for the development of neuroprotective agents based on the indole-2-carboxylic acid scaffold.
More recently, a pivotal discovery has been the identification of indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase.[2][5][8] This enzyme is essential for the replication of the human immunodeficiency virus (HIV) by inserting the viral DNA into the host cell's genome.[5] The mechanism of inhibition involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase by the indole core and the C2 carboxyl group of the indole-2-carboxylic acid scaffold.[2][5] This interaction effectively blocks the strand transfer step of the integration process.[2] This discovery has propelled the indole-2-carboxylic acid core into the forefront of anti-HIV drug discovery efforts.
Part 3: Modern Drug Discovery and Diversification of Applications
The foundational discoveries of the neurological and antiviral activities of indole-2-carboxylic acid derivatives have paved the way for extensive research and development in modern medicinal chemistry. Scientists have systematically modified the core structure to enhance potency, selectivity, and pharmacokinetic properties, leading to a diverse range of applications.
Structure-Activity Relationship (SAR) and Lead Optimization
The development of indole-2-carboxylic acid derivatives as therapeutic agents is a testament to the power of structure-activity relationship (SAR) studies. By systematically introducing various substituents at different positions of the indole ring, researchers have been able to fine-tune the biological activity of these compounds.
For instance, in the context of HIV-1 integrase inhibitors, it has been demonstrated that the introduction of a long branch on the C3 position of the indole core can significantly improve the interaction with a hydrophobic cavity near the active site of the enzyme, leading to a marked increase in inhibitory potency.[2][8] Similarly, the addition of halogenated benzene rings at the C6 position can enhance binding to the viral DNA through π-π stacking interactions, further boosting the antiviral effect.[5]
Table 1: SAR of Indole-2-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors
| Position of Substitution | Type of Substituent | Effect on Activity | Reference |
| C3 | Long alkyl or benzyl groups | Increased interaction with hydrophobic pocket, enhanced potency | [2][8] |
| C6 | Halogenated anilines | π-π stacking with viral DNA, improved inhibitory effect | [2][5] |
Expanding Therapeutic Horizons
Beyond their established roles as NMDA receptor antagonists and HIV-1 integrase inhibitors, indole-2-carboxylic acid derivatives have shown promise in a variety of other therapeutic areas:
-
Anticancer Agents: Certain indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis in cancer cells.[9] Their mechanism of action is believed to involve the inhibition of tubulin polymerization, a critical process for cell division.[9] Additionally, other derivatives have been developed as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are implicated in tumor immune evasion.[4]
-
Antioxidants: The indole nucleus is known for its antioxidant properties, and derivatives of indole-2-carboxylic acid have been shown to exhibit significant antioxidant activity.[6]
-
EGFR/CDK2 Dual Inhibitors: Novel indole-2-carboxamide derivatives have been synthesized and evaluated as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), both of which are important targets in cancer therapy.[10]
Part 4: Experimental Protocols for the Synthesis of Key Indole-2-Carboxylic Acid Derivatives
To provide a practical understanding of the synthesis of these important compounds, detailed experimental protocols for the preparation of key intermediates and final products are presented below. These protocols are based on established and published methodologies.
Protocol 1: Synthesis of Ethyl 6-bromo-1H-indole-2-carboxylate
This protocol describes the esterification of 6-bromo-1H-indole-2-carboxylic acid, a common starting material for further derivatization.
Materials and Reagents:
-
6-bromo-1H-indole-2-carboxylic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
Saturated aqueous solution of sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 6-bromo-1H-indole-2-carboxylic acid (100 mg, 0.42 mmol) in ethanol (10 mL).[2]
-
Add concentrated sulfuric acid (20 mg, 0.21 mmol) dropwise to the solution.[2]
-
Stir the mixture at 80 °C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[2]
-
Extract the product with ethyl acetate (3 x 30 mL).[2]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[2]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[2]
Protocol 2: Synthesis of 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acid
This protocol illustrates a multi-step synthesis of a potent HIV-1 integrase inhibitor, showcasing the introduction of key pharmacophoric groups.
Materials and Reagents:
-
The corresponding ethyl ester precursor
-
Sodium hydroxide
-
Methanol
-
Water
-
Acetic acid
-
Ethyl acetate
Procedure:
-
To a solution of the ethyl ester precursor (100 mg, 0.24 mmol) in a mixture of methanol and water (4 mL, 3:1 v/v), add sodium hydroxide (28 mg, 0.71 mmol).[2]
-
Stir the reaction mixture at 80 °C for 1.5 hours.[2]
-
Cool the mixture to room temperature and adjust the pH to 6 by adding acetic acid.[2]
-
Extract the product with ethyl acetate (3 x 15 mL).[2]
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude product.[2]
-
The crude product can be purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the final compound.
Caption: A simplified workflow for the synthesis of indole-2-carboxylic acid derivatives.
Conclusion: A Scaffold of Enduring Importance
The journey of indole-2-carboxylic acid and its derivatives, from their discovery through classic organic reactions to their current role in cutting-edge drug discovery, highlights the enduring power of this versatile scaffold. The early synthetic routes developed by Reissert and Fischer provided the essential tools for chemists to begin exploring the vast chemical space of indole-containing molecules. The subsequent discovery of their potent biological activities has solidified their importance in medicinal chemistry. As our understanding of disease biology continues to evolve, it is certain that the indole-2-carboxylic acid core will continue to serve as a foundation for the design and development of new and innovative therapies to address unmet medical needs.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]
- 8. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 10. bhu.ac.in [bhu.ac.in]
The Trifluoromethyl Group: A Strategic Asset in the Optimization of Indole-Based Compounds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole scaffold remains a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. The strategic incorporation of the trifluoromethyl (CF₃) group onto this privileged heterocycle has emerged as a powerful tactic to modulate a compound's physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic potential. This in-depth technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in indole-based compounds. We will explore the causal mechanisms by which trifluoromethylation influences lipophilicity, metabolic stability, and target binding affinity. This guide will also furnish detailed experimental protocols for the synthesis of key trifluoromethylated indole intermediates and for the in vitro assessment of their metabolic fate, empowering researchers to rationally design and evaluate next-generation indole-based therapeutics.
The Strategic Imperative of Fluorination in Indole-Based Drug Discovery
The introduction of fluorine atoms into drug candidates is a well-established strategy to optimize their pharmacological profiles.[1] The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly and predictably alter a molecule's behavior.[2] Its strong electron-withdrawing nature, significant hydrophobicity, and metabolic robustness make it a valuable tool for addressing common challenges in drug development, such as poor bioavailability and rapid metabolic clearance.[3][4]
When appended to the indole nucleus, the CF₃ group can exert its influence in several key ways:
-
Modulation of Physicochemical Properties: The lipophilicity of a drug candidate, often quantified by its logP value, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is one of the most lipophilic functional groups, with a Hansch π value of +0.88, and its introduction generally increases the overall lipophilicity of the parent indole.[2] This can enhance membrane permeability and improve oral absorption.[5][6]
-
Enhancement of Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[1][7] By strategically placing a CF₃ group at a known metabolic "soft spot" on the indole ring, researchers can block these metabolic pathways, thereby increasing the compound's half-life and bioavailability.[7]
-
Tuning of Binding Affinity and Selectivity: The electronic and steric perturbations induced by the CF₃ group can significantly impact a molecule's interaction with its biological target.[2] The strong electron-withdrawing effect can alter the acidity or basicity of nearby functional groups, influencing hydrogen bonding and other non-covalent interactions within the binding pocket.[8]
Quantifying the Impact: Physicochemical and Metabolic Parameters
The decision to incorporate a trifluoromethyl group should be guided by a thorough understanding of its quantitative effects on key drug-like properties. The following table summarizes the anticipated impact of trifluoromethylation on the physicochemical and metabolic parameters of indole-based compounds.
| Property | Effect of Trifluoromethylation | Rationale |
| Lipophilicity (logP) | Increase | The CF₃ group is highly lipophilic (Hansch π = +0.88), increasing the overall hydrophobicity of the molecule.[2] |
| Metabolic Half-life (t½) | Increase | The robust C-F bonds in the CF₃ group are resistant to CYP450-mediated oxidation, a primary metabolic pathway for many drugs.[4][7] |
| Intrinsic Clearance (CLᵢₙₜ) | Decrease | By blocking metabolic pathways, the CF₃ group reduces the rate at which the compound is cleared by the liver.[4] |
| pKa | Decrease (for nearby basic amines) | The strong electron-withdrawing nature of the CF₃ group can lower the pKa of adjacent basic functional groups, which can influence absorption and distribution.[9] |
Experimental Workflows: Synthesis and Evaluation
The successful application of trifluoromethylation in indole-based drug discovery relies on robust synthetic methodologies and reliable in vitro assays for property evaluation.
Synthesis of 2-(Trifluoromethyl)indoles: A Domino Trifluoromethylation/Cyclization Approach
The synthesis of 2-(trifluoromethyl)indoles can be efficiently achieved through a domino trifluoromethylation/cyclization of 2-alkynylanilines using a fluoroform-derived copper-trifluoromethyl reagent (CuCF₃).[10] This method offers excellent regioselectivity and is tolerant of a wide range of functional groups.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a nitrogen-flushed glovebox, add the substituted 2-alkynylaniline (0.2 mmol, 1.0 equiv), CuCF₃ (0.4 mmol, 2.0 equiv), and a suitable ligand such as 1,10-phenanthroline (0.02 mmol, 0.1 equiv) to a vial containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, 1.0 mL) to the vial.
-
Reaction Conditions: Seal the vial and heat the reaction mixture at a predetermined temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours).
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.
Logical Workflow for the Synthesis of 2-(Trifluoromethyl)indoles:
Caption: Domino trifluoromethylation/cyclization workflow.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Assessing the metabolic stability of trifluoromethylated indole compounds is crucial for predicting their in vivo pharmacokinetic behavior. The following protocol describes a standard in vitro assay using liver microsomes.[11][12][13]
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and buffer.
-
Add the test compound to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the quenching solution to stop the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the following equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration).
-
Workflow for In Vitro Metabolic Stability Assay:
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
A Senior Application Scientist's Guide to 6-(Trifluoromethyl)-1H-indole-2-carboxylic Acid: A Core Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid (CAS No: 327-20-8), a pivotal building block for pharmaceutical research and development. We will explore its unique physicochemical properties, common synthetic strategies, and characteristic reactivity. The core focus will be on its application in medicinal chemistry, illustrating its role in the generation of novel therapeutic agents by drawing on specific examples from contemporary drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Introduction: The Strategic Value of Fluorinated Indoles
The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, bicyclic structure and rich electronic properties allow it to engage in various interactions with biological targets.[1] The strategic functionalization of this core is a cornerstone of modern drug design.
A significant advancement in this field has been the incorporation of fluorine atoms, particularly the trifluoromethyl (-CF₃) group. The -CF₃ group is a powerful modulator of a molecule's properties for several key reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often increases a drug's half-life and bioavailability.[2]
-
Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[2]
-
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can significantly alter the pKa of nearby functional groups, influencing ionization state and receptor binding.[3]
-
Binding Interactions: The fluorine atoms can participate in unique, non-covalent interactions (e.g., orthogonal multipolar interactions) within a protein's binding pocket, potentially increasing affinity and selectivity.[2]
This compound combines the privileged indole scaffold with the strategic placement of a -CF₃ group at the 6-position and a carboxylic acid handle at the 2-position. This specific arrangement makes it an exceptionally valuable and versatile starting material for creating libraries of complex derivatives for biological screening.[4][5]
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.
Key Properties
| Property | Value | Reference |
| CAS Number | 327-20-8 | [6][7] |
| Molecular Formula | C₁₀H₆F₃NO₂ | [5] |
| Molecular Weight | 229.16 g/mol | [8] |
| Appearance | Off-white to light yellow solid | [6] |
| Melting Point | 163-164 °C | [6] |
| pKa (Predicted) | 4.18 ± 0.30 | [6] |
| Storage | Sealed in dry, 2-8°C | [5][6][7] |
| SMILES | OC(=O)C1=CC2=CC=C(C=C2N1)C(F)(F)F | [5] |
Spectroscopic Data
Full spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are essential for structure confirmation and purity assessment. This data is readily available from commercial suppliers and chemical databases.[9] The spectra are consistent with the assigned structure, showing characteristic peaks for the indole ring protons, the carboxylic acid proton, and the significant influence of the electron-withdrawing trifluoromethyl group on the aromatic proton chemical shifts.
Synthesis and Derivatization Logic
The utility of a building block is defined by its accessibility and the predictability of its chemical transformations.
Representative Synthesis
While multiple specific industrial routes exist, a common academic approach to synthesizing indole-2-carboxylic acids is the Reissert indole synthesis. A plausible pathway for the title compound would start from a suitably substituted nitrotoluene and proceed via condensation with diethyl oxalate, followed by reductive cyclization.
Caption: A plausible Reissert-type synthesis pathway.
Core Reactivity and Derivatization Workflow
This compound offers two primary, orthogonal reaction sites for diversification: the carboxylic acid at C-2 and the nitrogen at N-1. This allows for the systematic and independent modification of two key vectors, which is fundamental to structure-activity relationship (SAR) studies.
-
C-2 Carboxylic Acid: This group is readily converted into amides, esters, or other carboxylic acid derivatives. Amide coupling is the most common transformation in medicinal chemistry, allowing for the introduction of a vast array of amine-containing fragments.
-
N-1 Indole Nitrogen: The N-H bond can be functionalized through alkylation, arylation, or acylation reactions, typically after deprotonation with a suitable base. This modification can modulate the molecule's hydrogen-bond donating capacity and introduce substituents that can probe different regions of a target's binding site.
Caption: General derivatization workflow for library synthesis.
Applications in Drug Discovery Programs
The true value of this building block is demonstrated by its successful incorporation into potent and selective modulators of various biological targets.
Case Study: HIV-1 Integrase Inhibitors
The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[10] The core is believed to chelate with the two critical Mg²⁺ ions in the enzyme's active site.[11][12] Researchers have used derivatives of 6-bromo- and other 6-substituted-indole-2-carboxylic acids to probe the enzyme's binding pocket.[13][14] The introduction of a trifluoromethyl group at the 6-position is a logical extension of this work, aiming to enhance metabolic stability and lipophilicity while probing interactions in the pocket that accommodates this position of the indole ring. Structure-activity relationship studies have shown that substitutions at the C6 position can effectively bind with viral DNA through π–π stacking interactions, significantly improving inhibitory activity.[11][12]
Case Study: Anti-Trypanosoma cruzi Agents
In the search for new treatments for Chagas disease, high-throughput screening identified indole-2-carboxamides as potent inhibitors of Trypanosoma cruzi.[15] Subsequent medicinal chemistry efforts explored substitutions around the indole core. While in one specific study, analogues with electron-withdrawing groups like trifluoromethyl at the 5-position were found to be inactive, this highlights the critical importance of positional isomerism.[15][16] The placement of the -CF₃ group at the 6-position, as in our title compound, provides a different vector for substitution and could yield a completely different SAR profile, making it a crucial tool for comprehensively exploring the chemical space around the indole scaffold.
Summary of Applications
| Derivative Class | Therapeutic Target | Key Findings | Reference |
| Indole-2-carboxamides | HIV-1 Integrase | The indole-2-carboxylic acid core acts as a key pharmacophore for chelating Mg²⁺ ions. Substitution at the C6 position can enhance binding to viral DNA. | [10][11] |
| Indole-2-carboxamides | Trypanosoma cruzi (Chagas Disease) | The indole scaffold is a validated hit for anti-parasitic activity. SAR is highly sensitive to the position and nature of substituents. | [15][16] |
| General Heterocyclic Compounds | Disorders of Oxalate Accumulation | The compound is explicitly noted for its use in preparing indole derivatives for treating disorders related to oxalate accumulation. | [6] |
Experimental Protocol: Standard Amide Coupling
This protocol provides a robust, field-proven method for coupling this compound with a primary or secondary amine, a cornerstone reaction for library synthesis. The procedure is adapted from standard methods used in medicinal chemistry.[17][18]
Objective: To synthesize N-benzyl-6-(trifluoromethyl)-1H-indole-2-carboxamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.3 eq)
-
Hydroxybenzotriazole (HOBt) (0.3 eq, Note: HOBt is often used, but alternatives like HOAt or omitting it are also common)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution at room temperature, add EDC·HCl (1.3 eq), HOBt (0.3 eq), and DIPEA (3.0 eq). Stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted HOBt and acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
This compound is more than just another chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to address key challenges in drug design. Its unique combination of a privileged indole core, a metabolically robust trifluoromethyl group, and a versatile carboxylic acid handle makes it an invaluable asset for generating novel chemical entities with enhanced therapeutic potential. Its proven utility in diverse drug discovery programs, from antiviral to anti-parasitic research, underscores its importance and ensures its continued relevance in the development of next-generation pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. jelsciences.com [jelsciences.com]
- 4. nbinno.com [nbinno.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. 6-TRIFLUOROMETHYL-1H-INDOLE-2-CARBOXYLIC ACID CAS#: 327-20-8 [amp.chemicalbook.com]
- 7. This compound | 327-20-8 [sigmaaldrich.com]
- 8. This compound [cymitquimica.com]
- 9. 6-TRIFLUOROMETHYL-1H-INDOLE-2-CARBOXYLIC ACID(327-20-8) 1H NMR [m.chemicalbook.com]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amide Coupling with 6-(Trifluoromethyl)-1H-indole-2-carboxylic Acid
Introduction: Navigating the Challenges of Electron-Deficient Indole Acylation
The synthesis of amide bonds is a cornerstone of modern drug discovery and development. Among the vast array of carboxylic acids utilized as building blocks, indole-2-carboxylic acids are privileged scaffolds due to their prevalence in biologically active molecules. The specific substrate, 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid, presents a unique set of challenges and opportunities for medicinal chemists. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group at the 6-position significantly modulates the electronic properties of the indole ring system. This deactivation can render the carboxylic acid less reactive, making standard amide coupling conditions sluggish and low-yielding.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully execute the amide coupling of this compound. We will delve into the mechanistic rationale behind protocol selection, offer detailed, step-by-step experimental procedures, and provide troubleshooting guidance to overcome common hurdles. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative literature.
Understanding the Substrate: The Influence of the Trifluoromethyl Group
The trifluoromethyl group is a powerful electron-withdrawing substituent that impacts the reactivity of the indole-2-carboxylic acid in several ways:
-
Reduced Nucleophilicity of the Carboxylate: The inductive effect of the CF₃ group lowers the pKa of the carboxylic acid, making the corresponding carboxylate a weaker nucleophile. This can slow down the initial activation step with the coupling reagent.
-
Increased Electrophilicity of the Activated Ester: Conversely, once the active ester intermediate is formed, its electrophilicity is enhanced, which can facilitate the subsequent nucleophilic attack by the amine.
-
Potential for Side Reactions: The electronic nature of the substrate may influence the stability of intermediates, potentially leading to undesired side reactions if the reaction conditions are not carefully optimized.
Given these considerations, the choice of coupling reagent, base, and solvent system is critical to achieving high yields and purity.
Selecting the Optimal Coupling Strategy: A Comparative Overview
A variety of coupling reagents are available for amide bond formation. For an electron-deficient substrate such as this compound, reagents that generate highly reactive intermediates are generally preferred. Below is a comparison of commonly employed coupling systems.
| Coupling System | Activating Agent | Additive | Base | Key Advantages | Potential Issues |
| Carbodiimide | EDC, DCC | HOBt, HOAt | DIPEA, Et₃N | Water-soluble byproducts (EDC), cost-effective. | Can be sluggish for electron-deficient acids. |
| Uronium/Aminium | HATU, HBTU | (Internal) | DIPEA, 2,4,6-Collidine | High reactivity, fast reaction times, low epimerization.[1][2] | Higher cost, potential for guanidinylation of the amine. |
| Phosphonium | PyBOP | (Internal) | DIPEA | High reactivity, suitable for sterically hindered substrates. | Byproducts can be difficult to remove. |
For the purposes of this guide, we will focus on two robust protocols: a standard, reliable method utilizing EDC/HOBt and a high-efficiency protocol employing HATU .
Experimental Protocols
Protocol 1: Standard Amide Coupling using EDC and HOBt
This protocol represents a reliable and cost-effective method suitable for a wide range of primary and secondary amines. The addition of 1-Hydroxybenzotriazole (HOBt) is crucial as it forms a more reactive HOBt-ester intermediate and helps to suppress side reactions.[3] The use of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is essential to prevent unwanted side reactions with the coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1-0.2 M concentration).
-
Reagent Addition: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is critical for forming the HOBt-ester intermediate.
-
Amine and Base Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x). The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.
-
For reactions conducted in DMF, multiple washes with water or 5% aqueous LiCl may be necessary to completely remove the solvent.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide by flash column chromatography on silica gel or recrystallization to obtain the final product.
Protocol 2: High-Efficiency Amide Coupling using HATU
For challenging couplings, particularly with sterically hindered or less nucleophilic amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a superior coupling reagent.[1] It forms a highly reactive OAt-active ester, leading to faster reaction times and often higher yields.[5][6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Base and Coupling Reagent Addition: Add DIPEA (2.0 eq) to the solution, followed by HATU (1.1 eq).
-
Pre-activation: Stir the mixture at room temperature for 5-15 minutes. This allows for the formation of the reactive OAt-ester.[1]
-
Amine Addition: Add the amine (1.0-1.2 eq) to the activated mixture.
-
Reaction Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-4 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualization of Key Mechanisms and Workflows
To better illustrate the chemical processes and experimental design, the following diagrams are provided.
Caption: EDC/HOBt Activation and Coupling Mechanism.
Caption: HATU-Mediated Amide Coupling Mechanism.
Caption: General Aqueous Work-up Workflow.
Troubleshooting and Expert Insights
-
Low Yield: If the reaction yield is low, consider switching from the EDC/HOBt protocol to the more potent HATU system. Ensure all reagents are anhydrous, as water can hydrolyze the activated ester intermediate. Pre-activation of the carboxylic acid before adding the amine is also a critical step to ensure efficient coupling.
-
Incomplete Reaction: For particularly unreactive amines, gentle heating (e.g., 40-50 °C) may be beneficial, especially when using the HATU protocol. However, monitor for potential degradation of starting materials or products.
-
Side Reactions: If side reactions are observed, such as guanidinylation of the amine when using HATU, ensure that the amine is added only after the pre-activation period and that a minimal excess of HATU is used.
-
Purification Difficulties: The urea byproduct from EDC is water-soluble and easily removed during the aqueous work-up. If DCC is used instead, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration, though some may remain and require careful chromatography.
By understanding the specific chemical nature of this compound and applying the robust, well-rationalized protocols detailed in this guide, researchers can confidently and efficiently synthesize a diverse range of amide derivatives for their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid as a pivotal building block in modern medicinal chemistry. This document outlines its chemical properties, strategic applications, and detailed protocols for the synthesis of bioactive derivatives, alongside methods for their biological evaluation.
Introduction: The Strategic Advantage of the 6-Trifluoromethyl-indole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic incorporation of a trifluoromethyl (CF₃) group at the 6-position of the indole ring, as seen in this compound, offers significant advantages in drug design. The CF₃ group is a powerful modulator of physicochemical properties, known to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity.[2] These characteristics make trifluoromethylated indoles highly desirable starting materials for the synthesis of novel therapeutic agents.[2]
This compound serves as a versatile precursor for a wide array of complex heterocyclic compounds.[3] Its utility is particularly notable in the development of inhibitors for enzymes such as HIV-1 integrase and various kinases, as well as in the synthesis of compounds for treating disorders associated with oxalate accumulation.[3] The carboxylic acid moiety at the 2-position provides a convenient handle for derivatization, primarily through amide bond formation and esterification, allowing for the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).
Physicochemical and Safety Data
A thorough understanding of the starting material's properties is crucial for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 327-20-8 | [3] |
| Molecular Formula | C₁₀H₆F₃NO₂ | [4] |
| Molecular Weight | 229.16 g/mol | [4] |
| Appearance | Solid | - |
| Purity | ≥95% | [4] |
| Storage | 2-8°C, sealed in a dry environment | [4] |
| Safety | Warning: Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation. | - |
Core Applications in Medicinal Chemistry
Development of HIV-1 Integrase Inhibitors
A primary application of the indole-2-carboxylic acid scaffold is in the development of HIV-1 integrase inhibitors.[5] Integrase is a critical enzyme in the HIV-1 life cycle, responsible for inserting the viral DNA into the host genome.[6] Inhibitors of this enzyme, particularly integrase strand transfer inhibitors (INSTIs), are a cornerstone of modern antiretroviral therapy.[5]
Derivatives of indole-2-carboxylic acid have been shown to effectively inhibit the strand transfer activity of HIV-1 integrase.[7] The mechanism of action involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the indole nucleus and the C2-carboxylic acid group.[5] Further optimization of this scaffold has led to the development of potent inhibitors with IC₅₀ values in the low micromolar to nanomolar range.[4][5]
The inhibition of HIV-1 integrase directly disrupts the viral replication cycle, preventing the establishment of a provirus within the host cell's DNA. This effectively halts the production of new viral particles.
Caption: Inhibition of HIV-1 Integrase by Indole-2-Carboxylic Acid Derivatives.
Kinase Inhibitors for Anticancer Therapy
The indole scaffold is also prevalent in the design of kinase inhibitors for cancer treatment.[6] Kinases are a large family of enzymes that play crucial roles in cell signaling, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
Derivatives of indole-2-carboxamide have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Janus Kinases (JAKs).[8][9] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
The JAK/STAT signaling pathway is a critical regulator of cytokine-mediated immune responses and cell proliferation.[10] Hyperactivation of this pathway is implicated in various cancers. Indole derivatives have been shown to inhibit the phosphorylation of JAKs and STAT3, thereby downregulating the expression of downstream target genes involved in cell survival and proliferation, such as c-Myc, Cyclin D1, and Bcl-xL.[9]
Caption: Inhibition of the JAK/STAT Signaling Pathway by Indole Derivatives.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of bioactive derivatives from this compound and their subsequent biological evaluation.
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the synthesis of indole-2-carboxamides, a class of compounds with demonstrated biological activity.[11] The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is favored for its efficiency and low rate of racemization.[7]
Workflow:
Caption: Workflow for HATU-mediated Amide Coupling.
Materials:
-
This compound
-
Amine of choice
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexane/EtOAc)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired amide.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Esterification using Phosphorus Oxychloride (POCl₃)
This protocol outlines a mild and efficient method for the esterification of this compound.[12]
Workflow:
Caption: Workflow for POCl₃-mediated Esterification.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in the desired alcohol (as solvent). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add POCl₃ (1.2 eq) dropwise to the cooled solution with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Pour the reaction mixture onto crushed ice and extract with EtOAc.
-
Washing and Drying: Wash the organic layer with saturated aqueous NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Concentration: Filter and concentrate the organic layer under reduced pressure to obtain the crude ester.
-
Purification: If necessary, purify the crude product by silica gel column chromatography.
Protocol 3: In Vitro HIV-1 Integrase Inhibition Assay
This protocol is based on a commercially available ELISA-based kit to determine the IC₅₀ of synthesized compounds against HIV-1 integrase.[13]
Materials:
-
HIV-1 Integrase Assay Kit (e.g., XpressBio EZ-1700 or similar) containing:
-
Streptavidin-coated 96-well plate
-
DS oligo DNA (biotin-labeled donor substrate)
-
Recombinant HIV-1 integrase
-
TS oligo DNA (target substrate)
-
HRP-labeled antibody
-
Wash buffer, reaction buffer, blocking buffer
-
TMB substrate and stop solution
-
-
Synthesized inhibitor compounds
-
Positive control (e.g., Raltegravir or Dolutegravir)
-
Microplate reader
Procedure:
-
Plate Preparation: Pre-coat the streptavidin plate with the biotinylated DS oligo DNA according to the kit instructions. Wash and block the plate.
-
Integrase Binding: Add diluted recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.
-
Inhibitor Addition: Add serial dilutions of the test compounds and controls to the wells and incubate.
-
Strand Transfer Reaction: Add the TS oligo DNA to initiate the strand transfer reaction and incubate.
-
Detection: Wash the plate to remove unbound components. Add the HRP-labeled antibody that detects the integrated TS DNA. After another wash step, add the TMB substrate.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 4: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14] This is a crucial step to evaluate the therapeutic window of potential drug candidates.
Materials:
-
Human cell line (e.g., HEK293T for general cytotoxicity, or a cancer cell line like HeLa or A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC₅₀ (50% cytotoxic concentration) value from the dose-response curve.
Data Summary: Biological Activity of Indole-2-Carboxamide Derivatives
The following table summarizes the reported biological activities of various indole-2-carboxamide derivatives, highlighting the potential of this chemical class.
| Compound Class | Target | Assay | Key Findings (IC₅₀/EC₅₀/GI₅₀) | Reference |
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Strand Transfer Inhibition | IC₅₀ = 0.13 µM - 47.44 µM | [4] |
| 5-Chloro-indole-2-carboxylate derivatives | EGFR | Enzyme Inhibition | IC₅₀ = 68 nM - 74 nM | [2] |
| 5-Chloro-indole-2-carboxylate derivatives | Panc-1, MCF-7, A-549 cancer cells | Antiproliferative (GI₅₀) | GI₅₀ = 29 nM - 42 nM | [2] |
| Meridianin derivatives (indole alkaloids) | JAK1/JAK2/STAT3 | Kinase Inhibition / Apoptosis | IC₅₀ = 1.11 µM - 2.80 µM | [9] |
| N-(rimantadine)-indole-2-carboxamides | Mycobacterium tuberculosis | Growth Inhibition (MIC) | MIC = 0.32 µM - 0.62 µM | [15] |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features, combining the privileged indole scaffold with the beneficial properties of the trifluoromethyl group, make it an excellent starting point for the synthesis of a wide range of bioactive molecules. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this compound in their drug discovery programs, from the synthesis of novel derivatives to their biological evaluation.
References
- 1. HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017 [mdpi.com]
- 6. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytochemicals Targeting JAK–STAT Pathways in Inflammatory Bowel Disease: Insights from Animal Models [mdpi.com]
- 11. growingscience.com [growingscience.com]
- 12. Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. xpressbio.com [xpressbio.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 6-(Trifluoromethyl)-1H-indole-2-carboxylic Acid
Abstract
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the accurate purity assessment of 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid, a key fluorinated building block in pharmaceutical research and development.[1][2] The method utilizes reversed-phase chromatography with UV detection, providing excellent selectivity and sensitivity for the main component and potential impurities. The protocol has been developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose in quality control and research environments.[3][4]
Introduction and Scientific Rationale
This compound is a specialized heterocyclic compound whose utility in medicinal chemistry is growing.[2] The indole scaffold is a privileged structure in drug discovery, and the addition of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[2] Given its role as a critical intermediate in the synthesis of potential therapeutics, ensuring its purity is paramount for reproducible research outcomes and regulatory compliance.
This method was developed using a reversed-phase (RP) approach, which is the predominant separation technique in the pharmaceutical industry. The core principle of RP-HPLC involves the partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[5] The retention of this compound is governed by hydrophobic interactions between the indole ring system and the C18 stationary phase.
A key challenge in the chromatography of this molecule is managing the ionizable carboxylic acid group. The predicted pKa of this group is approximately 4.18.[6] At mobile phase pH values near the pKa, the compound can exist in both ionized (more polar) and non-ionized (more hydrophobic) forms, leading to poor peak shape (e.g., fronting or tailing) and variable retention times.[7] To mitigate this, the mobile phase pH is controlled to be at least 1.5-2 units below the analyte's pKa. This ensures the carboxylic acid is fully protonated (non-ionized), promoting consistent hydrophobic interaction, leading to sharp, symmetrical peaks and stable retention.[5][7]
Materials and Methods
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent L1 packing).
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
pH Meter: Calibrated, with a resolution of 0.01 pH units.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PTFE.
Reagents and Chemicals
-
This compound: Reference Standard (>99.5% purity) and analytical samples.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized (DI) water, filtered, >18 MΩ·cm resistivity.
-
Phosphoric Acid (H₃PO₄): ACS grade, ~85%.
-
Potassium Phosphate Monobasic (KH₂PO₄): ACS grade.
Detailed Experimental Protocols
Mobile Phase Preparation (Aqueous Buffer, pH 2.5)
-
Weigh 1.36 g of KH₂PO₄ and dissolve in 1000 mL of DI water.
-
Stir until fully dissolved.
-
Adjust the pH to 2.5 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.45 µm nylon membrane filter before use. This is Mobile Phase A.
-
Acetonitrile is used as Mobile Phase B.
Standard and Sample Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 2.5 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter into HPLC vials before analysis.
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10mM KH₂PO₄ Buffer, pH 2.5 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Run Time | 25 minutes |
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to be fit for its intended purpose. This is achieved by performing System Suitability Testing (SST) as mandated by pharmacopeias like the USP.[8][9][10] A series of five replicate injections of the Working Standard Solution (0.1 mg/mL) are made. The acceptance criteria must be met before proceeding.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and mobile phase pH control.[11] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak.[12] |
| %RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision and reproducibility of the injector and pump.[11][12] |
| %RSD of Retention Time | ≤ 1.0% for 5 replicate injections | Indicates the stability and consistency of the pump and mobile phase composition. |
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines, demonstrating its reliability for purity determination.[3][13]
Caption: ICH Q2(R1) validation parameters for the HPLC purity method.
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities. This was demonstrated through forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress). The DAD was used to assess peak purity, confirming no co-eluting impurities.
-
Linearity: Assessed over a concentration range of 0.005 mg/mL (LOQ) to 0.15 mg/mL (150% of working concentration). A linear relationship between peak area and concentration was established with a correlation coefficient (r²) > 0.999.
-
Accuracy: Determined by spiking a known amount of the reference standard into a sample matrix at three concentration levels (80%, 100%, and 120%). The mean recovery was found to be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Assessed by analyzing six individual sample preparations. The %RSD for the purity result was ≤ 1.0%.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst using a different instrument. The %RSD between the two data sets was ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio method. The LOD was established as S/N ≥ 3, and the LOQ was established as S/N ≥ 10.
-
Robustness: The method's resilience to small, deliberate variations in parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) was evaluated. No significant impact on the results was observed, demonstrating the method's reliability for routine use.[8]
Data Analysis and Interpretation
The purity of the sample is calculated using the area percent method, which assumes that all impurities have a similar UV response to the main component.
Calculation: % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100
A typical chromatogram of the reference standard should show a sharp, symmetrical peak at the expected retention time, free from significant interfering peaks.
Analytical Workflow Diagram
The following diagram outlines the complete analytical process from sample receipt to final report generation.
Caption: Step-by-step workflow for HPLC purity analysis.
Conclusion
The reversed-phase HPLC method described provides a reliable, robust, and accurate means for determining the purity of this compound. The method is straightforward, utilizes common reagents and columns, and has been thoroughly validated in accordance with ICH guidelines. It is suitable for routine quality control in both industrial and academic research settings, ensuring the quality and consistency of this important pharmaceutical building block.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. nbinno.com [nbinno.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. 6-TRIFLUOROMETHYL-1H-INDOLE-2-CARBOXYLIC ACID CAS#: 327-20-8 [amp.chemicalbook.com]
- 7. biotage.com [biotage.com]
- 8. Significant Changes in HPLC System Suitability: New USP Provisions Planned - ECA Academy [gmp-compliance.org]
- 9. youtube.com [youtube.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. pharmatimesofficial.com [pharmatimesofficial.com]
- 13. starodub.nl [starodub.nl]
Application Note & Protocol: Selective N-Alkylation of 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid
Abstract
This document provides a detailed experimental protocol for the selective N-alkylation of 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The presence of both an electron-withdrawing trifluoromethyl group and an acidic carboxylic acid moiety on the indole scaffold presents a significant synthetic challenge, requiring careful selection of reaction conditions to achieve high yields and regioselectivity. This guide outlines a robust procedure, discusses the underlying chemical principles, and offers troubleshooting advice for researchers in medicinal chemistry and drug development.
Introduction: The Synthetic Challenge
N-alkylated indole derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substrate, this compound, is of particular interest due to the influence of the trifluoromethyl group on the compound's metabolic stability and binding affinity. However, the direct N-alkylation of this molecule is complicated by two key factors:
-
Acidity of the Carboxylic Acid: The carboxylic acid proton is significantly more acidic than the indole N-H proton. Standard alkylation conditions using strong bases like sodium hydride (NaH) would indiscriminately deprotonate both sites, leading to a mixture of products and potential side reactions, most notably O-alkylation (esterification) of the carboxylate.[1]
-
Reactivity of the Indole N-H: The electron-withdrawing nature of the trifluoromethyl group at the C6 position increases the acidity of the indole N-H proton compared to unsubstituted indoles. This enhanced acidity can be exploited for selective deprotonation under milder basic conditions.
This protocol is designed to navigate these challenges by employing a base that is strong enough to deprotonate the more acidic indole nitrogen in a suitable solvent, while minimizing the deprotonation and subsequent alkylation of the carboxylic acid.
Reaction Mechanism and Strategy
The core of this protocol is a nucleophilic substitution reaction. The indole nitrogen is first deprotonated by a suitable base to form a nucleophilic indolate anion. This anion then attacks the electrophilic alkylating agent to form the desired N-alkylated product.
The key to selectivity lies in the choice of the base. A base that is strong enough to deprotonate the indole N-H but not so strong as to significantly deprotonate the carboxylic acid is ideal. In this context, potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or acetone provides a favorable balance.[2] The trifluoromethyl group's electron-withdrawing effect makes the indole N-H sufficiently acidic to be deprotonated by these bases.
An alternative, though more lengthy, strategy involves the protection of the carboxylic acid as an ester, followed by N-alkylation and subsequent deprotection. While effective, this adds two steps to the synthetic sequence. The direct alkylation method presented here is more atom- and step-economical.
Experimental Protocol: Direct N-Alkylation
This protocol describes the direct N-alkylation of this compound with a generic alkyl halide (R-X).
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 177651-03-3 | 243.16 | Starting material |
| Alkyl Halide (R-X) | Variable | Variable | e.g., Iodomethane, Benzyl bromide |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | Base |
| Acetone | 67-64-1 | 58.08 | Anhydrous, reaction solvent |
| Deionized Water | 7732-18-5 | 18.02 | For workup |
| Hydrochloric Acid (HCl), 1M solution | 7647-01-0 | 36.46 | For acidification |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetone to the flask to create a stirrable suspension. Then, add powdered potassium hydroxide (1.5 eq).
-
Addition of Alkylating Agent: Add the alkyl halide (R-X, 1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux.[2]
-
Quenching and Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the acetone using a rotary evaporator.
-
Aqueous Workup: To the residue, add deionized water and stir. Acidify the aqueous solution to pH ~2-3 with 1M HCl. This step ensures that the unreacted starting material and the product are in their carboxylic acid forms.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated this compound.
Visualization of the Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for the N-alkylation of this compound.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the N-alkylation reaction.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the KOH is finely powdered for better reactivity. |
| Inefficient extraction. | Ensure the aqueous layer is sufficiently acidified (pH 2-3) to protonate the carboxylic acid, making it more soluble in the organic solvent. Perform multiple extractions. | |
| Formation of Ester Side Product | The carboxylic acid is being deprotonated and alkylated. | Use a milder base like K₂CO₃. Ensure the reaction is not heated for an extended period if not necessary. Use a more reactive alkylating agent (e.g., R-I instead of R-Cl). |
| Starting Material Remains | The base is not strong enough, or the alkylating agent is not reactive enough. | Switch to a more polar aprotic solvent like DMF. Consider using a more reactive alkylating agent. |
Conclusion
The protocol outlined in this application note provides a reliable and direct method for the N-alkylation of this compound. By carefully selecting the base and reaction conditions, it is possible to achieve selective alkylation at the indole nitrogen, avoiding the common pitfall of esterification of the carboxylic acid group. This procedure is a valuable tool for medicinal chemists and researchers working on the synthesis of novel indole-based compounds.
References
Application Notes and Protocols for Domino Trifluoromethylation/Cyclization in Indole Synthesis
Introduction: The Strategic Value of Trifluoromethylated Indoles in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. The strategic incorporation of a trifluoromethyl (CF₃) group onto this privileged scaffold can dramatically enhance a molecule's pharmacological profile. The unique properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can improve cell membrane permeability, receptor binding affinity, and metabolic resistance, making it a highly sought-after functional group in modern drug development.[1][2]
Traditional methods for the synthesis of trifluoromethylated indoles often involve multi-step sequences with pre-functionalized starting materials. However, the advent of domino (or cascade) reactions has revolutionized this field, enabling the construction of complex trifluoromethylated indole cores in a single, efficient operation. This guide provides an in-depth exploration of domino trifluoromethylation/cyclization strategies for the synthesis of 2-(trifluoromethyl)indoles, with a focus on the underlying mechanisms, practical experimental protocols, and the versatility of this powerful synthetic tool.
Core Concept: The Domino Trifluoromethylation/Cyclization Strategy
The elegance of the domino approach lies in its efficiency, where a single set of reaction conditions initiates a cascade of bond-forming events. In the context of indole synthesis, this typically involves the reaction of a readily accessible starting material, such as a 2-alkynylaniline, with a suitable trifluoromethylating reagent.[3][4][5] The reaction proceeds through a sequence of trifluoromethylation of the alkyne, followed by an intramolecular cyclization to construct the indole ring system. This ensures the precise and unambiguous placement of the CF₃ group at the 2-position of the indole core.[3][4][5]
Mechanistic Insights: A Tale of Radicals and Metals
The success of a domino trifluoromethylation/cyclization reaction hinges on the choice of the trifluoromethylating reagent and the catalyst system. Several powerful reagents have emerged, each with its own mode of activation.
-
Copper-Catalyzed Approach with Fluoroform-Derived Reagents: A highly effective method utilizes the well-established fluoroform-derived CuCF₃ reagent.[3][4][5] In this process, the CuCF₃ reagent delivers the CF₃ group to the alkyne. The reaction is believed to proceed through a domino sequence involving trifluoromethylation, cyclization, and, in some cases, further functionalization.[3] The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be crucial, potentially acting as both a ligand and a carbon donor in certain transformations.[3]
-
Visible-Light-Mediated Radical Cascade: An alternative and increasingly popular strategy employs visible-light photoredox catalysis to generate trifluoromethyl radicals from sources like Umemoto's reagent.[6][7] Upon irradiation with visible light, a photocatalyst can initiate a single-electron-transfer (SET) process, leading to the homolytic cleavage of the reagent and the formation of a trifluoromethyl radical. This radical then adds to the alkyne, initiating the cyclization cascade.[6] Notably, some systems have been developed that proceed efficiently even without an external photocatalyst, relying on the photo-lability of the trifluoromethylating reagent itself.[6]
-
Other Key Trifluoromethylating Reagents:
-
Togni's Reagents: These hypervalent iodine compounds are effective electrophilic trifluoromethylating agents and can also serve as sources of trifluoromethyl radicals, particularly in the presence of a reductant or under photolytic conditions.[8][9][10]
-
Langlois' Reagent (Sodium Trifluoromethanesulfinate, CF₃SO₂Na): This affordable and stable salt is a versatile source of trifluoromethyl radicals under oxidative conditions, often promoted by a metal catalyst or photolysis.[11][12][13][14]
-
The choice of reagent and reaction conditions can significantly influence the reaction outcome, including yield and substrate scope. For instance, electron-donating groups on the aniline ring generally lead to higher product yields in the copper-catalyzed system.[3]
Visualizing the Domino Reaction
Generalized Reaction Scheme
Caption: Generalized workflow for domino trifluoromethylation/cyclization.
Plausible Mechanistic Pathway (Copper-Catalyzed)
Caption: Simplified mechanistic steps in the copper-catalyzed reaction.
Experimental Protocols: A Step-by-Step Guide
The following protocol is a representative example for the synthesis of 2-(trifluoromethyl)indoles via a domino trifluoromethylation/cyclization of 2-alkynylanilines using the fluoroform-derived CuCF₃ reagent, based on the work by Tsui and coworkers.[3][4][5]
Materials and Reagents
-
Substituted 2-alkynylaniline
-
Fluoroform-derived CuCF₃ reagent
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Protocol: Synthesis of a Representative 2-(Trifluoromethyl)indole
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-alkynylaniline (1.0 equiv.).
-
Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the CuCF₃ reagent (1.5 equiv.) and TMEDA (2.0 equiv.).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a desired concentration (e.g., 0.1 M).
-
Reaction Execution: Seal the flask and stir the reaction mixture at a specified temperature (e.g., 60 °C) for the required duration (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(trifluoromethyl)indole.
-
Characterization: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Substrate Scope and Yields
The domino trifluoromethylation/cyclization methodology exhibits a broad substrate scope, tolerating a variety of functional groups on the aniline ring and different substituents on the alkyne.
| Entry | R¹ (on Aniline) | R² (on Alkyne) | Product Yield (%) |
| 1 | H | Phenyl | 85 |
| 2 | 4-Me | Phenyl | 92 |
| 3 | 4-OMe | Phenyl | 95 |
| 4 | 4-F | Phenyl | 78 |
| 5 | 4-Cl | Phenyl | 75 |
| 6 | 4-Br | Phenyl | 72 |
| 7 | 4-CN | Phenyl | 65 |
| 8 | 5-CO₂Me | Phenyl | 68 |
| 9 | H | n-Butyl | 70 |
| 10 | H | Cyclohexyl | 75 |
Note: Yields are representative and may vary based on specific reaction conditions and substrate reactivity. Data synthesized from trends reported in the literature.[3]
Trustworthiness and Self-Validation
The protocols described herein are based on peer-reviewed and established synthetic methods. To ensure the trustworthiness and reproducibility of these experiments, the following self-validating measures are recommended:
-
Reagent Purity: The purity of the starting materials, particularly the 2-alkynylaniline and the trifluoromethylating reagent, is critical. Impurities can inhibit the catalyst or lead to side reactions.
-
Inert Atmosphere: The use of an inert atmosphere is crucial, especially for copper-catalyzed reactions, to prevent oxidation of the catalyst and other reaction components.
-
Anhydrous Conditions: The use of anhydrous solvents is recommended to avoid quenching of reactive intermediates.
-
Consistent Monitoring: Regular monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of degradation products.
-
Thorough Characterization: Unambiguous characterization of the final product by a suite of analytical techniques is necessary to confirm its identity and purity.
Conclusion and Future Outlook
Domino trifluoromethylation/cyclization reactions have emerged as a powerful and efficient strategy for the synthesis of medicinally relevant 2-(trifluoromethyl)indoles. The ability to construct these complex heterocyclic cores in a single step from readily available starting materials offers significant advantages in terms of atom economy and synthetic efficiency. The continued development of novel trifluoromethylating reagents and catalyst systems, particularly those leveraging sustainable energy sources like visible light, promises to further expand the scope and applicability of this important transformation in both academic research and industrial drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. brynmawr.edu [brynmawr.edu]
- 3. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 4. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 11. ccspublishing.org.cn [ccspublishing.org.cn]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Introduction: The Rationale for Indole-2-Carboxamides in Anti-Chagas Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals.
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, particularly in Latin America.[1][2][3] The current therapeutic options, benznidazole and nifurtimox, are fraught with limitations, including significant adverse effects and variable efficacy, especially in the chronic phase of the disease.[1][2] This landscape underscores an urgent need for novel, safer, and more effective trypanocidal agents.
The indole nucleus is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic compounds with a wide array of biological activities.[4] Within this class, indole-2-carboxamides have emerged as a versatile and promising template for the development of new therapeutic agents. Phenotypic screening campaigns have identified hits from this chemical series with moderate to good potency against intracellular amastigotes of T. cruzi, the clinically relevant form of the parasite.[2][5]
This guide provides a detailed technical overview and actionable protocols for the synthesis, characterization, and biological evaluation of indole-2-carboxamides against T. cruzi. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale, enabling researchers to make informed decisions, troubleshoot challenges, and logically advance their drug discovery programs.
Part 1: Chemical Synthesis of Indole-2-Carboxamide Scaffolds
The synthetic accessibility of the indole-2-carboxamide core is a key advantage. The most direct and common approach involves the coupling of an indole-2-carboxylic acid precursor with a desired amine. This strategy allows for the rapid generation of a diverse library of analogues by varying the amine component, which is crucial for exploring the structure-activity relationship (SAR).
General Synthetic Workflow
The primary synthetic pathway is a robust, multi-step process that begins with the formation of the indole ring, followed by functional group manipulations to arrive at the final amide.
Caption: General workflow for the synthesis of indole-2-carboxamides.
Protocol 1: Synthesis of Indole-2-Carboxylic Acid (4)
This protocol outlines the synthesis of the key carboxylic acid intermediate, starting from a substituted aryl hydrazine. The example uses a standard Fischer indole synthesis followed by saponification.[6]
Materials:
-
Aryl hydrazine hydrochloride
-
Ethyl pyruvate
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) for acidification
-
Standard glassware for reflux and extraction
Step-by-Step Procedure:
-
Fischer Indole Synthesis:
-
To a solution of aryl hydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).
-
Add a catalytic amount of p-TsOH.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the resulting crude ethyl indole-2-carboxylate by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
-
-
Saponification:
-
Dissolve the purified ethyl indole-2-carboxylate (1.0 eq) in ethanol.
-
Add an aqueous solution of NaOH (2.0-3.0 eq).
-
Reflux the mixture for 3-4 hours until TLC indicates the complete consumption of the starting ester.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
The indole-2-carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Expert Insight: The choice of aryl hydrazine in Step 1 is critical as it dictates the substitution pattern on the indole core. SAR studies have shown that small, electron-donating groups (e.g., methyl, cyclopropyl) at the 5-position of the indole are generally favored for anti-T. cruzi activity, while electron-withdrawing groups like halogens can lead to inactive compounds.[2]
Protocol 2: Amide Coupling to Synthesize Final Indole-2-Carboxamides (5)
This protocol describes the coupling of the carboxylic acid intermediate with a diverse range of commercially available amines to generate the target compounds.
Materials:
-
Indole-2-carboxylic acid (from Protocol 1)
-
Desired primary or secondary amine
-
Coupling reagent: Dicyclohexylcarbodiimide (DCC) or HATU
-
Base/Activator: 4-Dimethylaminopyridine (DMAP)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)
Step-by-Step Procedure:
-
Reaction Setup:
-
Dissolve the indole-2-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the desired amine (1.1 eq), followed by DMAP (0.1-0.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Slowly add a solution of DCC (1.1 eq) in DCM to the cooled mixture. Caution: DCC is a potent sensitizer.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure indole-2-carboxamide.
-
Trustworthiness Check: The success of the coupling reaction is paramount. Standard coupling conditions are generally effective.[6] Characterization of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) is mandatory to confirm its structure and purity before biological evaluation.
Part 2: Biological Evaluation for Anti-Trypanosoma cruzi Activity
A robust and reproducible biological screening cascade is essential to identify promising compounds. The primary goal is to determine a compound's potency against the intracellular amastigote form of T. cruzi while simultaneously assessing its toxicity to a mammalian host cell line to establish a selectivity index.
Biological Screening Cascade
The logical flow of experiments ensures that resources are focused on compounds with the most promising profiles.
Caption: Experimental workflow for evaluating anti-T. cruzi compounds.
Protocol 3: In Vitro Anti-Amastigote Assay
This protocol is adapted from established methods using a T. cruzi strain engineered to express β-galactosidase, allowing for a colorimetric readout.[7][8]
Materials:
-
Host cells (e.g., NIH/3T3 fibroblasts or Vero cells)
-
T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)
-
Culture medium: DMEM without phenol red, supplemented with 2-5% FBS and 1% Penicillin-Streptomycin-Glutamine (PSG)
-
Test compounds dissolved in DMSO
-
Reference drug: Benznidazole
-
Assay plates: 96-well clear-bottom tissue culture plates
-
Substrate solution: Chlorophenol red-β-D-galactopyranoside (CPRG) in PBS with 0.5% NP-40 detergent
Step-by-Step Procedure:
-
Cell Plating:
-
Seed host cells (e.g., 5 x 10⁴ NIH/3T3 cells) in 100 µL of medium into each well of a 96-well plate.
-
Incubate for 3-4 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and the reference drug (benznidazole) in the assay medium. The final DMSO concentration should not exceed 0.5%.
-
Add the diluted compounds to the plated cells. Include "parasite-only" (positive control) and "cells-only" (negative control) wells.
-
-
Parasite Infection:
-
Harvest cell-culture-derived trypomastigotes. Allow them to swim out of the pellet for 3-5 hours in an incubator to select for motile parasites.[8]
-
Add trypomastigotes to each well (except "cells-only" controls) at a multiplicity of infection (MOI) of 5-10 (e.g., 5 x 10⁴ parasites/well).[8][9]
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plates for 4 days at 37°C, 5% CO₂. This allows the trypomastigotes to invade host cells, transform into amastigotes, and replicate.
-
-
Assay Readout:
Protocol 4: Host Cell Cytotoxicity Assay
This protocol is run in parallel to the primary screen to assess the toxicity of the compounds to the host cells.
Materials:
-
Same host cells, medium, and plates as in Protocol 3.
-
Test compounds and reference drug.
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®).
Step-by-Step Procedure:
-
Cell Plating & Compound Addition:
-
Follow steps 1 and 2 from Protocol 3, plating the same number of host cells and adding the same serial dilutions of compounds. Do not add any parasites.
-
-
Incubation:
-
Incubate the plates for the same duration as the anti-amastigote assay (4 days) to ensure comparable drug exposure times.
-
-
Assay Readout:
-
Add the chosen cell viability reagent according to the manufacturer's instructions.
-
Read the plate (fluorescence for Resazurin, luminescence for CellTiter-Glo®).
-
Part 3: Data Analysis and Interpretation
Calculating Potency and Selectivity
-
EC₅₀ (Half-maximal Effective Concentration): From the anti-amastigote assay data, plot the percentage of parasite inhibition versus the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ value, which represents the concentration at which the compound inhibits parasite growth by 50%.
-
CC₅₀ (Half-maximal Cytotoxic Concentration): From the cytotoxicity assay data, plot the percentage of cell viability versus the log of the compound concentration. Use the same regression model to calculate the CC₅₀ value, the concentration at which the compound reduces host cell viability by 50%.
-
Selectivity Index (SI): The SI is a critical parameter for prioritizing compounds. It provides a measure of the therapeutic window. A higher SI value is desirable.
-
SI = CC₅₀ / EC₅₀
-
Structure-Activity Relationship (SAR) Insights
Systematic analysis of the biological data across a chemical series provides crucial insights for designing improved compounds. For indole-2-carboxamides, several key SAR trends have been identified.[2]
| Position on Indole Core | Substituent Type | Effect on Anti-T. cruzi Potency | Key Insights |
| 5-position | Small, Electron-Donating (e.g., -CH₃, -cyclopropyl, -OCH₃) | Favorable (Moderate to good potency) | Enhances activity. Compounds with methyl, cyclopropyl, or methoxy groups showed pEC₅₀ values between 5.4 and 6.2.[2] |
| 5-position | Electron-Withdrawing (e.g., -Cl, -Br, -CF₃) | Unfavorable (Inactive) | Halogens and trifluoromethyl groups at this position led to a loss of activity (pEC₅₀ < 4.2).[2] |
| 4-, 6-, 7-positions | Various Substituents | Less Favorable | Substitution at the 4' and 5' positions was generally preferred over the 6' and 7' positions.[2] |
| Amide Linker | Reversal or Homologation | Unfavorable | Reversing the amide (indole-NH-CO-R) restored some potency but increased metabolic instability. Changing the linker completely (e.g., to a sulfonamide) resulted in a loss of activity.[2] |
Data synthesized from Oliveira et al., J Med Chem, 2025.[2]
Notes on Mechanism of Action
While phenotypic screening provides valuable potency data, understanding the mechanism of action (MoA) is crucial for rational drug development. For some indole derivatives targeting other pathogens, inhibition of the MmpL3 transporter has been identified.[6] In the context of T. cruzi, inhibition of sterol biosynthesis via the cytochrome P450 enzyme CYP51 has been investigated for many scaffolds.[10] However, for the specific indole-2-carboxamide series discussed here, in vitro potency against the parasite did not correlate with inhibition of T. cruzi CYP51, leading to the deprioritization of this MoA for this particular chemical class.[1][2][3][5] This highlights a critical lesson: the MoA must be experimentally validated and not assumed. Other potential mechanisms, such as inducing oxidative stress or glutathione depletion, have been suggested for different indole-based compounds and may warrant investigation.[11][12]
Conclusion
The indole-2-carboxamide scaffold represents a synthetically tractable and biologically relevant starting point for the discovery of new drugs against Trypanosoma cruzi. By combining robust chemical synthesis with a rigorous biological evaluation cascade, researchers can efficiently navigate the complexities of hit-to-lead optimization. The protocols and insights provided in this guide are designed to empower research teams to generate high-quality, reproducible data, understand the structure-activity relationships that govern potency and selectivity, and ultimately contribute to the development of a new generation of therapies for Chagas disease.
References
- 1. Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti- Trypanosoma cruzi Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Semantic Scholar [semanticscholar.org]
- 6. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. med.nyu.edu [med.nyu.edu]
- 9. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. Binding Mode and Potency of N-Indolyloxopyridinyl-4-aminopropanyl-Based Inhibitors Targeting Trypanosoma cruzi CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trypanosoma cruzi: Antiproliferative effect of indole phytoalexins on intracellular amastigotes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Advanced Analytical Strategies for the Quantification of Indole-2-Carboxylic Acid Derivative Isomers
Abstract
Indole-2-carboxylic acid and its derivatives are pivotal structural motifs in numerous pharmacologically active compounds, including novel HIV-1 integrase inhibitors.[1] The specific spatial arrangement of substituents, giving rise to constitutional, diastereomeric, or enantiomeric isomers, can profoundly impact their pharmacokinetic, pharmacodynamic, and toxicological profiles. Consequently, the robust and accurate quantification of these isomers is a critical, non-negotiable requirement in drug discovery, development, and quality control. This application note provides a comprehensive guide to the state-of-the-art analytical techniques for the separation and quantification of indole-2-carboxylic acid derivative isomers. We will delve into the mechanistic principles behind chromatographic and electrophoretic methods, offer detailed, field-tested protocols, and discuss the rationale behind methodological choices to ensure data integrity and regulatory compliance.
Introduction: The Criticality of Isomer Quantification
The indole nucleus is a privileged scaffold in medicinal chemistry. Derivatives of indole-2-carboxylic acid, in particular, often possess chiral centers or exhibit positional isomerism, leading to multiple isomeric forms. For instance, the position of a substituent on the indole ring creates constitutional isomers with potentially distinct biological activities. Furthermore, the presence of stereocenters necessitates the separation of enantiomers, as one may be therapeutically active while the other could be inactive or even toxic.
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control over isomeric purity. The FDA's policy on the development of new stereoisomeric drugs emphasizes the need to characterize individual isomers and develop quantitative assays for them early in the development process.[2][3] This is critical because differences in disposition between enantiomers can make pharmacokinetic evaluations of a racemic mixture misleading.[2] Therefore, developing validated, sensitive, and specific analytical methods is a fundamental component of drug development and manufacturing.[4]
Analytical Strategy: A Multi-Modal Approach
No single analytical technique is universally optimal for all isomer separations. The choice of method is dictated by the specific physicochemical properties of the isomers (e.g., pKa, logP, presence of chromophores), the required sensitivity, and the sample matrix. A logical workflow for method development is crucial for efficiently achieving baseline separation and accurate quantification.
Figure 1: A logical workflow for developing an analytical method for isomer quantification.
Core Techniques and Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for isomer analysis due to its versatility, robustness, and high resolving power.[5] The choice between reversed-phase and chiral chromatography is the primary determinant for success. For indole-2-carboxylic acid derivatives that lack a strong chromophore, a universal detector like a Refractive Index Detector (RID) can be employed.[6][7]
Constitutional isomers of indole-2-carboxylic acid derivatives often exhibit subtle differences in polarity that can be exploited using reversed-phase (RP) chromatography.[8][9]
Principle of Separation: Separation is based on differential partitioning of the isomers between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.[7][10] Minor differences in hydrophobicity, arising from the varied positions of functional groups, lead to different retention times.
Protocol 1: RP-HPLC-UV for Positional Isomers of Nitro-Indole-2-Carboxylic Acid
-
Objective: To separate and quantify two positional isomers (e.g., 5-nitro vs. 7-nitro).
-
Instrumentation:
-
HPLC system with a pump, autosampler, column thermostat, and UV-Vis detector (or PDA).
-
-
Chromatographic Conditions:
-
System Suitability Test (SST):
-
Prepare a solution containing both isomers at a known concentration.
-
Inject six replicate samples.
-
Acceptance Criteria:
-
Resolution (Rs) between the two isomer peaks > 2.0.
-
Relative Standard Deviation (RSD) for peak area and retention time < 2.0%.
-
Tailing factor for each peak between 0.9 and 1.5.
-
-
-
Causality Behind Choices:
-
C18 Column: The industry standard for RP chromatography, providing excellent hydrophobic retention for the indole core.[11]
-
Phosphoric/Formic Acid: An acidic modifier used to suppress the ionization of the carboxylic acid group, ensuring a consistent retention mechanism and sharp peak shapes.[8][9] For MS compatibility, formic acid is preferred.[8][9]
-
Gradient Elution: Necessary to achieve adequate separation of closely eluting isomers while minimizing run time.
-
Controlled Temperature: Maintaining a constant column temperature (e.g., 35 °C) is crucial for ensuring reproducible retention times.[11]
-
Enantiomers have identical physicochemical properties in an achiral environment, making their separation impossible with standard RP-HPLC. Chiral chromatography utilizes a chiral stationary phase (CSP) to create a transient diastereomeric complex with the analyte, enabling separation.
Principle of Separation: The CSP provides a chiral environment. The two enantiomers interact differently with the CSP, forming diastereomeric complexes with different energies of formation. This difference in interaction energy leads to different retention times.
Protocol 2: Chiral HPLC-UV for Enantiomers of a Model Indole-2-Carboxylic Acid Derivative
-
Objective: To separate and quantify the R- and S-enantiomers of a chiral indole derivative.
-
Instrumentation: As per Protocol 1.
-
Chromatographic Conditions:
-
Column: Polysaccharide-based CSP (e.g., Daicel CHIRALPAK® series).
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (Typical starting ratio 80:20:0.1, v/v/v).
-
Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: As appropriate for the analyte's chromophore (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST):
-
Prepare a solution of the racemate.
-
Inject six replicate samples.
-
Acceptance Criteria:
-
Resolution (Rs) between enantiomer peaks > 1.5.
-
RSD for peak areas < 2.0%.
-
-
-
Causality Behind Choices:
-
Polysaccharide CSP: These columns are highly versatile and effective for a broad range of chiral compounds, including carboxylic acids and amino acid derivatives.[5]
-
Normal Phase (Hexane/IPA): Polysaccharide CSPs often show better selectivity in normal-phase mode. The alcohol (IPA) acts as the polar modifier.
-
TFA: A strong acidic additive used to protonate the carboxylic acid, improving peak shape by minimizing secondary ionic interactions with the stationary phase.
-
Figure 2: Experimental workflow for chiral HPLC analysis.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a highly efficient separation technique that is particularly attractive for chiral separations.[12] It separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).[12][13]
Principle of Separation: In the presence of a chiral selector (e.g., cyclodextrins), the enantiomers form transient, diastereomeric inclusion complexes.[12][13] These complexes have different effective charge-to-size ratios, leading to different migration times through the capillary.[14] CE offers extremely high separation efficiency and requires minimal sample and solvent consumption.[12][15]
Protocol 3: Chiral CE for Indole-2-Carboxylic Acid Enantiomers
-
Objective: High-efficiency separation of enantiomers.
-
Instrumentation: Capillary Electrophoresis system with a PDA detector.
-
Conditions:
-
Capillary: Fused-silica, 50 µm i.d., 50 cm effective length.
-
Background Electrolyte (BGE): 25 mM Sodium Phosphate buffer (pH 2.5) containing 20 mM derivatized β-cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic (e.g., 50 mbar for 5 s).
-
Detection: As appropriate for the analyte's chromophore (e.g., 214 nm).
-
-
Causality Behind Choices:
-
Low pH (2.5): At this pH, the electroosmotic flow (EOF) is suppressed, making the separation dependent primarily on the electrophoretic mobility of the analytes and their complexes.[15]
-
Cyclodextrins (CDs): CDs are the most commonly used chiral selectors in CE due to their broad applicability and ready availability.[13][14][16] Derivatized CDs often provide enhanced enantioselectivity.
-
Method Validation and Data Interpretation
Once a method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[17][18][19] The validation process demonstrates that the analytical procedure is reliable and provides meaningful data.[20]
Table 1: Typical Validation Parameters for an Isomer Quantification Method
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., other isomers, impurities). | Peak purity analysis (PDA), baseline resolution (Rs > 2.0).[17][21] |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999.[6][10] |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | For assay: 80% to 120% of the test concentration. For impurities: Reporting threshold to 120% of the specification.[20][21] |
| Accuracy | The closeness of the test results to the true value. | For assay: Recovery of 98.0-102.0%. For impurities: Varies with concentration.[6][10] |
| Precision | The degree of scatter between a series of measurements (repeatability and intermediate precision). | RSD ≤ 2.0% for assay; may be higher for low-level impurities.[20] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 3:1.[6][11] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N of 10:1; acceptable precision (e.g., RSD ≤ 10%) and accuracy.[6][10][11] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptance criteria after minor changes (e.g., ±0.2 units of pH, ±10% mobile phase composition).[17][21] |
Conclusion
The successful quantification of indole-2-carboxylic acid derivative isomers is a multifaceted challenge that relies on the strategic selection and meticulous optimization of analytical techniques. HPLC, particularly with chiral stationary phases, remains the predominant method due to its robustness and scalability. However, for high-efficiency separations or when dealing with minute sample quantities, Capillary Electrophoresis presents a powerful alternative. The protocols and validation frameworks presented in this note provide a solid foundation for researchers and drug development professionals to establish reliable and defensible analytical methods, ensuring the safety, efficacy, and quality of novel therapeutics based on the indole scaffold.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. [PDF] FDA's policy statement for the development of new stereoisomeric drugs. | Semantic Scholar [semanticscholar.org]
- 4. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. longdom.org [longdom.org]
- 7. longdom.org [longdom.org]
- 8. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 1H-Indole-2-carboxylic acid, 7-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Identification of chiral drug isomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Chiral Separation Enhancement in Capillary Electrophoresis by Electrophoretic Mobility Differences without Electroosmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. researchgate.net [researchgate.net]
- 20. database.ich.org [database.ich.org]
- 21. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in dissolving 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid in organic solvents. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure you can confidently advance your research.
Understanding the Challenge: Physicochemical Properties
Before diving into solubility enhancement techniques, it's crucial to understand the inherent properties of this compound (CAS 327-20-8) that contribute to its solubility behavior.[1]
| Property | Value/Prediction | Implication for Solubility |
| Molecular Weight | 229.16 g/mol [2] | Moderate molecular weight, which can influence solubility. |
| Melting Point | 163-164 °C[1] | A relatively high melting point suggests a stable crystal lattice, which can hinder dissolution. |
| pKa | 4.18 ± 0.30 (Predicted)[1] | As a weak acid, its ionization state, and therefore solubility, will be highly dependent on the pH of the medium. |
| Appearance | Off-white to light yellow solid[1] | Physical form. |
The presence of both a polar carboxylic acid group and a nonpolar trifluoromethyl-indole ring gives the molecule a dual character, making its solubility in a single solvent challenging.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Q1: I'm having trouble dissolving this compound in common organic solvents like dichloromethane (DCM) and ethyl acetate. What should I try first?
A1: Co-solvency is often the most straightforward initial approach.
The principle of co-solvency involves using a mixture of solvents to enhance the solubility of a compound that is poorly soluble in a single solvent.[3][4][5] By blending solvents, you can modulate the polarity of the medium to better match the solute.
Recommended Starting Co-solvent Systems:
-
For nonpolar to moderately polar primary solvents (e.g., Toluene, DCM, Ethyl Acetate):
-
Add a more polar, water-miscible solvent like Ethanol, Isopropanol, or Tetrahydrofuran (THF) . These co-solvents can disrupt the hydrogen bonding network of the primary solvent and interact with the polar carboxylic acid group of your compound.[6]
-
-
For polar aprotic primary solvents (e.g., Acetonitrile, Acetone):
-
Consider adding a small amount of a protic solvent like Methanol or Ethanol .
-
Experimental Protocol: Co-solvent Screening
-
Preparation: In separate vials, weigh a small, precise amount of this compound (e.g., 5 mg).
-
Initial Solvent Addition: To each vial, add a measured volume of your primary organic solvent (e.g., 1 mL of DCM).
-
Co-solvent Titration: Begin adding a co-solvent (e.g., Ethanol) dropwise while continuously stirring or vortexing.
-
Observation: Observe for complete dissolution. Record the volume of co-solvent required.
-
Comparison: Compare the results across different co-solvent systems to identify the most effective mixture.
Q2: I've tried co-solvents, but the solubility is still not sufficient for my needs. What is the next logical step?
A2: pH adjustment through the addition of an organic base can significantly improve solubility.
Since this compound is an acidic compound, deprotonating the carboxylic acid group to form a carboxylate salt will dramatically increase its polarity and, consequently, its solubility in more polar organic solvents.[7][8][9]
Mechanism of pH Adjustment:
By adding a base, you shift the equilibrium towards the ionized (salt) form of the carboxylic acid, which is generally more soluble.[7][9]
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
Recommended Organic Bases:
-
Triethylamine (TEA): A common and effective organic base.
-
Diisopropylethylamine (DIPEA): A non-nucleophilic base, useful if your compound is sensitive to nucleophilic attack.
Experimental Protocol: Base-Mediated Dissolution
-
Initial Suspension: Suspend a known amount of this compound in your chosen organic solvent (e.g., Acetonitrile).
-
Base Addition: Add your selected organic base (e.g., Triethylamine) dropwise to the suspension while stirring.
-
Monitoring: Continue adding the base until the solid completely dissolves. It is advisable to use a minimal excess of the base.
-
Caution: Be aware that the presence of the salt may affect downstream reactions or analyses.
Q3: My experimental conditions are non-polar, and adding a base is not an option. Are there other strategies?
A3: The use of solubility-enhancing excipients can be a powerful alternative.
In pharmaceutical development, excipients are often used to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[10][11][12] These principles can be applied in a laboratory setting as well.
Types of Excipients to Consider:
-
Polymers: Polymers like Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG) can form amorphous solid dispersions with the compound, preventing crystallization and enhancing solubility.[10]
-
Surfactants: Surfactants such as Tween® or Span® series can form micelles that encapsulate the poorly soluble compound, aiding its dissolution in the bulk solvent.[13]
Q4: Can I form a stable, isolable salt of my compound to improve its handling and solubility in subsequent steps?
A4: Yes, salt formation is a well-established technique for improving the physicochemical properties of acidic and basic drugs. [14][15][16][17]
By reacting this compound with a suitable base, you can form a salt that may have improved solubility, stability, and crystallinity compared to the parent acid.[16]
Common Salt Formation Strategies:
-
Amine Salts: Reacting the carboxylic acid with amines like butylamine or benzylamine can yield crystalline salts.[14]
-
Alkali Metal Salts: Using bases like sodium hydroxide or potassium carbonate will form the corresponding sodium or potassium salt.
Caption: General workflow for the formation of a carboxylic acid salt.
Experimental Protocol: Preparation of a Sodium Salt
-
Dissolution: Dissolve 1 equivalent of this compound in a minimal amount of a suitable solvent like ethanol or methanol.
-
Base Addition: Slowly add 1 equivalent of a sodium hydroxide solution (e.g., 1M in water or methanol) to the stirred solution.
-
Isolation: The sodium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the salt.
-
Washing and Drying: Wash the isolated salt with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and dry it under vacuum.
Summary of Troubleshooting Strategies
| Strategy | Principle | Best For | Considerations |
| Co-solvency | Modifying the polarity of the solvent system.[18] | A quick, initial approach for moderate solubility enhancement. | May not be sufficient for highly concentrated solutions. |
| pH Adjustment | Ionizing the carboxylic acid to a more polar carboxylate.[] | Achieving high concentrations in polar organic solvents. | The presence of a base may interfere with subsequent steps. |
| Excipients | Forming amorphous dispersions or micelles.[11] | Complex formulations or when other methods fail. | Requires screening of various excipients. |
| Salt Formation | Creating a stable, more soluble solid form.[14][15] | Improving handling and long-term solubility for future use. | Requires an additional synthetic step. |
References
- 1. 6-TRIFLUOROMETHYL-1H-INDOLE-2-CARBOXYLIC ACID CAS#: 327-20-8 [amp.chemicalbook.com]
- 2. This compound | 327-20-8 [sigmaaldrich.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Co-solvency: Significance and symbolism [wisdomlib.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. bepls.com [bepls.com]
- 7. fiveable.me [fiveable.me]
- 8. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 9. reddit.com [reddit.com]
- 10. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 11. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 12. pharmtech.com [pharmtech.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. research.aston.ac.uk [research.aston.ac.uk]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. rjpdft.com [rjpdft.com]
- 18. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Indole-2-carboxamides
Welcome to the technical support center for the synthesis of indole-2-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the synthesis of this important class of compounds. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the integrity of your final products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My amide coupling reaction to form the indole-2-carboxamide is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in amide coupling reactions are a frequent challenge. The root cause often lies in one or more of the following factors:
-
Inefficient Activation of the Carboxylic Acid: The formation of an active ester from the indole-2-carboxylic acid is the critical first step. If this activation is incomplete, the subsequent reaction with the amine will be sluggish and inefficient.
-
Troubleshooting:
-
Choice of Coupling Reagent: For standard couplings, reagents like EDC·HCl in combination with HOBt are often effective.[1][2] However, for more challenging substrates, such as sterically hindered amines or electron-deficient anilines, more potent coupling reagents like HATU or BOP may be necessary.[3][4][5][6] BOP, for instance, is known to minimize racemization and side reactions.[7]
-
Reaction Time and Temperature: Ensure the activation step is allowed to proceed for a sufficient amount of time, typically 15-30 minutes at 0 °C before adding the amine. In some cases, allowing the reaction to warm to room temperature and stir overnight can improve yields.[5][6]
-
-
-
Steric Hindrance: Bulky substituents on either the indole-2-carboxylic acid or the amine can significantly impede the reaction.
-
Troubleshooting:
-
Elevated Temperature: Carefully increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. However, monitor the reaction closely for potential degradation of starting materials or products.
-
Alternative Coupling Reagents: As mentioned above, stronger coupling reagents can be more effective in these cases.
-
-
-
Inappropriate Stoichiometry: The molar ratios of your reactants and reagents are crucial.
-
Troubleshooting:
-
Excess Amine or Acid: Depending on the cost and availability of your starting materials, using a slight excess (1.1-1.2 equivalents) of one of the reactants can drive the reaction to completion.
-
Coupling Reagent and Base Ratios: Typically, 1.1 to 1.5 equivalents of the coupling reagent and 2 to 3 equivalents of a non-nucleophilic base like DIPEA are used.[3][4][5][6]
-
-
-
Presence of Water: Amide coupling reagents are sensitive to moisture, which can hydrolyze the activated species and reduce the efficiency of the reaction.
-
Troubleshooting:
-
Anhydrous Conditions: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] Ensure all glassware is thoroughly dried.
-
-
Q2: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
A2: Side product formation can complicate purification and lower the yield of your desired indole-2-carboxamide. Common side products include:
-
N-Acylurea: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.
-
Troubleshooting:
-
Addition of HOBt or HOAt: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) intercepts the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement.[7]
-
-
-
Epimerization: If your indole-2-carboxylic acid or amine contains a chiral center, there is a risk of epimerization under the reaction conditions, particularly with prolonged reaction times or elevated temperatures.
-
Troubleshooting:
-
Use of Additives: Additives like HOBt can help to suppress racemization.[7]
-
Milder Coupling Reagents: Reagents like COMU are known to be effective while minimizing epimerization.
-
-
-
Dimerization of the Carboxylic Acid: The activated carboxylic acid can sometimes react with another molecule of the carboxylic acid to form an anhydride.
-
Troubleshooting:
-
Controlled Addition: Add the amine to the pre-activated carboxylic acid solution to ensure it is readily available to react with the active ester.
-
-
Q3: I am having difficulty purifying my indole-2-carboxamide. What are some effective purification strategies?
A3: Purification can be challenging due to the similar polarities of the product and certain byproducts.
-
Chromatography: Flash column chromatography is the most common method for purification.
-
Troubleshooting:
-
Solvent System Optimization: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Thin Layer Chromatography (TLC) is an invaluable tool for optimizing the solvent system before running the column.
-
Alternative Adsorbents: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
-
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.
-
Troubleshooting:
-
Solvent Screening: Experiment with a variety of solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
-
Aqueous Work-up: A proper aqueous work-up can remove many impurities before chromatography.
-
Troubleshooting:
-
Acid/Base Washes: Washing the organic layer with a dilute acid solution (e.g., 1N HCl) will remove any unreacted amine and basic impurities. A subsequent wash with a dilute base solution (e.g., saturated NaHCO₃) will remove any unreacted carboxylic acid.
-
-
Experimental Protocols
General Protocol for Amide Coupling using EDC/HOBt
This protocol provides a general guideline for the synthesis of indole-2-carboxamides. Optimization of specific parameters may be required for your particular substrates.
Materials:
-
Indole-2-carboxylic acid
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a dried round-bottom flask under an inert atmosphere, add the indole-2-carboxylic acid (1.0 eq.).
-
Dissolve the acid in anhydrous DCM or DMF.
-
Add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.5 eq.) to the mixture and stir for 15-30 minutes at 0 °C.
-
In a separate flask, dissolve the amine (1.1 eq.) in a minimal amount of anhydrous DCM or DMF.
-
Add the amine solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Indole-2-carboxamide Synthesis
| Coupling Reagent | Additive | Base | Common Solvents | Key Advantages | Potential Issues |
| EDC·HCl | HOBt | DIPEA | DCM, DMF | Readily available, water-soluble byproduct.[1][2] | Can lead to N-acylurea formation without HOBt. |
| BOP | None | DIPEA | DMF, DCM | High reactivity, minimizes racemization.[3][4][5][6] | Forms carcinogenic HMPA as a byproduct.[7] |
| HATU | None | DIPEA | DMF | Very fast and efficient, low racemization.[7] | More expensive than other reagents. |
| DCC | HOBt | DMAP | DCM | Inexpensive and effective.[2] | Forms insoluble DCU byproduct, can be difficult to remove.[7] |
Visualization
Troubleshooting Workflow for Low Yield in Indole-2-carboxamide Synthesis
Caption: A decision-making flowchart for troubleshooting low yields.
General Synthetic Pathway for Indole-2-carboxamides
Caption: A simplified workflow of the amide coupling reaction.
References
- 1. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side-Product Formation in the Synthesis of 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side-product formation encountered during this synthesis. By understanding the underlying reaction mechanisms and critical process parameters, you can significantly improve the yield and purity of your target compound.
Introduction to the Synthesis and its Challenges
The synthesis of this compound, a valuable building block in pharmaceutical research, is commonly achieved through the Fischer indole synthesis.[1] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed from the condensation of 4-(trifluoromethyl)phenylhydrazine and pyruvic acid.[2][3] While robust, this method is not without its challenges. The presence of the strongly electron-withdrawing trifluoromethyl group on the phenylhydrazine ring can influence the reaction pathway, leading to the formation of undesired side-products and complicating purification.[4]
This guide will address the most frequently encountered issues in a question-and-answer format, providing both mechanistic explanations and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yields a mixture of regioisomers. How can I improve the selectivity for the desired 6-CF₃ indole?
A1: Understanding the Root Cause:
The formation of regioisomers is a known challenge in Fischer indole synthesis with meta-substituted phenylhydrazines.[4] In the case of 4-(trifluoromethyl)phenylhydrazine, the trifluoromethyl group is meta to one of the ortho positions required for cyclization. This can lead to the formation of both the desired 6-(trifluoromethyl) and the undesired 4-(trifluoromethyl)-1H-indole-2-carboxylic acid.
The regiochemical outcome is determined by the direction of the acid-catalyzed[2][2]-sigmatropic rearrangement of the intermediate ene-hydrazine. The electron-withdrawing nature of the trifluoromethyl group can influence the electron density of the aromatic ring, affecting the relative rates of the two possible cyclization pathways.[4] Generally, with electron-withdrawing groups, the formation of the 4-substituted indole can be significant.[4]
Troubleshooting Protocol:
-
Catalyst Selection: The choice of acid catalyst is critical.[5] While strong Brønsted acids (e.g., H₂SO₄, HCl) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used, their strength can impact the regioselectivity.[1]
-
Recommendation: Start with a milder acid catalyst such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH). These can sometimes offer better selectivity by favoring the thermodynamically more stable product.
-
-
Temperature Control: Reaction temperature plays a crucial role. Higher temperatures can lead to decreased selectivity.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or HPLC to avoid prolonged heating.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states.
-
Recommendation: Experiment with different solvents. While acetic acid is common, less polar solvents like toluene or xylene might offer better selectivity in some cases.
-
Data-Driven Insights:
While specific quantitative data for the 6-CF₃ vs. 4-CF₃ isomer ratio is not extensively published, the general trend for meta-substituted phenylhydrazines with electron-withdrawing groups suggests that the formation of the 4-isomer can be a significant issue. Careful optimization of the reaction conditions is therefore paramount.
Q2: I am observing significant amounts of a byproduct that is not the regioisomer. What could it be and how do I prevent it?
A2: Identifying the Culprit - N-N Bond Cleavage:
A significant side reaction in the Fischer indole synthesis is the acid-catalyzed cleavage of the N-N bond in the phenylhydrazone or ene-hydrazine intermediate.[6] This is particularly relevant when the aryl ring has substituents that can stabilize the resulting intermediates. While electron-donating groups are known to exacerbate this issue, it can still occur with electron-withdrawing groups under harsh acidic conditions. This cleavage leads to the formation of 4-(trifluoromethyl)aniline and other degradation products.
Workflow for Diagnosing and Mitigating N-N Bond Cleavage:
Caption: Troubleshooting workflow for N-N bond cleavage.
Troubleshooting Protocol:
-
One-Pot Procedure: Instead of isolating the phenylhydrazone intermediate, consider a one-pot synthesis where the 4-(trifluoromethyl)phenylhydrazine and pyruvic acid are reacted in the presence of the acid catalyst without isolating the intermediate hydrazone.[7] This can minimize the decomposition of the potentially unstable hydrazone.
-
Milder Reaction Conditions: As with regioisomer control, using milder acids and lower temperatures can disfavor the N-N bond cleavage pathway.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions that may be initiated by radical species formed during N-N bond cleavage.
Q3: My final product is contaminated with a decarboxylated impurity. How can I avoid this?
A3: The Challenge of Premature Decarboxylation:
Indole-2-carboxylic acids are susceptible to decarboxylation, especially at elevated temperatures and in the presence of strong acids.[2] The desired product, this compound, can lose carbon dioxide to form 6-(trifluoromethyl)-1H-indole.
Preventative Measures:
-
Temperature Control During Work-up and Purification: Avoid excessive heating during solvent removal and purification steps. Use a rotary evaporator at a moderate temperature.
-
Purification Method:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method to remove the less polar decarboxylated impurity.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate) with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape is recommended.
-
Experimental Protocol for Purification:
Recrystallization Protocol
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol/water, ethyl acetate/hexanes, acetone/water) to find a system where the product is soluble at high temperatures and sparingly soluble at room temperature.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Q4: How can I effectively monitor the reaction and identify the side-products?
A4: The Importance of Analytical Monitoring:
Careful reaction monitoring and product analysis are crucial for successful troubleshooting.
Recommended Analytical Techniques:
| Technique | Application | Key Information Provided |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring | Qualitative assessment of the disappearance of starting materials and the appearance of products and byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative reaction monitoring and purity assessment | Accurate quantification of the desired product and impurities. Can be used to determine the ratio of regioisomers.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of byproducts | Provides the molecular weight of the components in the reaction mixture, aiding in the identification of side-products like the regioisomer, aniline byproduct, and decarboxylated indole. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of products and impurities | Confirms the structure of the desired product and can be used to identify the structure of isolated impurities. |
Experimental Workflow for Reaction Monitoring and Analysis:
Caption: Workflow for reaction monitoring and analysis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the purification of crude 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid (CAS No. 327-20-8). This document is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining this critical building block with high purity. We will delve into the underlying chemical principles of common purification techniques and provide field-proven troubleshooting strategies to overcome typical obstacles.
The unique structure of this molecule, featuring a moderately acidic carboxylic acid, a reactive indole ring, and an electron-withdrawing trifluoromethyl group, presents specific purification challenges. Common issues include the removal of closely-related impurities, product discoloration, and low recovery yields. This guide provides a systematic approach to addressing these problems.
Purification Strategy Overview
A multi-step approach is often necessary to achieve high purity (>98%). The general workflow involves an initial bulk purification by acid-base extraction to remove neutral and basic impurities, followed by a final polishing step using recrystallization or, if necessary, column chromatography to remove closely related acidic impurities.
Caption: General experimental workflow for carboxylic acid purification.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | 1. Inappropriate Solvent Choice: The chosen solvent may dissolve impurities well at high temperatures and allow them to co-precipitate upon cooling. 2. Cooling Too Rapidly: Fast cooling can trap impurities within the crystal lattice. 3. Insufficient Washing: Residual mother liquor containing impurities remains on the crystal surface. | 1. Re-evaluate Solvent System: Test a range of solvents or solvent pairs (e.g., Ethanol/Water, Toluene, Ethyl Acetate/Hexanes). The ideal solvent should dissolve the product poorly at low temperatures but well at high temperatures.[1] 2. Slow Cooling: Allow the solution to cool to room temperature slowly, then place it in an ice bath to maximize yield.[2] 3. Wash Crystals: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[2] |
| Significant Product Loss During Acid-Base Extraction | 1. Incorrect pH: The pH of the aqueous phase was not sufficiently basic to deprotonate the carboxylic acid fully, or not acidic enough to precipitate it completely. 2. Emulsion Formation: Vigorous shaking can lead to stable emulsions, trapping the product between phases. 3. Product Solubility: The carboxylate salt may have some solubility in the organic phase, or the protonated acid may have some solubility in the acidic aqueous phase. | 1. Verify pH: When extracting into the aqueous layer, ensure the pH is at least 2 units above the pKa of the acid (est. pKa ~3.5-4.0). For precipitation, adjust the pH to be at least 2 units below the pKa (i.e., pH 1-2).[1][3] 2. Break Emulsions: Add a small amount of brine (saturated NaCl solution) or allow the mixture to stand. Gentle swirling is often better than vigorous shaking. 3. Back-Extraction: Perform a second extraction on the organic layer with fresh aqueous base to recover any remaining product.[3] |
| Final Product is Colored (Yellow/Brown) | 1. Oxidized Impurities: Indole derivatives can be susceptible to air oxidation, forming colored impurities. 2. Residual Catalysts: If the synthesis involved a metal catalyst (e.g., Pd, Cu), trace amounts can cause discoloration.[3][4] 3. Thermal Degradation: The indole ring may degrade if heated for prolonged periods, especially in the presence of acid.[4] | 1. Use Activated Carbon: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering.[2] 2. Metal Scavengers: If metal contamination is suspected, consider passing a solution of the crude product through a short plug of silica gel or a specialized metal scavenger.[3] 3. Minimize Heat: Use the minimum amount of heat necessary for dissolution and avoid prolonged heating times. |
| Column Chromatography Fails to Separate Product from Impurity | 1. Incorrect Eluent System: The polarity of the mobile phase is too high (eluting everything together) or too low (product remains on the column). 2. Co-elution: An impurity has a very similar polarity to the product. 3. "Tailing" of the Acid: Carboxylic acids can interact strongly with the silica gel, leading to broad, streaky bands instead of sharp peaks. | 1. Optimize Eluent: Use TLC to test various solvent systems. A good starting point for indole carboxylic acids is a mixture of Hexanes/Ethyl Acetate with 0.5-1% acetic or formic acid. The target compound should have an Rf of ~0.3.[5][6] 2. Try a Different Stationary Phase: If silica gel fails, consider using a different adsorbent like alumina or reverse-phase (C18) silica.[5][7] 3. Suppress Tailing: Add a small amount of a volatile acid (e.g., acetic acid) to the eluent. This protonates the silica surface silanol groups and ensures the analyte remains in its neutral, less polar form, improving peak shape.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. For common syntheses like the Reissert or Fischer indole synthesis, you might encounter:
-
Starting Materials: Unreacted precursors.
-
Decarboxylation Product: 6-(Trifluoromethyl)-1H-indole, formed if the reaction mixture is overheated.[4]
-
Side-Products: Isomeric indole-carboxylic acids or byproducts from incomplete cyclization.
Q2: Why is acid-base extraction a recommended first step?
A2: Acid-base extraction is a highly effective and scalable technique for separating acidic, basic, and neutral compounds.[8][9] By treating an organic solution of your crude product with a weak aqueous base like sodium bicarbonate, you selectively convert the acidic target compound into its water-soluble carboxylate salt.[10][11] Neutral and basic impurities remain in the organic layer and can be easily washed away. This dramatically increases the purity of your material before undertaking more labor-intensive methods like chromatography.
Caption: Principle of Acid-Base Extraction and Recovery.
Q3: Can I use a strong base like Sodium Hydroxide (NaOH) for the extraction?
A3: While NaOH would also effectively deprotonate the carboxylic acid, a weaker base like sodium bicarbonate (NaHCO₃) is generally preferred.[10] This is because some organic impurities might be weakly acidic (like phenols) and could be extracted by a strong base, but not by a weak one, offering better selectivity.[11] Using a milder base minimizes the risk of potential side reactions with the indole ring.
Q4: My product won't crystallize. What should I do?
A4: Failure to crystallize is usually due to high levels of impurities or the presence of residual solvent acting as an "oil."
-
Check Purity: Run a TLC or HPLC to assess the purity. If it's low, an additional purification step (like another acid-base wash or chromatography) may be needed before attempting recrystallization again.[3]
-
Remove Residual Solvents: Ensure the material is completely dry by placing it under high vacuum for several hours.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line. This creates a rough surface that can initiate crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the solution to act as a template for crystallization.[3]
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed for the initial bulk purification to remove neutral and basic impurities.
-
Dissolution: Dissolve the crude solid (e.g., 10 g) in a suitable organic solvent like ethyl acetate or diethyl ether (200 mL) in a separatory funnel. If there are insoluble solids, filter them off first.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL) to the separatory funnel.[10] Stopper the funnel and invert it gently, making sure to vent frequently to release CO₂ pressure. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer (which now contains the sodium salt of your product) into a large Erlenmeyer flask.[8]
-
Repeat Extraction: Repeat the extraction of the organic layer with another 50 mL of NaHCO₃ solution to ensure all the carboxylic acid has been removed. Combine the aqueous extracts. The organic layer, containing neutral and basic impurities, can be discarded.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2, check with pH paper).[12] A precipitate of the pure carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is for the final polishing of the product obtained from acid-base extraction.
-
Solvent Selection: Determine an appropriate solvent or solvent pair. Ethanol/water is often a good choice. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude acid in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., ethanol) needed to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a spatula-tip of activated charcoal, swirl, and heat for another 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.[2]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation & Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small volume of ice-cold solvent.
-
Drying: Dry the pure crystals under vacuum. Confirm purity by measuring the melting point and comparing it to the literature value.
Protocol 3: Purification by Silica Gel Column Chromatography
This method is used when recrystallization fails to remove impurities with similar solubility profiles.
-
Eluent Selection: Using TLC, find a solvent system that gives the product an Rf value of approximately 0.3. A typical system is Hexane:Ethyl Acetate (e.g., 7:3 or 6:4) with the addition of 0.5-1% acetic acid to prevent peak tailing.[5][6]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into a column and allow it to pack, draining the solvent until it is just above the silica bed. Add a thin layer of sand on top.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully apply this solution to the top of the column.
-
Elution: Begin eluting the column with your chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. reddit.com [reddit.com]
- 7. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vernier.com [vernier.com]
Technical Support Center: A Guide to Scaling the Synthesis of 6-(Trifluoromethyl)-1H-indole-2-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis and scale-up of 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of compounds. Here, you will find practical, field-tested advice to troubleshoot common issues and optimize your synthetic protocols for scalability and efficiency.
Introduction
This compound is a valuable building block in medicinal chemistry, with its derivatives showing promise in various therapeutic areas.[1] The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity and biological activity of the indole scaffold. However, the synthesis of these compounds, particularly on a larger scale, can present unique challenges. This guide provides in-depth technical assistance to overcome these hurdles, ensuring a robust and reproducible synthetic process.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound derivatives.
Q1: What is the most common and scalable synthetic route for this compound?
The Fischer indole synthesis is a widely used and often scalable method for preparing indole derivatives.[2][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be prepared from 4-(trifluoromethyl)phenylhydrazine and pyruvic acid or its ester.[2][3] An alternative and efficient route involves the Japp-Klingemann reaction to generate the necessary hydrazone intermediate, which is then cyclized under acidic conditions.[5][6][7][8]
Q2: I am observing low yields in my Fischer indole synthesis. What are the likely causes?
Low yields in Fischer indole synthesis can stem from several factors:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical.[2][9] A weak acid may not effectively promote the necessary[10][10]-sigmatropic rearrangement, while an overly strong acid can lead to degradation of the starting material or product.[2]
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Insufficient heat may result in an incomplete reaction, while excessive heat can promote side reactions and decomposition.
-
Poor Quality of Starting Materials: Impurities in the phenylhydrazine or the carbonyl compound can significantly impact the reaction outcome.[9]
-
N-N Bond Cleavage: Strong electron-donating groups on the carbonyl-derived portion of the hydrazone can promote a competing N-N bond cleavage reaction, leading to byproducts instead of the desired indole.[2][11]
Q3: Are there alternative, milder methods to the classical Fischer indole synthesis?
Yes, palladium-catalyzed methods have emerged as powerful alternatives for indole synthesis under milder conditions.[12][13][14] The Larock indole synthesis, for instance, utilizes a palladium catalyst to form indoles from an ortho-iodoaniline and a disubstituted alkyne.[15] Buchwald has also developed a palladium-catalyzed strategy for preparing indoles, which can be a modification of the Fischer indole synthesis.[4] These methods often offer better functional group tolerance and can be advantageous for complex molecules.
Q4: What are the key safety precautions when working with trifluoroacetic anhydride, a potential reagent in these syntheses?
Trifluoroacetic anhydride is a corrosive and moisture-sensitive reagent that requires careful handling in a well-ventilated fume hood.[16][17][18] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][19] It reacts violently with water, so ensure all glassware is dry and use an inert atmosphere if necessary.[16][17] Have an appropriate quenching agent and spill kit readily available.
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the synthesis of this compound derivatives.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inefficient Hydrazone Formation | - Monitor the reaction by TLC or LC-MS to confirm hydrazone formation. - Ensure the pH of the reaction mixture is optimal for condensation (typically slightly acidic). - Use high-purity starting materials.[9] | The initial condensation of the hydrazine and carbonyl compound is a crucial equilibrium-driven reaction. Impurities or incorrect pH can shift the equilibrium away from the desired product. |
| Failed[10][10]-Sigmatropic Rearrangement (Fischer Indole Synthesis) | - Experiment with different acid catalysts (e.g., HCl, H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂).[3][4] - Optimize the reaction temperature and time. - Consider using a higher boiling point solvent to achieve the necessary temperature for rearrangement. | The[10][10]-sigmatropic rearrangement is the key bond-forming step and is often the rate-limiting step. It requires sufficient thermal energy and appropriate acid catalysis to proceed efficiently.[3] |
| Catalyst Inactivity (Palladium-Catalyzed Synthesis) | - Ensure the palladium catalyst is not deactivated. Use fresh catalyst or a glovebox for catalyst handling. - Screen different phosphine ligands to find the optimal one for your specific substrate. - Verify the purity of your solvent and reagents, as impurities can poison the catalyst. | Palladium-catalyzed reactions are sensitive to air, moisture, and impurities. The choice of ligand is crucial for stabilizing the active catalytic species and promoting the desired reaction pathway.[12] |
| Side Reactions Dominating | - Lower the reaction temperature to favor the desired kinetic product.[9] - Adjust the concentration of the acid catalyst. - Analyze byproducts by LC-MS or NMR to identify the competing reaction pathways. | Side reactions, such as N-N bond cleavage in the Fischer indole synthesis, can become significant under harsh conditions.[2][11] Milder conditions can improve selectivity. |
Problem 2: Formation of Impurities and Byproducts
| Observed Impurity | Potential Cause | Troubleshooting and Prevention |
| Regioisomers | Use of an unsymmetrical ketone in the Fischer indole synthesis. | - Use a symmetrical ketone or a starting material that directs the cyclization to the desired position. - Separate the isomers using column chromatography. |
| Over-alkylation or N-Alkylation | Presence of reactive alkylating agents and a basic environment. | - Use a protecting group on the indole nitrogen if subsequent reactions are planned. - Carefully control the stoichiometry of the alkylating agent and the base. |
| Dimerization Products | High concentration of reactive intermediates. | - Perform the reaction at a lower concentration (higher dilution). - Add the key reagent slowly over time to maintain a low concentration of reactive species. |
| Starting Material Contamination | Incomplete reaction or carry-over of unreacted starting materials. | - Monitor the reaction to completion using TLC or LC-MS. - Optimize the purification method (e.g., recrystallization, column chromatography) to effectively remove starting materials. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
This protocol outlines a general procedure. Optimization of specific conditions may be required.
Step 1: Formation of the Phenylhydrazone
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)phenylhydrazine (1.0 eq) in ethanol.
-
Add pyruvic acid (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting hydrazine is consumed.
-
The resulting phenylhydrazone may precipitate out of solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
Step 2: Fischer Indole Cyclization
-
To the crude phenylhydrazone, add a suitable acid catalyst. Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid are commonly used.
-
Heat the reaction mixture to 80-120 °C, monitoring the formation of the indole product by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice-water.
-
The crude product will precipitate. Collect the solid by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Palladium-Catalyzed Larock Indole Synthesis (Conceptual)
This represents a potential alternative route.
-
To a degassed solution of ortho-iodo-4-(trifluoromethyl)aniline (1.0 eq) and a suitable disubstituted alkyne (e.g., dimethyl acetylenedicarboxylate, 1.2 eq) in a suitable solvent (e.g., DMF or NMP), add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).[15]
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting aniline is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Workflow for Troubleshooting Low Yield in Fischer Indole Synthesis
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Japp-Klingemann_reaction [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. carlroth.com [carlroth.com]
- 18. synquestlabs.com [synquestlabs.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: A Guide to Storing and Handling 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid
Welcome to the technical support center for 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid (CAS 327-20-8). This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable indole derivative in their work. The integrity of your starting materials is paramount for reproducible and reliable experimental outcomes. This document provides in-depth, science-backed answers and protocols to ensure the long-term stability and purity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is the first and most critical step in preventing degradation. Based on the known reactivity of the indole scaffold and supplier recommendations, the following conditions are advised.
The "Why": The indole ring is electron-rich, making it susceptible to oxidation.[1] The pyrrolic part of the indole is particularly reactive.[1] Furthermore, many indole derivatives are known to be sensitive to light (photosensitive), which can catalyze degradation.[2][3] Supplier safety data sheets (SDS) consistently recommend cool, dry, and dark conditions to mitigate these risks.[4]
Recommended Storage Conditions Summary:
| Parameter | Solid Compound (Long-Term) | In Solution (Short-Term) |
| Temperature | 2-8°C | -20°C to -80°C |
| Atmosphere | Sealed in a dry environment | Inert gas (Argon or Nitrogen) overlay |
| Light | Protect from light (amber vial)[4] | Amber vial or foil-wrapped tube |
| Container | Tightly sealed, inert container | Tightly sealed vial with PTFE-lined cap |
Q2: I've noticed my solid compound has changed color from white to yellowish-brown. Has it degraded?
A2: A visible color change is a strong indicator of potential chemical degradation. For indole-containing compounds, discoloration often signals the formation of oxidized and/or polymerized species.
The "Why": The oxidation of indoles is a well-documented degradation pathway.[1][5] Due to the electron-rich nature of the indole ring, it can be easily oxidized by atmospheric oxygen, especially when catalyzed by light or trace metal impurities.[1] This process can lead to the formation of colored oligomeric or polymeric byproducts. The initial step often involves oxidation at the C2 or C3 position of the indole ring to form oxindole derivatives.[6][7]
To confirm degradation, you should perform an analytical purity check. A simple and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A degraded sample will typically show a decrease in the area of the main peak corresponding to the parent compound and the appearance of new, often broader, peaks.
Q3: What are the primary chemical pathways that cause this compound to degrade?
A3: The degradation of this compound is primarily driven by three mechanisms: oxidation, photosensitization, and potentially decarboxylation under harsh conditions.
The "Why":
-
Oxidation: The indole nucleus is highly susceptible to oxidation.[1][8] Atmospheric oxygen can react with the indole ring, particularly at the electron-rich C3 position, leading to a cascade of products including 2-oxindoles and 3-oxindoles.[5][6][7][8] This process can be accelerated by light and trace metals.
-
Photosensitivity: Aromatic systems like indole can absorb UV and even visible light.[3] This absorption can excite the molecule to a higher energy state, where it can react with oxygen to form reactive oxygen species (ROS) like singlet oxygen or radicals.[2][9] These ROS then attack other indole molecules, initiating a chain reaction of degradation.[2] This is a common issue in drug-induced photosensitivity and is relevant to the storage of many pharmaceutical compounds.[9][10]
-
Decarboxylation: While indole-2-carboxylic acids are generally stable, they can undergo decarboxylation (loss of CO2) when heated to high temperatures, typically above their melting point.[11][12] While unlikely under standard storage, this could be a concern if the compound is subjected to excessive heat during sample processing.
Below is a diagram illustrating the primary degradation vulnerabilities.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visible light-mediated chemistry of indoles and related heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. 5-(Trifluoromethyl)indole CAS#: 100846-24-0 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Trifluoromethylation Reactions
Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. The introduction of a trifluoromethyl (-CF3) group is a pivotal strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity.[1] However, achieving high yields can be challenging. This resource provides in-depth, field-proven insights in a question-and-answer format to help you navigate these complexities.
I. Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial problems encountered during trifluoromethylation reactions.
Q1: My trifluoromethylation reaction shows low or no conversion. Where should I start troubleshooting?
A1: Low or no conversion in trifluoromethylation reactions is a frequent issue that typically stems from problems with reagents, catalysts, or reaction conditions. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Reagent Integrity:
-
Trifluoromethylating Agent: Many trifluoromethylating reagents are sensitive to moisture and can decompose over time. For instance, nucleophilic reagents like TMSCF3 (Ruppert-Prakash reagent) are highly moisture-sensitive.[1] It is recommended to use a fresh bottle or a properly stored aliquot. Electrophilic reagents, while generally more stable, can also degrade.[2][3][4]
-
Substrate Purity: Ensure your starting material is pure and free of contaminants that could interfere with the reaction, such as residual water or purification solvents.
-
-
Catalyst/Initiator Activity:
-
Moisture Sensitivity: Many initiators, especially fluoride sources like TBAF or CsF used with TMSCF3, are extremely sensitive to moisture.[1] Inactive catalyst is a primary cause of reaction failure. Consider using a freshly opened bottle of the initiator or drying it under high vacuum before use.
-
Catalyst Loading: Insufficient catalyst loading can result in a stalled or slow reaction. While catalytic amounts are typical, the optimal loading can be substrate-dependent and may require screening.[1]
-
-
Reaction Environment:
-
Anhydrous Conditions: The vast majority of trifluoromethylation reactions require strictly anhydrous conditions. Ensure all glassware is oven or flame-dried and that all solvents and reagents are anhydrous.
-
Inert Atmosphere: Reactions sensitive to air should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I'm observing the formation of multiple side products. What are the likely causes?
A2: The formation of side products can be attributed to several factors, including the reaction mechanism, the choice of base, and the reactivity of your substrate.
Common Side Reactions and Causes:
-
With Nucleophilic Reagents (e.g., TMSCF3):
-
Enolate Formation: With ketone substrates, the generated trifluoromethyl anion (CF3-) can act as a base, leading to the formation of silyl enol ethers instead of the desired trifluoromethylated alcohol.[1] This is more prevalent with highly basic initiators.
-
-
With Electrophilic Reagents (e.g., Togni's or Umemoto's reagents):
-
Substrate Decomposition: Highly reactive electrophilic CF3+ sources can sometimes lead to substrate degradation, especially with electron-rich or sensitive functional groups.
-
Byproduct Separation Issues: Some older electrophilic trifluoromethylating reagents produce byproducts that can be difficult to separate from the desired product.[2] Newer generation reagents have been designed to mitigate this issue.[2][3]
-
-
With Radical Reactions (e.g., using CF3SO2Na):
-
Lack of Regioselectivity: Radical trifluoromethylation of aromatic or heteroaromatic compounds can sometimes yield a mixture of regioisomers.[5]
-
Q3: My reaction starts but then stalls before completion. What could be the reason?
A3: Reaction stalling is often a sign of catalyst deactivation or the presence of inhibitors.
Potential Causes for Stalling:
-
Catalyst Deactivation: This is a common issue, particularly with moisture-sensitive catalysts.[1] Trace amounts of water introduced with reagents or solvents can quench the catalyst over time. Catalyst deactivation can also be caused by the deposition of byproducts on the catalyst surface.
-
Inhibitors: Your substrate or solvent may contain impurities that act as inhibitors. For example, in radical reactions, radical scavengers present as impurities can terminate the reaction.
-
Reagent Degradation: The trifluoromethylating reagent itself might be degrading under the reaction conditions, especially if the reaction is run at elevated temperatures for an extended period.
II. In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific challenges.
Guide 1: Issues with Nucleophilic Trifluoromethylation (e.g., using TMSCF3)
Problem: Low Yield in the Trifluoromethylation of an Aldehyde or Ketone.
Diagnostic Workflow:
Caption: Troubleshooting workflow for nucleophilic trifluoromethylation.
Detailed Explanations and Protocols:
-
Causality behind Initiator Choice: Fluoride initiators are effective because they form a hypervalent silicon intermediate, which readily transfers the CF3 group.[6] However, their high oxophilicity also makes them extremely sensitive to water. Non-fluoride bases like K2CO3 can also be effective, particularly in polar aprotic solvents like DMF, which can enhance their catalytic activity.[1]
-
Protocol: Drying a Fluoride Initiator (TBAF)
-
Place the required amount of TBAF hydrate in a round-bottom flask.
-
Heat the flask gently (e.g., 40-50 °C) under high vacuum for several hours.
-
Once cooled to room temperature, backfill the flask with an inert gas.
-
Store the dried TBAF in a desiccator or glovebox.
-
-
Data Presentation: Solvent Effects with Non-Fluoride Initiators
| Initiator | Solvent | Relative Reaction Rate |
| K₂CO₃ | THF | Slow |
| K₂CO₃ | DMF | Fast |
| K₃PO₄ | THF | Very Slow |
| K₃PO₄ | DMF | Moderate to Fast |
This table illustrates the significant rate enhancement observed with DMF for certain non-fluoride initiators.[1]
Guide 2: Challenges in Electrophilic Trifluoromethylation
Problem: Poor Conversion with Togni's or Umemoto's Reagents.
Diagnostic Workflow:
Caption: Troubleshooting workflow for electrophilic trifluoromethylation.
Detailed Explanations and Protocols:
-
Expertise on Reagent Choice: Historically, electrophilic trifluoromethylating reagents were developed to overcome the limitations of nucleophilic methods, allowing for the trifluoromethylation of a wider range of nucleophiles.[2][3] Modern reagents like those developed by Togni and Shibata are generally shelf-stable and highly reactive.[4] The choice of reagent often depends on the specific nucleophile being targeted (e.g., S-nucleophiles, C-nucleophiles, etc.).[2][3]
-
The Role of the Base: For the trifluoromethylation of C-H acids (like β-ketoesters), a base is required to generate the nucleophilic enolate. The choice of base can be critical; for example, sterically hindered bases may be necessary to prevent side reactions.[7] In some cases, strong, non-nucleophilic bases like DBU have been shown to be effective.[2]
-
Protocol: General Procedure for Electrophilic Trifluoromethylation of a β-Ketoester
-
To a solution of the β-ketoester in an appropriate solvent (e.g., DCM or MeCN), add the base (e.g., DBU) at room temperature.
-
Stir the mixture for 10-15 minutes to ensure complete enolate formation.
-
Add the electrophilic trifluoromethylating reagent (e.g., Togni's reagent) portion-wise.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated NH4Cl) and proceed with extraction and purification.
-
Guide 3: Optimizing Radical Trifluoromethylation Reactions
Problem: Inconsistent Yields or Regioselectivity Issues.
Diagnostic Workflow:
Caption: Troubleshooting workflow for radical trifluoromethylation.
Detailed Explanations and Protocols:
-
Trustworthiness of Radical Precursors: Reagents like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) are benchtop stable solids that generate trifluoromethyl radicals under oxidative conditions.[5] This provides a reliable and often milder alternative to other methods.
-
Causality of Solvent Effects: The solvent can play a significant role in the regioselectivity of radical trifluoromethylation, particularly with heteroaromatic substrates. The polarity and coordinating ability of the solvent can influence the stability of radical intermediates, thereby directing the position of trifluoromethylation.[8]
-
Data Presentation: Solvent Influence on Regioselectivity
| Substrate | Solvent System | C2:C3 Regioselectivity |
| 4-Acetylpyridine | DCM:H₂O | 2.4-2.6 : 1 |
| 4-Acetylpyridine | DMSO:H₂O | 1 : >20 |
This table shows a dramatic reversal of regioselectivity for the trifluoromethylation of 4-acetylpyridine by changing the solvent system, highlighting the importance of solvent screening.[8]
-
For Photoredox Catalysis: In light-mediated reactions, it is crucial to ensure that the reaction mixture is thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst. The intensity and wavelength of the light source are also critical parameters to control.[9]
III. Advanced Analytical and Monitoring Techniques
For complex issues, real-time reaction monitoring can provide invaluable insights.
Q4: How can I monitor my trifluoromethylation reaction in real-time to better understand the problem?
A4: In-line analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for monitoring reaction kinetics, identifying intermediates, and detecting side reactions as they occur.[10][11][12]
-
In-line FTIR: Can be used to track the disappearance of starting materials (e.g., the carbonyl stretch of a ketone) and the appearance of products.
-
In-line ¹⁹F NMR: This is particularly useful for trifluoromethylation reactions as the ¹⁹F nucleus provides a clean spectroscopic window to observe the consumption of the trifluoromethylating reagent and the formation of the trifluoromethylated product.[11] This technique allows for quantitative analysis of reaction conversion and yield over time.[11][12]
By implementing these advanced monitoring techniques, you can gain a deeper understanding of your reaction dynamics and make more informed decisions to optimize the conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylation of Secondary Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. asahilab.co.jp [asahilab.co.jp]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Navigating Poor Plasma Exposure in Indole-Based Drug Candidates
Introduction: The Indole Dilemma in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it an attractive starting point for designing potent ligands. However, the very features that make indoles biologically active also render them susceptible to rapid metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes. This metabolic liability is a primary driver of poor plasma exposure (low AUC, high clearance), which can prematurely terminate the development of otherwise promising drug candidates.
This guide provides a structured troubleshooting framework for researchers facing this common challenge. We will diagnose the root causes of poor plasma exposure and provide actionable, evidence-based strategies from the fields of medicinal chemistry and drug metabolism and pharmacokinetics (DMPK) to mitigate these issues.
Part 1: Diagnostic Workbench & Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and questions that arise when an indole-based compound exhibits poor in vivo performance.
Q1: My indole compound shows high intrinsic clearance in human liver microsomes (HLM). What are the likely metabolic pathways responsible?
Answer: High clearance in HLM assays strongly suggests that your compound is a substrate for oxidative metabolic enzymes. For indoles, the most common metabolic pathways involve the cytochrome P450 (CYP) enzyme superfamily.[3][4][5]
-
Primary Metabolic Hotspots:
-
C3-Position: If the C3 position bears a small alkyl substituent, it is highly prone to dehydrogenation by CYPs (notably CYP3A4) to form a reactive 3-methyleneindolenine intermediate.[6][7] This electrophilic species can be trapped by nucleophiles like glutathione but is a major liability.[7][8]
-
C2 and C3 of the Pyrrole Ring: The electron-rich pyrrole ring is susceptible to direct oxidation. Oxidation at C3 can produce indoxyl (3-hydroxyindole), which is often transient, while oxidation at C2 can lead to oxindole.[3][4][9]
-
Benzene Ring Hydroxylation: Aromatic hydroxylation can occur at any available position on the benzene portion of the indole (C4, C5, C6, C7), though some positions may be favored over others depending on the specific CYP isozyme and the substitution pattern. For instance, CYP2A6 has been shown to produce 6-hydroxyindole.[3][4][9]
-
N-Dealkylation: If the indole nitrogen is substituted with an alkyl group, N-dealkylation is a common metabolic route.[8]
-
-
Key Enzymes Involved:
-
CYP3A4: Often the primary enzyme responsible for the metabolism of many xenobiotics, including the dehydrogenation of 3-substituted indoles.[10][11]
-
CYP2A6, CYP2C19, and CYP2E1: These enzymes have been specifically identified in the oxidation of the indole core itself to various products like oxindole and indoxyl.[3][4]
-
The diagram below illustrates the primary sites of metabolic attack on a generic indole scaffold.
Caption: Common CYP450-mediated metabolic hotspots on the indole scaffold.
Q2: My compound has very low aqueous solubility. How does this contribute to poor plasma exposure, and what initial steps can I take?
Answer: Poor aqueous solubility is a critical barrier to achieving adequate plasma exposure. A compound must first dissolve in the gastrointestinal fluid to be absorbed. If solubility is low, the concentration gradient needed to drive passive diffusion across the gut wall is minimal, leading to low and erratic absorption. This is often referred to as "dissolution rate-limited absorption."
-
Initial Diagnostic Steps:
-
Determine Kinetic and Thermodynamic Solubility: Perform standard assays to quantify the issue. A kinetic solubility assay (often using DMSO stock addition) gives an early flag, while a more rigorous thermodynamic solubility test provides the true equilibrium value.
-
Assess Lipophilicity (LogP/LogD): High lipophilicity (e.g., LogP > 4) often correlates with poor aqueous solubility. This "greasy" character causes molecules to aggregate rather than dissolve in water.
-
Formulation Strategies for In Vivo Studies: For initial animal studies, simple formulation vehicles can be tested to increase the dissolved concentration.
-
The following table summarizes common pre-clinical formulation approaches:
| Formulation Strategy | Mechanism of Action | Best For | Limitations |
| Co-solvents (e.g., PEG400, Solutol HS 15) | Increases the solvent's capacity to dissolve lipophilic compounds. | Early-stage PK studies, IV or oral dosing. | Can precipitate upon dilution in vivo; potential for vehicle-related toxicity. |
| Surfactant Micelles (e.g., Cremophor EL, Tween 80) | Encapsulates the compound within micelles, increasing apparent solubility. | Highly lipophilic compounds. | Potential for toxicity (e.g., histamine release with Cremophor); can affect metabolism. |
| Amorphous Solid Dispersions (ASDs) | Traps the drug in a high-energy, non-crystalline state with a polymer, enhancing dissolution rate. | Crystalline compounds with high melting points. | Requires specialized formulation development; physical stability can be a concern. |
Q3: My compound is soluble and metabolically stable in vitro, but the oral bioavailability is still very low. What should I investigate next?
Answer: If metabolism and solubility are not the primary culprits, the next logical area to investigate is permeability and efflux .
-
Permeability: This refers to the ability of a drug to pass through the intestinal epithelium into the bloodstream. The Caco-2 permeability assay is the industry standard for assessing this in vitro. Low permeability suggests the molecule's physicochemical properties (e.g., high polar surface area, too many hydrogen bond donors/acceptors) are hindering its ability to cross the lipid cell membranes.
-
Active Efflux: The intestines are equipped with transporter proteins that actively pump foreign substances (xenobiotics) back into the gut lumen, preventing their absorption. The most notorious of these is P-glycoprotein (P-gp) . Your compound might be a P-gp substrate. A bidirectional Caco-2 assay can diagnose this; a high efflux ratio (Basolateral-to-Apical transport >> Apical-to-Basolateral transport) is a classic sign of active efflux.
The workflow below outlines a logical progression for diagnosing the cause of poor plasma exposure.
Caption: A decision-tree workflow for troubleshooting poor plasma exposure.
Part 2: Strategic Solutions & Medicinal Chemistry Tactics
Once the primary issue has been identified, targeted medicinal chemistry strategies can be employed.
Strategy 1: Mitigating Metabolic Liabilities
The goal is to block the sites of metabolism without sacrificing the compound's potency at its pharmacological target.
-
Blocking C2/C3 Oxidation:
-
Substitution: Placing a small, metabolically robust group (like a methyl or fluoro group) at the C2 position can sterically hinder CYP enzymes from accessing the C3 position.
-
Bioisosteric Replacement: In some cases, the indole core itself can be replaced with a more stable heterocycle, such as an azaindole or indazole .[12][13] This is a more involved strategy but can fundamentally solve the metabolic instability of the core. This approach has been successfully used to develop potent and selective inhibitors.[12][13]
-
-
Blocking Aromatic Hydroxylation:
-
Fluorine Substitution: Introducing a fluorine atom onto the benzene ring at a suspected site of hydroxylation is a classic strategy. The strength of the C-F bond makes it highly resistant to oxidative cleavage.
-
Nitrogen Introduction (e.g., creating a benzimidazole): Replacing a C-H group with a nitrogen atom can effectively block metabolism at that position and may also favorably modulate solubility.
-
-
Blocking N-H Reactivity:
-
N-Methylation: While this can sometimes lead to N-dealkylation, it prevents metabolism or conjugation at the indole nitrogen itself and can improve permeability by removing a hydrogen bond donor.
-
The following table provides a summary of common strategies to improve metabolic stability.
| Metabolic Liability | Medicinal Chemistry Strategy | Rationale |
| C3 Oxidation/Dehydrogenation | Introduce a substituent at C2 (e.g., -CH₃) | Steric shielding of the C3 position from the CYP active site. |
| Aromatic Hydroxylation | Place a fluorine atom on the benzene ring | The C-F bond is extremely strong and resistant to oxidative metabolism. |
| General Core Instability | Replace indole with a bioisostere (e.g., azaindole, indazole) | The new core may have a different electronic distribution, making it less susceptible to oxidation.[14][15] |
| N-H Reactivity | Alkylate the indole nitrogen (e.g., N-methylation) | Removes a site for potential conjugation and a hydrogen bond donor, which can aid permeability. |
Strategy 2: Enhancing Solubility and Permeability
Often, the goals of improving solubility and permeability are intertwined. The key is to strike a balance between polarity and lipophilicity.
-
Reducing Lipophilicity (LogP/LogD):
-
Introduce polar functional groups (e.g., small alcohols, amides, or basic amines). A basic nitrogen can be particularly effective as it allows for salt formation, which dramatically increases aqueous solubility.
-
-
Disrupting Crystal Packing:
-
Introduce non-planar, three-dimensional structural elements. For example, replacing a flat phenyl ring with a saturated ring or incorporating a spirocycle can disrupt the intermolecular forces that favor a highly stable (and thus poorly soluble) crystal lattice. The use of oxetanes as bioisosteres for gem-dimethyl or carbonyl groups is one such strategy to increase sp3-character and improve properties.[16]
-
-
Improving Permeability:
-
Reduce Polar Surface Area (PSA): Aim for a PSA below 140 Ų.
-
Mask Hydrogen Bond Donors: The indole N-H is a hydrogen bond donor. As mentioned, N-alkylation removes this, which often improves membrane permeability. Intramolecular hydrogen bonding can also be used to "hide" polar groups, reducing their interaction with water and easing passage through the lipid bilayer.
-
Part 3: Key Experimental Protocols
Executing well-controlled, reproducible experiments is paramount. Below are abbreviated, step-by-step protocols for two foundational assays.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the rate of metabolism of a test compound in a subcellular fraction rich in CYP enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (e.g., from a commercial vendor)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Positive control compound (e.g., Verapamil, Testosterone)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plates, LC-MS/MS system
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Incubation Setup (in duplicate):
-
To each well of a 96-well plate, add the HLM master mix.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiating the Reaction:
-
Add pre-warmed NADPH regenerating system to each well to start the reaction.
-
For the T=0 (time zero) point, add the quenching solution before adding NADPH.
-
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Sample Processing: Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percent remaining of the test compound versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: Kinetic Solubility Assay
Objective: To rapidly assess the aqueous solubility of a compound upon precipitation from a DMSO stock solution.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well filter plates (e.g., 0.45 µm)
-
96-well UV-compatible plates
-
Plate reader
Methodology:
-
Standard Curve: Prepare a standard curve of the test compound in 100% DMSO.
-
Sample Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a standard 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock of the test compound to the PBS-containing wells (final concentration 100 µM, 1% DMSO). Mix thoroughly.
-
Equilibration: Seal the plate and allow it to equilibrate at room temperature for 2 hours with gentle shaking.
-
Filtration: Transfer the contents to a 96-well filter plate placed on top of a UV-compatible collection plate. Centrifuge to separate the dissolved compound (filtrate) from the precipitated solid.
-
Quantification: Measure the UV absorbance of the filtrate in the collection plate using a plate reader at the compound's λmax.
-
Calculation: Determine the concentration of the dissolved compound in the filtrate by comparing its absorbance to the standard curve. This concentration is the kinetic solubility.
References
- 1. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 7. Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]
- 10. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. drughunter.com [drughunter.com]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
Technical Support Center: Optimizing Lewis Acid Catalysis for Coupling Reactions
Welcome to the technical support center for Lewis acid-catalyzed coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot challenging transformations, and deepen their understanding of the catalytic process. Here, we move beyond simple protocols to explore the causality behind experimental outcomes, providing you with the insights needed to solve problems effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise when working with Lewis acids in coupling reactions.
Q1: What is the fundamental role of a Lewis acid in a coupling reaction?
A Lewis acid acts as an electron pair acceptor. In the context of coupling reactions, its primary role is to coordinate with a Lewis basic site on one of the substrates (e.g., the oxygen of a carbonyl group, the nitrogen of a pyridine, or a halogen).[1][2] This coordination withdraws electron density from the substrate, making it more electrophilic and thus more susceptible to nucleophilic attack.[1][3] This activation lowers the overall activation energy of the reaction, leading to faster rates and often allowing reactions to proceed under milder conditions than would otherwise be possible.[4][5] In some cross-coupling reactions, Lewis acids can also play a crucial role in promoting key steps like reductive elimination or transmetalation.[6][7][8]
Q2: My reaction requires a full equivalent (or more) of the "catalyst." Why isn't it turning over?
This is a common and critical issue, particularly in reactions like Friedel-Crafts acylation.[9][10] The problem is often product inhibition . The newly formed product (e.g., a ketone) can be a stronger Lewis base than the starting material.[9] As soon as the product is formed, it strongly coordinates to the Lewis acid, forming a stable complex and effectively removing the catalyst from the active cycle.[9][10] In such cases, the Lewis acid is functioning more as a reagent than a true catalyst, necessitating stoichiometric or even super-stoichiometric amounts to drive the reaction to completion.[10]
Q3: How do I select the appropriate Lewis acid for my specific transformation?
The choice is dictated by a balance of reactivity and compatibility. Key factors include:
-
Lewis Acid Strength: The acid must be strong enough to activate the substrate but not so strong that it causes side reactions or decomposition. The required strength is substrate-dependent; a weakly basic substrate requires a stronger Lewis acid for activation.[11]
-
Hard and Soft Acid-Base (HSAB) Theory: Match the hardness of your Lewis acid to the hardness of the basic site on your substrate. For example, "hard" Lewis acids (e.g., Al³⁺, Ti⁴⁺) coordinate well with "hard" bases (e.g., oxygen on a carbonyl), while "soft" acids (e.g., Ag⁺, Pd²⁺) prefer "soft" bases (e.g., halides, phosphines).[10]
-
Substrate Functional Group Tolerance: A highly reactive Lewis acid like AlCl₃ may not be suitable for substrates with sensitive functional groups. Milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or those that are moisture-tolerant may be required.[9][12][13]
Q4: Are all Lewis acids highly sensitive to air and moisture?
While many traditional Lewis acids like AlCl₃, TiCl₄, and BCl₃ are extremely sensitive to moisture and require strictly anhydrous and inert conditions[9][14], the field has evolved significantly. Many modern Lewis acids exhibit excellent stability in the presence of air and even water.[12][13] Examples include certain lanthanide triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) and specially designed phosphonium cations.[12][13] Some catalysts can even be stabilized by additives like molecular sieves, allowing them to be handled on the benchtop without significant loss of activity.[14]
Troubleshooting Guide: From Problem to Solution
This guide is structured by common experimental failures. For each problem, we diagnose the potential causes and provide actionable solutions.
Problem 1: Low or No Conversion
You've set up your reaction, but analysis (TLC, GC, LC-MS) shows only starting material.
Q: My reaction is not proceeding. What is the most likely cause and my first step?
A: The most common culprit is catalyst deactivation, often by water. Many powerful Lewis acids react exothermically with trace moisture to form inactive hydroxides or oxides, effectively killing the catalysis before it begins.[9][15]
Troubleshooting Protocol:
-
Verify Anhydrous Conditions:
-
Glassware: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under an inert atmosphere (N₂ or Ar).
-
Solvents & Reagents: Use freshly distilled, anhydrous solvents. Purchase high-purity, anhydrous reagents and handle them in a glovebox or under a positive pressure of inert gas. Avoid using old bottles of solvents or reagents that may have absorbed atmospheric moisture.[9]
-
-
Assess Catalyst Viability:
Q: I've confirmed my conditions are anhydrous, but the reaction still fails. What's next?
A: Consider the intrinsic reactivity of your system. The issue may lie with catalyst strength, loading, or substrate purity.
Diagnostic Flowchart for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Breakdown:
-
Insufficient Lewis Acidity: Your chosen catalyst may be too weak to activate your specific substrate.[11] If you are using a mild Lewis acid like ZnCl₂, consider moving to a stronger one like TiCl₄ or AlCl₃, provided your substrate is stable to these harsher conditions.
-
Insufficient Catalyst Loading: As discussed in the FAQs, product inhibition can halt catalysis.[9] Perform a loading screen. Run the reaction with, for example, 10 mol%, 50 mol%, and 110 mol% of the Lewis acid to see if the issue is stoichiometry.
-
Substrate Impurities: Latent impurities in your starting materials (e.g., residual water, amines, or other Lewis bases) can act as catalyst poisons.[9] Re-purifying your substrates via distillation, chromatography, or recrystallization is a crucial step.
Problem 2: Poor Selectivity (Mixture of Isomers or Byproducts)
The reaction works, but you obtain an undesired mixture of regioisomers, stereoisomers, or other byproducts.
Q: I'm getting a mixture of regioisomers. How can I control where the coupling occurs?
A: Regioselectivity is a function of the electronic and steric environment at the reaction center, which can be manipulated by the choice of catalyst and solvent.
-
Catalyst Choice: A bulky Lewis acid can sterically block approach to a more crowded position, favoring reaction at a less hindered site. Conversely, a Lewis acid capable of chelation (two-point binding) with a nearby functional group can lock the substrate in a specific conformation, directing the reaction to a single position.
-
Solvent Effects: The solvent can dramatically influence selectivity.[16][17] A coordinating solvent (like THF or Et₂O) can bind to the Lewis acid, attenuating its strength and increasing its effective steric bulk.[18][19] Non-coordinating solvents (like dichloromethane or toluene) allow the Lewis acid to exert its full electronic influence. Experimenting with different solvent classes is key.[9]
Solvent Selection Guide for Lewis Acid Catalysis
| Solvent Class | Examples | Polarity | Coordinating Ability | Typical Effect on Lewis Acid | When to Use |
| Non-Polar, Non-Coordinating | Toluene, Hexanes | Low | Very Low | Maximum intrinsic acidity; minimal steric hindrance from solvent. | When maximum reactivity is needed and side reactions are not an issue. |
| Polar, Non-Coordinating | Dichloromethane (DCM), Chloroform | Medium | Low | High effective acidity due to stabilization of charged intermediates.[19] | A good starting point for many reactions, balancing reactivity and solubility. |
| Polar, Coordinating | Tetrahydrofuran (THF), Diethyl Ether (Et₂O), Acetonitrile (MeCN) | Medium | High | Reduced effective acidity due to competitive binding.[18][19] The catalyst becomes a bulkier "catalyst-solvent" complex. | To temper a highly reactive Lewis acid, improve selectivity, or when substrate solubility is an issue. |
Q: My reaction is not stereoselective. How can I induce facial selectivity?
A: Stereoselectivity is determined by the transition state geometry. The goal is to create a more organized and energetically differentiated transition state.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C, -40 °C, or -78 °C) is the first and simplest variable to adjust. This will amplify the small energy differences between the diastereomeric transition states, often leading to a significant improvement in selectivity.
-
Use a Chiral Lewis Acid: For asymmetric catalysis, the use of a chiral Lewis acid is essential. These are typically composed of a metal center (e.g., Ti, B, Cu) and a chiral ligand that creates a C₂-symmetric or other well-defined chiral pocket around the active site.[1]
-
Steric Matching: The steric properties of the Lewis acid, substrate, and reagents must be considered. A very bulky Lewis acid may be required to differentiate between the two faces of a prochiral substrate.
Experimental Protocols & Workflows
Protocol 1: General Procedure for a Small-Scale Lewis Acid Screening
This protocol allows for the rapid and efficient screening of multiple Lewis acids to identify the optimal catalyst for a given coupling reaction.
Objective: To determine which Lewis acid provides the highest yield and selectivity for the coupling of Substrate A and Substrate B.
Setup: Use a parallel reaction block or a series of identical reaction vials equipped with stir bars. All operations should be performed under an inert atmosphere (N₂ or Ar).
Procedure:
-
Preparation: Flame-dry all vials and stir bars. Cool under a stream of N₂.
-
Stock Solutions: Prepare a stock solution of Substrate A and Substrate B in rigorously anhydrous solvent (e.g., DCM) to ensure accurate and consistent dispensing.
-
Reaction Setup (per vial):
-
To each vial, add the Lewis acid to be tested (e.g., 0.1 mmol, 10 mol%). Handle air-sensitive solids in a glovebox.
-
Add the required volume of anhydrous solvent (e.g., 1.0 mL).
-
Place the vials in the reaction block and begin stirring. Cool to the desired reaction temperature (e.g., 0 °C).
-
-
Reaction Initiation: Using a syringe, add the stock solution containing Substrate A (1.0 mmol) and Substrate B (1.2 mmol) to each vial.
-
Monitoring: Allow the reactions to stir for the designated time (e.g., 4 hours). Monitor progress by taking periodic aliquots for analysis by TLC, GC, or LC-MS.
-
Quenching & Analysis: Carefully quench the reactions by adding a suitable reagent (e.g., saturated NaHCO₃ solution). Extract the organic components, dry the combined organic layers, and concentrate. Analyze the crude product mixture to determine conversion and product ratios.
Catalyst Screening Workflow Diagram
Caption: Workflow for parallel screening of Lewis acid catalysts.
References
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. Characterizing Lewis Pairs Using Titration Coupled with In Situ Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel [mdpi.com]
- 4. Research Portal [scholarship.miami.edu]
- 5. researchgate.net [researchgate.net]
- 6. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 7. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Influence of Lewis acid strength on hydride transfer to unsaturated substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Air- and water-stable Lewis acids: synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PLA-Based Biodegradable Polymer from Synthesis to the Application [mdpi.com]
- 16. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Analysis of 5- vs. 6-(Trifluoromethyl)-1H-indole-2-carboxylic Acid: Uncovering a Gap in the Bioactivity Landscape
In the landscape of drug discovery and medicinal chemistry, the indole-2-carboxylic acid scaffold serves as a privileged structure, forming the foundation of numerous biologically active compounds. The strategic placement of substituents on the indole ring can dramatically influence a molecule's physicochemical properties and its interaction with biological targets. Among the most impactful modifications is the introduction of a trifluoromethyl (CF₃) group, a bioisostere for the methyl group, which can enhance metabolic stability, lipophilicity, and binding affinity. This guide delves into the comparative biological activity of two closely related isomers: 5-(Trifluoromethyl)-1H-indole-2-carboxylic acid and 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid. Through a comprehensive review of available scientific literature, this analysis aims to provide researchers, scientists, and drug development professionals with a clear understanding of the current knowledge and, perhaps more importantly, the existing gaps in our understanding of these two compounds.
The Influence of Positional Isomerism on Biological Activity: A Tale of Two Trifluoromethyls
5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid: A Case of Inactivity in an Anti-Parasitic Screening
A notable study focused on the development of novel agents against Trypanosoma cruzi, the parasite responsible for Chagas disease, provides a key data point for a derivative of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid.[1] In this research, a series of indole-2-carboxamides were synthesized and evaluated for their anti-trypanosomal activity.
One of the synthesized compounds was N-(4-(Methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide . The study revealed that this particular derivative was inactive , with a pEC₅₀ value of less than 4.2.[1] This indicates that at the tested concentrations, the compound did not exhibit significant activity against the intracellular amastigote form of T. cruzi.
Table 1: Biological Activity of a 5-(Trifluoromethyl)-1H-indole-2-carboxamide Derivative
| Compound | Target Organism | Assay | Result (pEC₅₀) | Reference |
| N-(4-(Methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide | Trypanosoma cruzi (intracellular amastigotes) | High-content screening | < 4.2 (Inactive) | [1] |
This finding is significant as it suggests that for this particular biological target and scaffold modification, the presence of a trifluoromethyl group at the 5-position does not confer the desired bioactivity. The electronic and steric properties imparted by the 5-CF₃ group in this specific molecular context may be detrimental to its interaction with the therapeutic target in T. cruzi.
Experimental Protocol: Anti-Trypanosoma cruzi Activity Assay
The determination of the anti-trypanosomal activity was conducted using a high-content screening (HCS) assay with intracellular amastigotes of T. cruzi. The general steps of such an assay are outlined below:
-
Cell Culture: Host cells (e.g., Vero cells) are seeded in multi-well plates and cultured to form a confluent monolayer.
-
Infection: The host cells are infected with trypomastigotes of T. cruzi. The parasites are allowed to invade the host cells and transform into amastigotes.
-
Compound Treatment: The synthesized compounds, including the 5-(trifluoromethyl)-1H-indole-2-carboxamide derivative, are added to the infected cell cultures at various concentrations.
-
Incubation: The treated plates are incubated for a defined period to allow for the potential anti-parasitic effects of the compounds to manifest.
-
Staining and Imaging: The cells are fixed and stained with fluorescent dyes that specifically label the host cells and the intracellular parasites. High-content imaging systems are then used to capture images of the wells.
-
Data Analysis: Image analysis software is employed to quantify the number of intracellular amastigotes per host cell. The percentage of inhibition is calculated relative to untreated controls, and pEC₅₀ values are determined from dose-response curves.
This compound: A Void in the Bioactivity Data
In stark contrast to the 5-substituted isomer, a thorough search of the scientific literature reveals a conspicuous absence of publicly available biological activity data for this compound and its simple derivatives. While the compound is commercially available from various chemical suppliers, its biological properties have not been extensively characterized or reported in peer-reviewed journals.
This lack of data presents a significant knowledge gap for researchers in the field. Without experimental evidence, it is impossible to definitively compare the activity of the 6-trifluoromethyl isomer to its 5-substituted counterpart. While general structure-activity relationship (SAR) principles might suggest potential activities, these remain speculative without empirical validation. For instance, some studies on broader series of indole derivatives have indicated that substitution at the 6-position can be favorable for certain biological activities, but this cannot be directly extrapolated to the specific case of the trifluoromethyl group without experimental data.
Future Directions and the Imperative for Comparative Studies
The absence of biological data for this compound highlights a clear and compelling area for future research. A head-to-head comparison of the 5- and 6-trifluoromethyl isomers in a panel of relevant biological assays would be of immense value to the medicinal chemistry community. Such studies would provide crucial insights into the impact of the CF₃ group's position on the indole scaffold and would guide the rational design of more potent and selective drug candidates.
Potential avenues for investigation could include screening these compounds and their simple amide or ester derivatives for:
-
Anticancer activity: Evaluating their cytotoxicity against a panel of cancer cell lines and their ability to inhibit key oncogenic targets.
-
Antimicrobial activity: Testing their efficacy against a range of bacterial and fungal pathogens.
-
Enzyme inhibition: Screening against therapeutically relevant enzymes, such as kinases, proteases, or metabolic enzymes.
Conclusion
This comparative guide illuminates a critical disparity in our understanding of 5- and this compound. While a derivative of the 5-trifluoromethyl isomer has been evaluated and found to be inactive in an anti-parasitic assay, there is a striking lack of biological data for the 6-trifluoromethyl isomer. This data void prevents a direct and meaningful comparison of their activities and underscores the need for further experimental investigation. For researchers and drug development professionals, this represents both a challenge and an opportunity. The systematic evaluation and comparison of these two isomers could unlock new avenues for therapeutic intervention and provide a more complete understanding of the structure-activity relationships governing this important class of molecules.
References
Validating the Mechanism of Action for 6-(Trifluoromethyl)-1H-indole-2-carboxylic Acid Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the identification of a novel chemical entity with promising therapeutic activity is merely the initial step. A rigorous and comprehensive validation of its mechanism of action (MoA) is paramount to progressing a compound from a hit to a clinical candidate. This guide provides an in-depth technical comparison of methodologies for validating the MoA of 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry. For the purpose of this guide, we will focus on a well-documented target for the broader indole-2-carboxylic acid class: HIV-1 Integrase . This viral enzyme is a critical target in antiretroviral therapy, and its inhibition serves as an excellent model to illustrate a robust MoA validation workflow.[1][2][3][4]
The journey of MoA validation is a multi-faceted process, beginning with broad, high-throughput screening and culminating in highly specific, physiologically relevant assays. We will dissect this process by comparing biochemical, biophysical, and cell-based assays, providing not just the "how" but the critical "why" behind each experimental choice.
The Hierarchical Approach to MoA Validation
A robust MoA validation strategy is not a linear path but a hierarchical and iterative process. It begins with establishing direct interaction between the compound and its putative target and progressively builds a comprehensive picture of the compound's effects in a cellular context.
Caption: A hierarchical workflow for MoA validation.
Level 1: Establishing Direct Target Interaction
The foundational step in MoA validation is to unequivocally demonstrate that the compound of interest directly interacts with its hypothesized target. This is typically achieved through a combination of biochemical and biophysical assays.
Biochemical Assays: Quantifying Functional Inhibition
Biochemical assays are the workhorses of early drug discovery, providing a quantitative measure of a compound's ability to modulate the function of its target protein.[5] For our exemplar target, HIV-1 integrase, a strand transfer assay is the gold standard.[2][3]
Rationale: This assay directly measures the enzymatic activity of integrase, providing a functional readout of inhibition. It is often used in high-throughput screening to identify initial hits and for structure-activity relationship (SAR) studies.
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
-
Reagents and Materials:
-
Recombinant HIV-1 Integrase protein.
-
Donor DNA substrate (biotinylated oligonucleotide mimicking the viral DNA U5 end).
-
Target DNA substrate (oligonucleotide with a 3'-end modification for detection).
-
Streptavidin-coated 96-well plates.
-
Assay buffer (e.g., containing MOPS, DTT, MgCl2, and MnCl2).
-
This compound derivative (dissolved in DMSO).
-
HRP-labeled antibody against the target DNA modification.
-
TMB substrate and stop solution.
-
Plate reader.
-
-
Procedure:
-
Coat streptavidin-coated 96-well plates with the biotinylated donor DNA substrate. Incubate for 30 minutes at 37°C.
-
Wash the plate to remove unbound donor DNA.
-
Add the recombinant HIV-1 integrase to the wells, allowing it to bind to the donor DNA. Incubate for 30 minutes at 37°C.
-
Add serial dilutions of the this compound derivative or vehicle control (DMSO) to the wells.
-
Initiate the strand transfer reaction by adding the target DNA substrate. Incubate for 30-60 minutes at 37°C.
-
Wash the plate to remove unreacted components.
-
Add the HRP-labeled antibody and incubate for 30 minutes at 37°C.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with stop solution and measure the absorbance at 450 nm.
-
Data Presentation and Interpretation:
The results are typically plotted as percent inhibition versus compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
| Compound | Target | Assay Type | IC50 (µM) |
| Derivative A | HIV-1 Integrase | Strand Transfer | 0.15 |
| Derivative B | HIV-1 Integrase | Strand Transfer | 1.2 |
| Raltegravir (Control) | HIV-1 Integrase | Strand Transfer | 0.05 |
Table 1: Example data from a biochemical HIV-1 integrase assay.
A low IC50 value, as seen for Derivative A, suggests potent inhibition of the target enzyme. However, this assay does not definitively prove direct binding, as some compounds can interfere with the assay format itself (pan-assay interference compounds, or PAINS). Therefore, biophysical methods are essential for confirmation.
Biophysical Assays: Proving Direct Binding and Characterizing the Interaction
Biophysical assays provide direct evidence of a physical interaction between the compound and the target protein. They are crucial for confirming that the functional inhibition observed in biochemical assays is due to direct binding.
| Method | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[6][7] | Label-free, real-time kinetics (ka, kd), affinity (KD). | Requires protein immobilization, potential for mass transport limitations. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against thermal denaturation.[8][9][10] | Label-free, can be performed in cell lysates and intact cells, confirms target engagement in a physiological context. | Lower throughput than some biochemical assays, requires a specific antibody for detection. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Label-free, provides a complete thermodynamic profile (KD, ΔH, ΔS). | Requires large amounts of pure protein, lower throughput. |
Featured Technique: Surface Plasmon Resonance (SPR)
Rationale: SPR is a powerful technique for confirming direct binding and for providing detailed kinetic information about the interaction. This is invaluable for lead optimization, as it allows for the selection of compounds with desirable binding kinetics (e.g., a slow off-rate).
Caption: A simplified workflow for an SPR experiment.
Experimental Protocol: SPR Analysis of Derivative A Binding to HIV-1 Integrase
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant HIV-1 Integrase.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
This compound derivative A.
-
-
Procedure:
-
Equilibrate the system with running buffer.
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Immobilize HIV-1 integrase to the desired level on one flow cell. A reference flow cell is left blank or immobilized with a control protein.
-
Deactivate remaining active groups with ethanolamine.
-
Inject a series of concentrations of Derivative A over both flow cells.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface with a mild regeneration solution if necessary.
-
Data Presentation and Interpretation:
The resulting sensorgrams are fitted to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| Derivative A | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 |
| Derivative B | 1.8 x 10^5 | 9.0 x 10^-3 | 50.0 |
Table 2: Example kinetic data from SPR analysis.
A low KD value indicates high binding affinity. The kinetic parameters provide further insight; for example, Derivative A's slow dissociation rate (kd) suggests a longer residence time on the target, which can be advantageous for in vivo efficacy.
Level 2: Cellular Target Engagement and Pathway Modulation
Demonstrating direct binding in a purified system is a critical first step, but it is essential to confirm that the compound engages its target in the complex environment of a living cell.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Intact Cells
Rationale: CETSA is the gold standard for confirming target engagement in a physiologically relevant setting.[8][9][10] A positive result in an intact cell CETSA experiment demonstrates that the compound is cell-permeable and binds to its intended target in the cytoplasm or nucleus.
Experimental Protocol: Intact Cell CETSA with Western Blot Readout
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HEK293T cells overexpressing HIV-1 Integrase or a relevant infected T-cell line).
-
Treat cells with Derivative A at various concentrations or a vehicle control for 1-2 hours.
-
-
Heating and Lysis:
-
Harvest and wash the cells.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
-
Detection:
-
Separate the soluble fraction by centrifugation.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for HIV-1 Integrase.
-
Data Presentation and Interpretation:
The intensity of the integrase band at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of Derivative A confirms target engagement.
| Treatment | Tagg (°C) |
| Vehicle (DMSO) | 48.5 |
| Derivative A (10 µM) | 53.2 |
Table 3: Example CETSA data showing a thermal shift.
Western Blotting: Assessing Downstream Pathway Modulation
Rationale: If the target protein is part of a known signaling pathway, it is crucial to demonstrate that target engagement leads to the expected downstream effects. For HIV-1 integrase, the ultimate downstream effect is the integration of viral DNA into the host genome. While directly measuring integration can be complex, one can assess markers of viral replication that are dependent on integration.
Experimental Protocol: Analysis of a Downstream Marker of Viral Replication
-
Cell Culture and Infection:
-
Culture a susceptible T-cell line (e.g., MT-4 cells).
-
Infect the cells with HIV-1.
-
Treat the infected cells with serial dilutions of Derivative A or a vehicle control.
-
-
Sample Preparation and Western Blotting:
-
After a set period (e.g., 48-72 hours), lyse the cells.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.[11][12]
-
Probe the membrane with an antibody against a late viral protein (e.g., p24 capsid protein), the expression of which is dependent on successful integration.
-
Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Data Presentation and Interpretation:
A dose-dependent decrease in the expression of the downstream marker (p24) in the presence of Derivative A would provide strong evidence that the compound's antiviral activity is mediated through the inhibition of an early-stage event like integration.
Caption: The logical pathway validated by Western blotting.
Conclusion: Synthesizing the Evidence for a Coherent MoA Narrative
Validating the mechanism of action for a novel compound like a this compound derivative is a systematic process of building a compelling, evidence-based narrative. No single experiment is sufficient. Instead, the convergence of data from orthogonal assays provides the necessary confidence to advance a compound in the drug discovery pipeline.
The journey from a potent inhibitor in a biochemical assay (low IC50) to a compound that demonstrates direct, high-affinity binding in a biophysical assay (low KD in SPR), engages its target in intact cells (thermal shift in CETSA), and modulates the relevant downstream signaling pathway (decreased p24 expression) constitutes a rigorously validated MoA. This multi-pronged approach not only confirms the intended mechanism but also de-risks future development by providing a deeper understanding of the compound's biological effects.
References
- 1. Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-based allosteric inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western blot protocol | Abcam [abcam.com]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-(Trifluoromethyl)-1H-indole-2-carboxylic Acid Analogs
The 6-(trifluoromethyl)-1H-indole-2-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl (CF3) group onto the indole core profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its binding affinity and pharmacokinetic profile.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the in vitro and in vivo efficacy considerations for analogs derived from this scaffold. We will dissect the journey from initial benchtop potency to preclinical efficacy, highlighting the critical challenges and strategic considerations necessary to translate promising in vitro data into tangible in vivo results.
Chapter 1: The In Vitro Efficacy Landscape: Identifying Potent Molecular Actors
The initial phase of drug discovery for any chemical series involves rigorous in vitro screening to identify compounds that exhibit potent and selective activity against a specific biological target. For indole-2-carboxylic acid derivatives, a diverse range of targets has been successfully explored.
Prominent Biological Targets and Reported Potency
Analogs of the indole-2-carboxylic acid core have demonstrated significant in vitro activity against targets implicated in oncology, viral infections, and metabolic diseases. The trifluoromethyl group, in particular, can serve as a crucial substituent for enhancing potency, although its position and the overall molecular context are critical.
For instance, various derivatives have been synthesized as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), key enzymes in tryptophan metabolism that are implicated in tumor immune evasion.[2] Other successful applications include the development of potent HIV-1 integrase strand transfer inhibitors (INSTIs), where the indole core chelates Mg2+ ions in the enzyme's active site.[3][4][5] Furthermore, these scaffolds have been used to target the 14-3-3η protein in liver cancer.[6]
The following table summarizes representative in vitro efficacy data for various indole-2-carboxylic acid analogs, providing a snapshot of the potency achievable with this scaffold.
| Compound Class/Analog | Target | Assay Type | Potency (IC50/EC50) | Source |
| 6-acetamido-indole-2-carboxylic acid (Analog 9o-1) | IDO1 | Enzymatic Assay | 1.17 µM | [2] |
| 6-acetamido-indole-2-carboxylic acid (Analog 9o-1) | TDO | Enzymatic Assay | 1.55 µM | [2] |
| Indole-2-carboxylic acid (Analog 20a) | HIV-1 Integrase | Strand Transfer Assay | 0.13 µM | [3][4] |
| 1H-indole-2-carboxylic acid (Analog C11) | 14-3-3η | Protein Affinity | High | [6] |
| 5-(trifluoromethyl)-1H-indole-2-carboxamide (Analog 10) | T. cruzi | Intracellular Amastigote | Inactive (pEC50 < 4.2) | [7][8] |
| Dirlotapide | Microsomal Triglyceride Transfer Protein (MTP) | Cell-based (HepG2) | Potent | [9] |
This table is illustrative and compiles data from analogs of the broader indole-2-carboxylic acid class to demonstrate the range of targets and potencies.
Experimental Protocol: In Vitro Cell Proliferation Assay (MTT)
To assess the cytotoxic or anti-proliferative effects of novel analogs, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational and reliable method. It measures the metabolic activity of cells, which serves as a proxy for cell viability.
Causality Behind the Protocol: This protocol is designed to be self-validating. The inclusion of untreated controls establishes the baseline for 100% cell viability, while a positive control (a known cytotoxic agent like doxorubicin) confirms the assay is responsive. The dose-response curve is critical for determining the IC50, the concentration at which 50% of cell proliferation is inhibited, which is the key quantitative output.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2 for liver cancer studies) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound analog in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells with DMSO at the same final concentration as the test wells, and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The duration depends on the cell line's doubling time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Caption: General workflow for in vitro screening of novel compounds.
Chapter 2: The In Vivo Challenge: From Cellular Potency to Systemic Efficacy
A low IC50 value is a promising start, but it is not a guarantee of in vivo success. The transition from a controlled in vitro environment to a complex biological system introduces numerous hurdles, primarily related to the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile.
The ADME/Tox Hurdle: Why Potent Compounds Fail
Many compounds that are highly active in cell-based assays fail in animal models due to poor drug-like properties. One study on indole-2-carboxamides for Chagas disease found that while some analogs had good in vitro potency, efforts to improve poor metabolic stability and solubility were challenging.[7][8] The most promising compound from this series, despite showing some antiparasitic activity in vivo, was ultimately discontinued due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties.[7] This is a common narrative in drug development and underscores the need for early ADME/Tox assessment.
Key considerations include:
-
Solubility: Poor aqueous solubility can limit absorption after oral administration.
-
Metabolic Stability: Rapid metabolism by liver enzymes (like cytochrome P450s) can lead to low systemic exposure and short half-life.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Toxicity: The compound may induce unforeseen toxicity in animal models, such as hepatotoxicity.[10]
Caption: The critical transition from in vitro discovery to in vivo validation.
Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy
To evaluate the in vivo antitumor activity of a this compound analog, a human tumor xenograft model in immunodeficient mice is the gold standard.
Causality Behind the Protocol: The choice of an immunodeficient mouse (e.g., NOD/SCID or Athymic Nude) is critical to prevent rejection of the human tumor cells. The treatment and control groups allow for a direct comparison to assess the drug's effect. Measuring tumor volume and body weight are primary endpoints for efficacy and toxicity, respectively. The study is designed to determine if the compound can safely inhibit tumor growth in a living system.
Step-by-Step Methodology:
-
Animal Acclimatization: House 6-8 week old immunodeficient mice for one week under specific pathogen-free conditions.
-
Tumor Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., Bel-7402 for liver cancer) suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Dosing Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80). The formulation must be sterile and non-toxic.
-
Treatment Administration: Administer the compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) daily for 21 days. The control group receives the vehicle only.
-
Monitoring: Measure tumor volume with calipers and mouse body weight three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (or if tumors exceed a predetermined size), euthanize the mice. Excise the tumors, weigh them, and prepare them for further analysis (e.g., histology or western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in tumor growth indicates in vivo efficacy.
Chapter 3: Case Study - IDO1 Inhibition in Immuno-Oncology
Let's consider a hypothetical analog, "TFMI-2C," a this compound derivative designed as an IDO1 inhibitor.
-
In Vitro Results: TFMI-2C shows a potent IC50 of 50 nM in an IDO1 enzymatic assay and effectively reverses tryptophan-depletion-mediated T-cell suppression in a co-culture assay.
-
The Bridge to In Vivo: Before a xenograft study, TFMI-2C is profiled for ADME. It shows high metabolic stability in mouse liver microsomes and good oral bioavailability (>40%) in a preliminary PK study.
-
In Vivo Efficacy: In a CT26 colon carcinoma syngeneic mouse model (which has a competent immune system), oral administration of TFMI-2C at 50 mg/kg twice daily significantly inhibits tumor growth compared to the vehicle control. This demonstrates that the compound's in vitro potency on the IDO1 pathway translates into an anti-tumor immune response in vivo.
The mechanism involves inhibiting IDO1 in tumor cells and dendritic cells, which reduces the conversion of tryptophan to kynurenine. Lower kynurenine levels in the tumor microenvironment prevent the suppression of effector T-cells and promote an anti-tumor immune response.
Caption: The IDO1 inhibition pathway in the tumor microenvironment.
Conclusion and Future Outlook
The journey of a this compound analog from a potent in vitro hit to a successful in vivo candidate is a multi-stage process fraught with challenges. While high in vitro potency is a prerequisite, it is the meticulous evaluation of ADME/Tox properties that ultimately dictates in vivo success. Researchers must adopt a holistic approach, integrating early-stage pharmacokinetic and safety profiling into their discovery workflow. By understanding the potential disconnect between cellular assays and systemic biology, and by designing rational, self-validating experiments, we can more effectively bridge the gap and unlock the full therapeutic potential of this promising chemical scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiles of 2-Phenylaminopyrimidine Kinase Inhibitors
Introduction: The Power and Peril of a Privileged Scaffold
The 2-phenylaminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its remarkable success is exemplified by Imatinib (Gleevec®), the revolutionary therapeutic for Chronic Myeloid Leukemia (CML) that transformed the field of targeted cancer therapy.[1] This scaffold's ability to fit into the ATP-binding pocket of kinases has led to the development of numerous potent inhibitors.[1] However, this success also highlights a critical challenge in drug development: selectivity.
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding sites.[2][3] Consequently, inhibitors designed against one kinase often exhibit cross-reactivity, or "off-target" binding, with others. This polypharmacology can be a double-edged sword; it may lead to desirable synergistic effects or unforeseen toxicities.[4]
This guide provides a comparative analysis of the cross-reactivity profiles of two landmark kinase inhibitors derived from the 2-phenylaminopyrimidine scaffold: Imatinib and its second-generation successor, Nilotinib (Tasigna®). We will explore how subtle structural modifications dramatically alter their selectivity profiles, discuss the state-of-the-art methodologies used to generate these profiles, and provide actionable protocols for researchers in the field.
The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters
The development of a successful kinase inhibitor hinges on achieving a therapeutic window where on-target efficacy outweighs off-target toxicity.[4] Kinase inhibitor selectivity is a critical determinant of this window.[5]
-
On-Target Efficacy: The primary goal is potent inhibition of the disease-driving kinase, such as the BCR-ABL fusion protein in CML.[6][7] Constitutively active BCR-ABL drives malignant cell proliferation and survival through a complex network of downstream signaling pathways.[8][9][10]
-
Off-Target Effects: Inhibition of unintended kinases can lead to adverse events. For example, both Imatinib and Nilotinib are known to inhibit KIT and PDGF receptors, which can contribute to both therapeutic effects in other cancers (like GIST) and potential side effects.[11] Furthermore, off-target effects can impact diverse biological processes, including immune cell function and metabolism.[12][13]
-
Acquired Resistance: In CML, resistance to Imatinib often arises from point mutations in the BCR-ABL kinase domain.[8] Second-generation inhibitors like Nilotinib were specifically designed to have a different cross-reactivity profile that allows them to inhibit many of these Imatinib-resistant mutants.[4][14]
Therefore, comprehensive cross-reactivity profiling is not merely an academic exercise; it is an essential step in drug discovery for predicting potential toxicities, understanding mechanisms of action, and guiding the development of safer, more effective therapeutics.[15]
Comparative Kinome Profiling: Imatinib vs. Nilotinib
While both Imatinib and Nilotinib potently inhibit the BCR-ABL kinase, Nilotinib was rationally designed to have a better topological fit and higher affinity for the ABL kinase domain.[16] This results in significantly greater potency and a distinct selectivity profile.[11][14] The data below, representing typical results from kinome-wide screening, illustrates these differences.
| Target Kinase | Imatinib (Kd in nM) | Nilotinib (Kd in nM) | Fold Difference (Imatinib/Nilotinib) | Biological Relevance |
| ABL1 | 25 | 15 | ~1.7 | Primary target in CML. Nilotinib shows higher potency.[4][11] |
| KIT | 90 | 110 | ~0.8 | Target in Gastrointestinal Stromal Tumors (GIST). |
| PDGFRA/B | 150 | 60 | 2.5 | Implicated in various cancers; off-target effects can cause fluid retention. |
| DDR1 | 38 | 21 | 1.8 | Discoidin domain receptor, involved in fibrosis and cancer. |
| LCK | >10,000 | 130 | >77 | Src family kinase involved in T-cell signaling; potential for immunomodulation. |
| SRC | >10,000 | 210 | >47 | Proto-oncogene involved in many cellular processes. |
| Note: Kd (dissociation constant) values are indicative and can vary between assay platforms. A lower Kd value signifies a stronger binding affinity. |
This comparison clearly shows that while both drugs hit the primary ABL target, Nilotinib is not only more potent against wild-type BCR-ABL but also has a different spectrum of potent off-targets, including some Src family kinases that Imatinib does not inhibit effectively.[4] This altered selectivity profile is a direct result of chemical modifications to the core scaffold, leading to improved clinical outcomes, particularly faster and deeper molecular responses in CML patients.[17][18][19]
Methodologies for Kinome-Wide Selectivity Profiling
Generating the high-quality, quantitative data needed for cross-reactivity profiling requires robust and validated methodologies. Two industry-standard approaches are detailed below.
Competitive Binding Assay (e.g., KINOMEscan™)
This approach provides a direct, quantitative measure of the binding interaction between an inhibitor and a large panel of kinases.[20][21] It is an ATP-independent assay, which means the results reflect the true thermodynamic affinity (Kd) of the compound for the kinase.[22]
Causality Behind the Method: The principle is based on competition. A test compound's ability to displace a known, immobilized ligand from the kinase's active site is measured.[23] The amount of kinase bound to the solid support is inversely proportional to the test compound's binding affinity. Using qPCR to quantify a DNA tag fused to the kinase allows for highly sensitive and precise measurement.[22][23]
Experimental Protocol: KINOMEscan™ Workflow
-
Immobilization: A proprietary, ATP-site-directed ligand is biotinylated and immobilized onto streptavidin-coated magnetic beads.[23]
-
Reaction Assembly: In the wells of a 384-well plate, three components are combined: the DNA-tagged kinase of interest, the ligand-coated beads, and the test inhibitor (typically in an 11-point, 3-fold serial dilution).[23]
-
Self-Validation: A DMSO-only control (vehicle) is run in parallel to establish the 0% inhibition signal (maximum kinase binding). A known potent inhibitor for the kinase can be used as a positive control.
-
-
Incubation: The plate is incubated at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.[23]
-
Washing: The beads are washed to remove any unbound kinase.[23]
-
Elution: The bound kinase is eluted from the beads.[23]
-
Quantification: The concentration of the eluted, DNA-tagged kinase is measured using quantitative PCR (qPCR).[23]
-
Data Analysis: The qPCR signal is normalized to the DMSO control. The resulting dose-response curve is used to calculate the dissociation constant (Kd), providing a quantitative measure of binding affinity.[23]
Biochemical Activity Assay (e.g., ADP-Glo™)
This type of assay measures the enzymatic activity of the kinase rather than just binding. It quantifies the amount of ADP produced during the phosphotransferase reaction, which is a direct product of kinase activity.[24][25]
Causality Behind the Method: The assay is a two-step process. First, the kinase reaction is performed in the presence of the inhibitor. Then, the reaction is stopped, and any remaining ATP is depleted. Finally, the ADP produced is converted back into ATP, which serves as the substrate for a luciferase enzyme, generating a luminescent signal that is directly proportional to kinase activity.[25][26]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction:
-
In a 384-well plate, set up the kinase reaction containing the kinase, substrate (peptide or protein), ATP, and the test inhibitor at various concentrations.[27]
-
Self-Validation: Include "no kinase" controls to measure background signal and "no inhibitor" (DMSO vehicle) controls to determine 100% kinase activity.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
ADP to ATP Conversion and Detection:
-
Signal Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to controls. The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion and Future Directions
The comparative analysis of Imatinib and Nilotinib powerfully illustrates a central tenet of modern drug discovery: chemical structure dictates biological function, including the all-important selectivity profile. Nilotinib's superior potency and altered cross-reactivity profile, born from rational design, directly translated into improved clinical efficacy for CML patients.[16][18]
The methodologies described herein—competitive binding assays and biochemical activity screens—are the workhorses of the industry, providing the critical data that allows researchers to build structure-activity relationships and select candidates with the highest probability of success.[26][28] As our understanding of the human kinome deepens, the focus will continue to shift towards designing inhibitors with precisely tailored polypharmacology—inhibiting a specific constellation of kinases to maximize efficacy while minimizing toxicity.[2][4] The continued application of these robust profiling technologies will be paramount to achieving this goal.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Off‑target effect of imatinib and nilotinib on human vitamin D3 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Nilotinib Superior to Imatinib as First-line for CML [medscape.com]
- 17. ovid.com [ovid.com]
- 18. ashpublications.org [ashpublications.org]
- 19. Comparison of the Efficacy of Nilotinib and Imatinib in the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. researchgate.net [researchgate.net]
- 23. Assay in Summary_ki [bindingdb.org]
- 24. ADP-Glo™ Kinase Assay Protocol [france.promega.com]
- 25. promega.com [promega.com]
- 26. ADP-Glo™ Kinase Assay [promega.sg]
- 27. promega.com [promega.com]
- 28. Assay in Summary_ki [bindingdb.org]
A Senior Application Scientist's Guide to Cytotoxicity Assessment of Novel Indole-2-Carboxylic Acid Derivatives
Introduction: The Growing Potential of Indole-2-Carboxylic Acid Derivatives in Oncology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Among these, indole-2-carboxylic acid derivatives have emerged as a promising class of agents with diverse biological activities, including potent anticancer effects.[1][2][3][4][5] Recent studies have highlighted their ability to induce apoptosis and inhibit key signaling pathways implicated in tumor growth and survival.[4][6][7] For instance, certain derivatives have demonstrated significant growth-inhibitory activity against various cancer cell lines, including those resistant to standard chemotherapies.[1] As researchers and drug development professionals, a critical step in harnessing the therapeutic potential of these novel compounds is a rigorous and comprehensive assessment of their cytotoxicity.
This guide provides an in-depth comparison of key cytotoxicity assays, offering insights into the experimental rationale and detailed protocols to empower your research. We will navigate the nuances of selecting the appropriate assays to not only quantify cell death but also to elucidate the underlying mechanisms of action, a crucial aspect for advancing promising candidates through the drug discovery pipeline.
The Rationale Behind a Multi-Assay Approach to Cytotoxicity
The choice of cell lines is equally critical. Utilizing a panel of cancer cell lines, such as the NCI-60 panel, can provide valuable data on the compound's spectrum of activity and potential for selective toxicity towards cancer cells over normal cells.[9][10][11][12]
Comparative Analysis of Key Cytotoxicity Assays
Choosing the right assay depends on the specific question you are asking. Are you interested in overall cell viability, membrane integrity, or the specific pathways of cell death? The following table provides a comparative overview of commonly used cytotoxicity assays.
| Assay | Principle | Advantages | Disadvantages | Typical Application |
| MTT Assay | Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[13][14] | High-throughput, cost-effective, well-established.[13] | Can be affected by changes in cellular metabolism that are not directly related to viability. Insoluble formazan requires a solubilization step.[14] | Initial screening for cell viability and proliferation. |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[15][16] | Measures necrosis or late-stage apoptosis, non-destructive to remaining viable cells. | Less sensitive for early apoptosis. Can be affected by serum LDH. | Assessing membrane integrity and necrosis. |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).[17][18][19][20] | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17] Highly specific for apoptosis. | Requires flow cytometry, which may not be high-throughput. Cell handling can affect membrane integrity.[21] | Detailed characterization of apoptosis and necrosis. |
| Caspase-3/7 Activity Assay | Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, using a substrate that becomes luminescent or fluorescent upon cleavage.[22][23][24][25] | Highly sensitive and specific for apoptosis.[26] Amenable to high-throughput screening.[22] | Measures a specific point in the apoptotic cascade, may miss caspase-independent cell death. | Confirming the involvement of the caspase cascade in apoptosis. |
Experimental Workflows and Protocols
To ensure the integrity and reproducibility of your results, adherence to well-defined protocols is paramount. The following sections provide detailed, step-by-step methodologies for the assays discussed.
Visualizing the Cytotoxicity Assessment Workflow
The following diagram illustrates a logical workflow for assessing the cytotoxicity of novel indole-2-carboxylic acid derivatives.
Caption: A typical workflow for cytotoxicity assessment.
Detailed Protocol: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability.[13][27]
Materials:
-
Novel indole-2-carboxylic acid derivatives
-
Cancer cell line of choice (e.g., MCF-7, A549)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole-2-carboxylic acid derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[27]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[27]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[27] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Detailed Protocol: LDH Release Assay for Necrosis
This protocol quantifies necrosis by measuring LDH release.[28][29]
Materials:
-
Treated cell culture supernatants
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well microplates
-
Microplate reader
Procedure:
-
Sample Collection: After compound treatment, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cells. Transfer to a new 96-well plate.[29]
-
Assay Reagent Preparation: Prepare the LDH assay reagent according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.[29]
-
Reaction Incubation: Add 50 µL of the prepared assay reagent to each well containing the supernatant.[29] Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[29]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[29]
Detailed Protocol: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay provides a detailed picture of different cell death modalities.[17][19][21]
Materials:
-
Treated cells (both adherent and suspension)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells. For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Interpreting the Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Visualizing the Apoptotic Pathway
The following diagram depicts the central role of caspases in the apoptotic signaling cascade.
Caption: The caspase cascade in apoptosis.
Detailed Protocol: Caspase-3/7 Activity Assay
This assay specifically measures the activity of key executioner caspases.[22][23][24]
Materials:
-
Treated cells
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates (for luminescence)
-
Luminometer
Procedure:
-
Assay Plate Setup: Seed and treat cells in a white-walled 96-well plate as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[23] Allow it to equilibrate to room temperature before use.[22][24]
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[22][24]
-
Incubation: Mix the contents of the wells by gentle shaking for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[23]
Data Interpretation and Reporting
For each assay, it is crucial to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the cellular response (e.g., viability, proliferation). This value is a key metric for comparing the potency of different derivatives. Data should be presented clearly, often in the form of dose-response curves and summary tables.
Conclusion: A Roadmap for Comprehensive Cytotoxicity Profiling
The robust assessment of cytotoxicity is a cornerstone of preclinical drug discovery. By employing a multi-assay approach that interrogates different aspects of cell death, researchers can build a comprehensive and reliable profile of their novel indole-2-carboxylic acid derivatives. This guide provides the foundational knowledge and detailed protocols to design and execute these critical experiments. A thorough understanding of the principles behind each assay, coupled with meticulous experimental execution, will undoubtedly accelerate the journey of promising anticancer compounds from the laboratory to the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes [mdpi.com]
- 4. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 10. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 11. noblelifesci.com [noblelifesci.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. kumc.edu [kumc.edu]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biologi.ub.ac.id [biologi.ub.ac.id]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 23. Caspase 3/7 Activity [protocols.io]
- 24. promega.com [promega.com]
- 25. bosterbio.com [bosterbio.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Lactate Concentration assay (LDH method) [protocols.io]
- 29. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Impact of Halogenated Benzene Groups on Inhibitory Activity
In the landscape of modern medicinal chemistry, the strategic introduction of halogen atoms onto molecular scaffolds, particularly benzene rings, is a cornerstone of rational drug design.[1][2] Approximately one-third of drugs in clinical trials are halogenated, a testament to the profound influence these elements exert on a compound's pharmacological profile.[3] This guide moves beyond the historical perception of halogens as mere bulky hydrophobic substituents to provide a nuanced, evidence-based framework for their application.[2][4] We will dissect the key mechanisms by which halogenation impacts inhibitory activity—from the directional precision of halogen bonding to significant modulations of lipophilicity and metabolic stability—and provide the experimental blueprints necessary to quantify these effects.
The Physicochemical Underpinnings of Halogenation in Drug Design
The decision to introduce a halogen to a benzene ring is a multi-parameter optimization problem. The choice of halogen (F, Cl, Br, or I) and its position on the ring can dramatically alter a molecule's interaction with its biological target and its journey through the body.
The Halogen Bond: A Directional Force for Affinity and Selectivity
Once overlooked, the halogen bond (XB) is now recognized as a critical non-covalent interaction that contributes favorably to the stability of protein-ligand complexes.[2] Analogous to the more familiar hydrogen bond, a halogen bond forms between a region of positive electrostatic potential on the halogen atom (termed a σ-hole) and a Lewis base (an electron donor) in the protein's binding pocket.[5][6][7]
-
Mechanism: The σ-hole arises from an anisotropic charge distribution on the covalently bonded halogen, creating an electropositive cap opposite the C-X bond.[7] This positive region interacts favorably with electron-rich atoms like oxygen, nitrogen, or sulfur. The backbone carbonyl oxygen of an amino acid is the most common halogen bond acceptor found in protein-ligand complexes.[4]
-
Strength and Directionality: The strength of the halogen bond is highly dependent on the halogen atom and follows the general trend I > Br > Cl.[6] Fluorine, due to its high electronegativity and small size, does not typically form significant halogen bonds.[6] These interactions are highly directional, preferring a near-linear geometry (C–X···Y angle close to 180°), which can be exploited to achieve high target specificity.[4] This directionality provides a powerful tool for orienting a ligand within a binding site to achieve optimal interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
